molecular formula C27H32ClN3O2 B15575065 OTS447

OTS447

Cat. No.: B15575065
M. Wt: 466.0 g/mol
InChI Key: OSRDFHWWFIEYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OTS447 is a useful research compound. Its molecular formula is C27H32ClN3O2 and its molecular weight is 466.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32ClN3O2

Molecular Weight

466.0 g/mol

IUPAC Name

1-[6-(3-chloro-4-hydroxyphenyl)-4-[[4-(diethylamino)cyclohexyl]amino]quinolin-3-yl]ethanone

InChI

InChI=1S/C27H32ClN3O2/c1-4-31(5-2)21-10-8-20(9-11-21)30-27-22-14-18(19-7-13-26(33)24(28)15-19)6-12-25(22)29-16-23(27)17(3)32/h6-7,12-16,20-21,33H,4-5,8-11H2,1-3H3,(H,29,30)

InChI Key

OSRDFHWWFIEYDB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

OTS447: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), with activating mutations present in approximately 30% of patients, leading to poor prognosis. OTS447 is an emerging small molecule inhibitor demonstrating high potency and selectivity against both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that confer resistance to some existing therapies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Introduction to FLT3 and its Role in AML

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, mutations in the FLT3 gene, primarily ITD in the juxtamembrane domain and point mutations in the TKD, lead to constitutive activation of the receptor. This ligand-independent activation drives uncontrolled proliferation of leukemic blasts through downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT.

This compound: A Novel FLT3 Inhibitor

This compound is a potent and selective inhibitor of FLT3. Its chemical structure is 1-{6-(3-Chloro-4-hydroxyphenyl)-4-[4-(diethylamino)cyclohexylamino]quinolin-3-yl}ethanone[1]. Preclinical studies have highlighted its potential as a therapeutic agent for FLT3-mutated AML.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This inhibition prevents the autophosphorylation of the FLT3 receptor, thereby blocking the activation of its downstream signaling effectors, including STAT5, ERK, and AKT[2]. The blockade of these pro-survival pathways ultimately leads to the induction of apoptosis in FLT3-driven cancer cells[2].

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated through various in vitro assays, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Source
FLT3Kinase Assay0.19[2]
FLT3Kinase Assay21MedChemExpress
FLT3 Autophosphorylation (Y969)Western Blot (MV-4-11 cells)0.8[3]
ERK PhosphorylationWestern Blot (MV-4-11 cells)0.8[3]
Table 2: Cellular Activity of this compound in AML Cell Lines
Cell LineFLT3 StatusAssay TypeIC50 (nM)Source
MV-4-11FLT3-ITDApoptosis (FITC Annexin V)0.0021[3]
MOLM-14FLT3-ITDApoptosis (FITC Annexin V)0.86[3]
MOLM-14FLT3-ITD-D835YApoptosis (FITC Annexin V)Not specified, range 0.86-17.74[3]
MOLM-14FLT3-ITD-F691LApoptosis (FITC Annexin V)Not specified, range 0.86-17.74[3]
K-562FLT3-negativeApoptosis (FITC Annexin V)1583[3]
Ba/F3FLT3-negativeApoptosis (FITC Annexin V)8467[3]

Note: A direct IC50 for proliferation of MV-4-11 and MOLM-13 was not available, but studies indicate stronger suppression in these FLT3-ITD cell lines compared to FLT3-WT cell lines.[2]

Table 3: In Vivo Efficacy of this compound
ModelDosingOutcomeSource
MV-4-11 Mouse XenograftDose-dependentPotent tumor growth inhibition[2]

Note: Specific quantitative data on tumor growth inhibition percentages or survival were not publicly available.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the constitutive activation of the FLT3 signaling pathway in AML and the point of intervention by this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD Constitutively Active FLT3-ITD Receptor PI3K PI3K FLT3-ITD->PI3K P RAS RAS FLT3-ITD->RAS P JAK JAK FLT3-ITD->JAK P AKT AKT PI3K->AKT P Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 P STAT5->Proliferation This compound This compound This compound->FLT3-ITD Inhibition

FLT3 signaling pathway and this compound inhibition.
Experimental Workflow for this compound Characterization

The diagram below outlines a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Kinase_Profiling Kinase Selectivity Profiling (Panel of >300 kinases) Biochemical_Assay->Kinase_Profiling Cellular_Assay Cellular Assays (FLT3-mutated and WT cell lines) Biochemical_Assay->Cellular_Assay Proliferation_Assay Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Cellular_Assay->Proliferation_Assay Phosphorylation_Assay Target Engagement Assays (Western Blot for p-FLT3, p-STAT5, etc.) Cellular_Assay->Phosphorylation_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Cellular_Assay->Apoptosis_Assay Xenograft_Model AML Xenograft Model (e.g., MV-4-11 subcutaneous injection) Cellular_Assay->Xenograft_Model Efficacy_Study Efficacy Studies (Tumor volume, survival) Xenograft_Model->Efficacy_Study PD_Study Pharmacodynamic Studies (Target inhibition in tumor tissue) Xenograft_Model->PD_Study

Preclinical evaluation workflow for a FLT3 inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize FLT3 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified FLT3 kinase.

  • Materials:

    • Recombinant human FLT3 enzyme

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Test inhibitor (serially diluted)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the FLT3 enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, then incubate for 30 minutes.

    • Measure luminescence.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular FLT3 Autophosphorylation Assay
  • Objective: To measure the inhibition of FLT3 autophosphorylation in a cellular context.

  • Materials:

    • FLT3-dependent cell line (e.g., MV-4-11)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test inhibitor (serially diluted)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-FLT3 (e.g., Tyr591), anti-total-FLT3, and appropriate secondary antibodies.

    • Western blot reagents and equipment.

  • Procedure:

    • Seed cells in a multi-well plate and culture overnight.

    • Treat cells with serial dilutions of the test inhibitor for a specified time (e.g., 2-4 hours).

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-FLT3 and total-FLT3.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the inhibition of phosphorylation.

Cell Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  • Objective: To determine the effect of the test compound on the proliferation and viability of AML cell lines.

  • Materials:

    • AML cell lines (e.g., MV-4-11, MOLM-13, and a FLT3-WT line for comparison)

    • Cell culture medium

    • Test inhibitor (serially diluted)

    • CellTiter-Glo® Reagent (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate.

    • Add serial dilutions of the test inhibitor.

    • Incubate for 72 hours.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

    • Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50/IC50 values.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the test compound in a mouse model of AML.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • FLT3-ITD AML cell line (e.g., MV-4-11)

    • Test compound formulated for in vivo administration

    • Vehicle control

  • Procedure:

    • Subcutaneously inject MV-4-11 cells into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the planned dosing schedule and route.

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Conclusion

This compound is a promising novel FLT3 inhibitor with high potency and selectivity. Its ability to inhibit both FLT3-ITD and clinically relevant TKD mutations suggests it may overcome some of the resistance mechanisms that limit the efficacy of other FLT3 inhibitors. The preclinical data presented in this guide underscore the potential of this compound as a valuable therapeutic candidate for FLT3-mutated AML. Further investigation, including comprehensive in vivo studies and eventual clinical trials, is warranted to fully elucidate its therapeutic utility.

References

The Core Mechanism of OTS447 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The quest for targeted therapies has led to the investigation of novel molecular drivers of the disease. One such target is the Maternal Embryonic Leucine-zipper Kinase (MELK), a serine/threonine kinase aberrantly overexpressed in AML and correlated with poor patient outcomes. The small molecule inhibitor OTS447 (also known as OTS167 or OTSSP167) has emerged as a potent and selective inhibitor of MELK, demonstrating significant anti-leukemic activity in preclinical models. This technical guide provides an in-depth exploration of the mechanism of action of this compound in AML, detailing its molecular interactions, effects on critical signaling pathways, and the resultant cellular fates. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation.

Introduction: MELK as a Therapeutic Target in AML

Maternal Embryonic Leucine-zipper Kinase (MELK) is a cell-cycle-dependent protein kinase that plays a crucial role in embryogenesis and is minimally expressed in normal adult tissues.[1] However, MELK is frequently upregulated in a variety of solid tumors and hematologic malignancies, including AML.[1] High MELK expression in AML is often associated with complex karyotypes and a worse clinical prognosis.[1] Its role in maintaining cancer stem cells further underscores its potential as a therapeutic target.[1][2] The dependence of AML cells on MELK for survival and proliferation makes it an attractive candidate for targeted inhibition.

This compound is a potent, orally bioavailable small molecule inhibitor designed to target the kinase activity of MELK.[1][3] Preclinical studies have demonstrated its efficacy in suppressing the growth of AML cells, inducing apoptosis and promoting differentiation, thus warranting a detailed examination of its mechanism of action.[1]

The Core Mechanism: Inhibition of the MELK Signaling Cascade

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of MELK. By binding to the kinase domain, this compound prevents the phosphorylation of downstream substrates, disrupting a signaling cascade essential for leukemic cell proliferation and survival.

Downregulation of the FOXM1 Pathway

A critical substrate of MELK is the Forkhead Box M1 (FOXM1) transcription factor, a master regulator of mitotic progression.[1][4] In AML, MELK phosphorylates and activates FOXM1, leading to the transcription of genes essential for cell cycle progression, such as Cyclin B1.[1][2]

Mechanism:

  • MELK Inhibition: this compound binds to MELK, inhibiting its kinase activity.

  • FOXM1 Inactivation: Consequently, FOXM1 is not phosphorylated and remains in an inactive state.

  • Target Gene Suppression: The expression of FOXM1 downstream targets, including Cyclin B1, is downregulated.[1]

  • Cell Cycle Arrest: The reduction in essential cell cycle proteins leads to cell cycle arrest, primarily at the G2/M phase, and an inhibition of proliferation.[5]

Impact on Protein Translation in FLT3-Mutant AML

In a significant subset of AML patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), this compound exhibits an additional mechanism of action. It has been shown to block the translation of the FLT3 protein itself.[6]

Mechanism:

  • Inhibition of Translation Initiation Factors: this compound treatment leads to the inhibition of phosphorylation of key proteins involved in cap-dependent translation, including eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and eukaryotic translation initiation factor 4B (eIF4B).[6]

  • Suppression of FLT3 Expression: This blockade of protein translation machinery results in a marked decrease in the expression of the FLT3-ITD oncoprotein.[6]

  • Synergistic Effects: This mechanism provides a strong rationale for the observed synergistic effects when this compound is combined with FLT3 tyrosine kinase inhibitors (TKIs).[6]

Modulation of Other Key Signaling Pathways

Preclinical evidence suggests that this compound's effects are not limited to the MELK-FOXM1 axis. The inhibitor has been shown to modulate other critical signaling pathways implicated in AML pathogenesis.

  • PI3K/AKT Pathway: Treatment with this compound has been observed to reduce the phosphorylation of AKT, a key component of a major cell survival pathway.[5]

  • MAPK/ERK Pathway: Similarly, a reduction in the phosphorylation of ERK1/2, central to the MAPK signaling cascade that regulates cell proliferation and differentiation, has been noted.[5]

  • p53 Signaling: Inhibition of MELK by this compound can lead to the upregulation of the tumor suppressor p53 and its downstream target, the cell cycle inhibitor p21.[5]

Cellular Consequences of MELK Inhibition by this compound

The multifaceted impact of this compound on these signaling pathways culminates in several observable anti-leukemic effects at the cellular level.

  • Inhibition of Proliferation: As demonstrated by reduced cell viability and colony formation, this compound potently inhibits the proliferation of AML cell lines and primary patient blasts.[1]

  • Induction of Apoptosis: The drug induces programmed cell death, evidenced by increased Annexin V staining and the cleavage of Caspase-3.[1]

  • Promotion of Myeloid Differentiation: this compound has been shown to induce the differentiation of AML cells, a key therapeutic goal in this disease.[1]

  • Reduction of Cell Migration: The inhibitor also impairs the migratory capacity of AML cells, which may contribute to its overall anti-leukemic activity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in AML.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

Cell Line IC50 (nM) Reference
MV4-11 8 - 25 [7]
THP-1 ~50 [7]
U937 ~70 [7]
KG1 ~60 [7]
MOLM-14 Not Specified [4]
OCI-AML3 Not Specified [1]
NOMO-1 Not Specified [1]
HL-60 Not Specified [1]

| K562 | Not Specified |[1] |

Table 2: Apoptotic Effects of this compound on AML Cells

Cell Line This compound Concentration (nM) Time Point (hours) Increase in Apoptosis (%) Reference
MV4-11 25, 50, 100 48 30 - 40 [7]
MV4-11 25, 50, 100 72 70 - 80 [7]
Various AML Cells Not Specified 48 7 - 40 [7]

| Various AML Cells | Not Specified | 72 | 20 - 75 |[7] |

Table 3: Cell Cycle Effects of this compound

Cell Line This compound Concentration (nM) Effect Reference
MV4-11 50 Significant decrease in G0-G1 phase [7]
THP-1 50 Significant decrease in G0-G1 phase [7]
MV4-11 50 Increase in S phase [7]

| THP-1 | 50 | Increase in S phase |[7] |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

OTS447_Mechanism_of_Action cluster_drug Drug Action cluster_pathways Signaling Pathways cluster_cellular_outcomes Cellular Outcomes This compound This compound MELK MELK This compound->MELK Inhibits Differentiation Differentiation This compound->Differentiation Induces FOXM1 FOXM1 MELK->FOXM1 Activates Translation_Machinery Translation Machinery (4E-BP1, eIF4B) MELK->Translation_Machinery Activates PI3K_AKT AKT MELK->PI3K_AKT Activates MAPK_ERK ERK1/2 MELK->MAPK_ERK Activates p53 p53 / p21 MELK->p53 Inhibits Proliferation Proliferation FOXM1->Proliferation Promotes FLT3_Expression FLT3-ITD Expression Translation_Machinery->FLT3_Expression Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK_ERK->Proliferation Promotes p53->Proliferation Inhibits p53->Apoptosis Promotes

Caption: this compound inhibits MELK, leading to downstream effects on multiple signaling pathways and cellular outcomes in AML.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays cluster_invivo In Vivo Analysis AML_Cells AML Cell Lines & Primary Patient Samples Treatment Treat with this compound (various concentrations) AML_Cells->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot (MELK, FOXM1, p-AKT, etc.) Treatment->Western_Blot Clonogenic_Assay Clonogenic Assay (Colony Formation) Treatment->Clonogenic_Assay Xenograft Establish AML Xenograft in Immunodeficient Mice InVivo_Treatment Administer this compound (e.g., oral gavage) Xenograft->InVivo_Treatment Monitoring Monitor Tumor Burden & Survival InVivo_Treatment->Monitoring

Caption: A typical experimental workflow to evaluate the efficacy of this compound in AML.

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to elucidate the mechanism of action of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

MELK Knockdown using siRNA

This protocol describes the transient knockdown of MELK expression in AML cells to mimic the effect of its inhibition.

Materials:

  • AML cell lines (e.g., MV4-11, U937)

  • siRNA targeting MELK and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX) or electroporation system

  • Opti-MEM™ I Reduced Serum Medium

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 6-well plates

Procedure:

  • Cell Seeding: One day prior to transfection, seed AML cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the required amount of siRNA (e.g., 25 pmol) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After incubation, harvest the cells to assess MELK knockdown efficiency by Western blot or qRT-PCR and to perform functional assays (e.g., cell viability, apoptosis).[8]

Western Blot Analysis

This protocol is used to detect and quantify protein expression levels (e.g., MELK, FOXM1, cleaved Caspase-3) in AML cells following this compound treatment.

Materials:

  • Treated and untreated AML cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MELK, anti-FOXM1, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).[9][10][11]

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single AML cells to undergo unlimited division and form colonies, a measure of self-renewal and tumorigenic potential.

Materials:

  • AML cells

  • Complete culture medium

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 35 mm culture dishes

  • This compound at various concentrations

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of AML cells.

  • Treatment and Plating: Mix the cells with the methylcellulose-based medium containing either vehicle control or different concentrations of this compound.

  • Plating: Dispense the cell/methylcellulose mixture into 35 mm culture dishes, ensuring an even distribution.

  • Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days, or until colonies are visible.

  • Colony Counting: Count the number of colonies (typically defined as clusters of >40 cells) in each dish.

  • Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.[12]

AML Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a more physiologically relevant setting.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • AML cell line (e.g., MV4-11) or primary patient-derived AML cells

  • Sterile PBS or appropriate cell culture medium

  • This compound formulation for oral administration

  • Calipers for tumor measurement (if applicable for subcutaneous models)

Procedure:

  • Cell Injection: Inject a defined number of AML cells (e.g., 1-5 x 10^6) intravenously (tail vein) or subcutaneously into the flank of the immunodeficient mice.

  • Tumor/Leukemia Establishment: Allow the leukemia to establish, which can be monitored by peripheral blood sampling and flow cytometry for human CD45+ cells or by palpable tumor formation in subcutaneous models.

  • Treatment Initiation: Once the disease is established, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups according to the planned dosing schedule and duration.

  • Monitoring: Monitor the mice regularly for signs of toxicity, body weight changes, and tumor growth (for subcutaneous models). For systemic models, monitor disease progression through peripheral blood analysis.

  • Endpoint Analysis: At the end of the study (or when humane endpoints are reached), assess the tumor burden in various organs (e.g., bone marrow, spleen) and analyze overall survival.[5][13]

Conclusion and Future Directions

The MELK inhibitor this compound presents a compelling mechanism of action against AML by targeting multiple oncogenic signaling pathways. Its ability to inhibit the MELK-FOXM1 axis and, in FLT3-mutant cases, to suppress FLT3 protein translation, provides a strong rationale for its continued investigation. The preclinical data robustly support its anti-leukemic effects, including the induction of apoptosis and the inhibition of proliferation.

Future research should focus on identifying predictive biomarkers of response to this compound, further elucidating its synergistic potential with other anti-leukemic agents, and advancing its clinical development for AML patients. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing novel therapies for this challenging disease.

References

In-Depth Technical Guide: OTS447 for FLT3-ITD and FLT3-TKD Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development, and its activating mutations are prevalent in Acute Myeloid Leukemia (AML), contributing to poor prognosis. The two primary types of activating mutations are internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD). These mutations lead to constitutive activation of downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT, which drive cell proliferation and survival. OTS447 has emerged as a highly potent and selective small molecule inhibitor of FLT3, demonstrating significant activity against both FLT3-ITD and clinically relevant FLT3-TKD resistance mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

Introduction to FLT3 Mutations in AML

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. FLT3-ITD mutations, found in about 25% of AML cases, involve in-frame duplications in the juxtamembrane domain, leading to ligand-independent dimerization and constitutive kinase activity. FLT3-TKD mutations, present in roughly 7% of patients, are point mutations that stabilize the active conformation of the kinase domain. Both mutation types result in the aberrant activation of downstream signaling pathways that are crucial for cell survival and proliferation. The presence of FLT3-ITD is a significant adverse prognostic factor in AML. While several FLT3 inhibitors have been developed, resistance, often mediated by the acquisition of TKD mutations, remains a major clinical challenge.

This compound: A Potent and Selective FLT3 Inhibitor

This compound is a novel small molecule inhibitor of FLT3 that has demonstrated high potency and selectivity. Preclinical data indicate that this compound effectively targets both FLT3-ITD and FLT3-ITD-TKD double mutants, which are a known mechanism of resistance to other FLT3 inhibitors.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of FLT3, it prevents the autophosphorylation and subsequent activation of the receptor. This blockade of FLT3 signaling leads to the downstream inhibition of pro-survival pathways, including STAT5, MAPK (ERK), and PI3K/AKT, ultimately inducing apoptosis in FLT3-mutated AML cells.[1]

Preclinical Efficacy Data

The following tables summarize the currently available quantitative data on the preclinical efficacy of this compound.

Biochemical Activity
TargetIC50 (nM)Assay Type
FLT30.19Biochemical Kinase Assay
FLT321Biochemical Kinase Assay

Note: Discrepancies in IC50 values may arise from different assay conditions or source documents (e.g., conference abstract vs. patent literature).

In Vitro Cellular Activity
Cell LineFLT3 Mutation StatusEffect
MV4-11FLT3-ITDStrong suppression of proliferation
MOLM-13FLT3-ITDStrong suppression of proliferation
FLT3-WT AML Cell LinesWild-TypeWeaker suppression of proliferation
Ba/F3FLT3-ITDStrong inhibition
Ba/F3FLT3-ITD-D835YStrong inhibition (comparable to FLT3-ITD)
Ba/F3FLT3-ITD-F691IStronger inhibition than parental Ba/F3
In Vivo Efficacy
ModelCell LineTreatmentOutcome
Mouse XenograftMV4-11This compoundPotent, dose-dependent tumor growth inhibition

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

FLT3 Kinase Inhibition Assay

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 protein

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant FLT3 kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FLT3.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13 with FLT3-ITD; other AML lines with FLT3-TKD or FLT3-WT)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Prepare a serial dilution of this compound in cell culture medium and add to the cells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Western Blot Analysis of FLT3 Signaling

Objective: To determine the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies against: phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture AML cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an ECL substrate and an imaging system.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

Materials:

  • AML cell lines (e.g., MV4-11)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar, with a viability dye like propidium iodide)

  • Flow cytometer

Procedure:

  • Treat AML cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • FLT3-ITD positive AML cells (e.g., MV4-11)

  • This compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject FLT3-ITD positive AML cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into vehicle control and treatment groups.

  • Administer this compound or vehicle control at specified doses and schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate tumor growth inhibition (TGI).

Visualizations

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization FLT3_ITD FLT3-ITD Mutant FLT3_ITD->Dimerization Ligand- Independent FLT3_TKD FLT3-TKD Mutant FLT3_TKD->Dimerization Ligand- Independent STAT5 STAT5 Dimerization->STAT5 MAPK RAS/MAPK (ERK) Dimerization->MAPK PI3K_AKT PI3K/AKT Dimerization->PI3K_AKT This compound This compound This compound->Dimerization Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K_AKT->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Culture FLT3-mutant AML Cell Lines (e.g., MV4-11, MOLM-13) start->cell_culture treatment Treat cells with This compound (dose-response) cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (pFLT3, pSTAT5, etc.) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: In Vitro Evaluation Workflow for this compound.

Mechanism_of_Action This compound This compound FLT3_Kinase FLT3 Kinase Domain (ITD or TKD mutant) This compound->FLT3_Kinase Binds to ATP_Binding ATP Binding & Autophosphorylation This compound->ATP_Binding Blocks FLT3_Kinase->ATP_Binding Constitutively Active Downstream Downstream Signaling (STAT5, MAPK, AKT) ATP_Binding->Downstream Activates Apoptosis Induction of Apoptosis Downstream->Apoptosis Inhibition Leads to

Caption: Mechanism of Action of this compound.

References

OTS447: A Selective FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, most notably internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the kinase, driving uncontrolled cell growth and conferring a poor prognosis. OTS447 is a novel, potent, and selective small molecule inhibitor of FLT3, showing promise in preclinical studies for the treatment of AML, including cases with resistance-conferring mutations. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 kinase domain, it prevents the autophosphorylation and subsequent activation of the receptor. This blockade of FLT3 signaling leads to the downregulation of downstream pathways critical for leukemic cell survival and proliferation, including the STAT5, ERK (MAPK), and AKT pathways.[1] Inhibition of these pathways by this compound ultimately induces apoptosis in FLT3-mutated AML cells.[1]

FLT3 Signaling Pathway and Inhibition by this compound

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK ERK ERK->Proliferation AKT AKT AKT->Proliferation Apoptosis Apoptosis This compound This compound FLT3_active Constitutively Active FLT3 (ITD/TKD Mutations) This compound->FLT3_active Inhibits FLT3_active->STAT5 FLT3_active->ERK FLT3_active->AKT

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical data for this compound demonstrates its high potency and selectivity for FLT3. There are, however, discrepancies in the reported biochemical IC50 values, which may be attributable to different assay conditions.

Table 1: Biochemical Inhibitory Activity of this compound
TargetIC50 (nM)Source
FLT30.19AACR Abstract 2022[1]
FLT321Commercial Supplier (Referencing WO2012016082A1)[2]

Note: The discrepancy in IC50 values may reflect different experimental conditions or assay formats (e.g., biochemical vs. cell-based assays).

Table 2: Cellular Activity of this compound in AML Cell Lines

While specific IC50 values for cell proliferation are not publicly available, studies indicate that this compound more strongly suppresses the proliferation of FLT3-ITD positive cell lines compared to FLT3-wild type (WT) cell lines.[1]

Cell LineFLT3 StatusAnti-proliferative Effect
MV4-11FLT3-ITDStrongly suppressed
MOLM13FLT3-ITDStrongly suppressed
FLT3-WT AML Cell LinesWild-TypeLess suppressed than FLT3-ITD lines
Table 3: Activity of this compound Against FLT3 Resistance Mutations

This compound has shown efficacy against clinically relevant FLT3-ITD-TKD double mutants that can confer resistance to other FLT3 inhibitors.[1]

Cell Line ModelFLT3 MutationInhibitory Effect
Ba/F3FLT3-ITD-D835YAs strong as FLT3-ITD
Ba/F3FLT3-ITD-F691IMore strongly inhibited than parental Ba/F3
Table 4: Kinase Selectivity Profile of this compound

A kinase profiling assay was conducted to assess the selectivity of this compound.[1]

Kinase Panel SizeThis compound ConcentrationNumber of Kinases Inhibited >80%Known Inhibited Kinases
3715 nM7FLT3

Note: The identities of the other six kinases inhibited by more than 80% at 5 nM are not publicly available.

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the preclinical evaluation of this compound.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the enzymatic activity of FLT3 kinase and the inhibitory effect of this compound. The principle is to measure the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant FLT3 kinase (wild-type and mutant forms)

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

  • Reaction Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

  • Enzyme Addition: Add recombinant FLT3 kinase to the wells and incubate briefly.

  • Initiation of Kinase Reaction: Add a mixture of the substrate (e.g., MBP) and ATP to start the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of this compound B Add diluted this compound to assay plate A->B C Add FLT3 kinase and substrate B->C D Initiate reaction with ATP C->D E Incubate D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP and generate light (Kinase Detection Reagent) F->G H Measure luminescence G->H

Caption: Workflow for an in vitro FLT3 kinase assay.

Cellular Proliferation Assay (CellTiter-Glo® Assay)

This assay assesses the anti-proliferative effect of this compound on AML cell lines by measuring the number of viable cells based on ATP content.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM13, FLT3-WT lines)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Opaque-walled 96-well plates

Protocol:

  • Cell Seeding: Seed the AML cells at an appropriate density (e.g., 5,000-10,000 cells/well) in the 96-well plates.

  • Compound Treatment: Prepare a serial dilution of this compound and add it to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • AML cell line (e.g., MV4-11)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for a defined time period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and suspension cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension. Incubate in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound. An increase in the sub-G1 population in cell cycle analysis also indicates apoptosis.[1]

Western Blot Analysis of FLT3 Signaling

This technique is used to confirm that this compound inhibits the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell line (e.g., MV4-11)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and probe with specific primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the levels of phosphorylated proteins in treated versus untreated cells, normalizing to the total protein levels and the loading control. A dose-dependent decrease in the phosphorylation of FLT3, STAT5, ERK, and AKT is expected following this compound treatment.[1]

In Vivo AML Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MV4-11 human AML cells

  • This compound formulation for in vivo administration

  • Vehicle control

Protocol:

  • Cell Implantation: Subcutaneously or intravenously inject MV4-11 cells into the mice.

  • Tumor Growth and Treatment Initiation: Allow tumors to establish to a palpable size (for subcutaneous models) or for leukemia to disseminate (for intravenous models). Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control to the mice according to a predetermined dose and schedule (e.g., daily oral gavage). The specific dose-dependent manner of administration for this compound has been noted, but exact dosages are not publicly available.[1]

  • Efficacy Assessment: Monitor tumor growth by caliper measurements (subcutaneous) or leukemia burden through methods like bioluminescence imaging or flow cytometry of peripheral blood. Monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

  • Data Analysis: Compare tumor growth or leukemia burden between the treated and control groups to determine the in vivo efficacy of this compound.

Xenograft_Workflow A Inject MV4-11 cells into immunodeficient mice B Allow tumor establishment A->B C Randomize mice into Vehicle and this compound groups B->C D Administer treatment (e.g., daily oral gavage) C->D E Monitor tumor volume and body weight D->E F Endpoint analysis: Tumor excision, Pharmacodynamics E->F

Caption: Experimental workflow for an AML xenograft mouse model.

Conclusion

This compound is a highly potent and selective FLT3 inhibitor that has demonstrated significant preclinical activity against FLT3-ITD and clinically relevant FLT3-ITD-TKD resistance mutations. By effectively inhibiting the FLT3 signaling pathway, this compound induces apoptosis in AML cells and shows potent anti-tumor growth in in vivo models. While further optimization and more detailed public data are anticipated, the current evidence suggests that this compound represents a promising therapeutic candidate for the treatment of AML patients with various FLT3 activating mutations.

References

Preclinical Profile of OTS447: A Potent and Selective FLT3 Inhibitor for Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a frequently mutated gene in acute myeloid leukemia (AML), representing a key therapeutic target. Activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of downstream signaling pathways, promoting leukemic cell proliferation and survival. OTS447 is a novel, highly potent, and selective small molecule inhibitor of FLT3. Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of leukemia cells harboring FLT3 mutations, inducing apoptosis, and suppressing tumor growth in vivo. This document provides a comprehensive overview of the preclinical data available for this compound in the context of leukemia, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies based on available information and standard laboratory procedures.

Core Compound Data: this compound

The following table summarizes the key quantitative data for this compound based on preclinical assessments.

ParameterValueCell Lines/ModelReference
Target FMS-like tyrosine kinase 3 (FLT3)-[1][2]
IC50 (FLT3) 0.19 nMBiochemical Assay[1][2]
Selectivity High (Inhibited 7 of 371 kinases by >80% at 5 nM)Kinase Panel Assay[1][2]
In Vitro Efficacy Stronger suppression of FLT3-ITD vs. FLT3-WT cellsMV4-11, MOLM13[1][2]
In Vivo Efficacy Dose-dependent tumor growth inhibitionMV4-11 Mouse Xenograft[1][2]

Mechanism of Action: Inhibition of FLT3 Signaling

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In leukemia cells with activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to the activation of multiple downstream signaling pathways critical for cell survival and proliferation. This compound has been shown to inhibit the autophosphorylation of FLT3 in a dose-dependent manner. This, in turn, prevents the activation of key downstream signaling molecules, including STAT5, ERK, and AKT.[1][2] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_cellular_effects Cellular Effects FLT3 FLT3 Receptor RAS_RAF_MEK RAS/RAF/MEK FLT3->RAS_RAF_MEK PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK This compound This compound This compound->FLT3 Inhibits ERK ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

In Vitro Studies

Anti-proliferative Activity

Preclinical evaluations have demonstrated that this compound potently inhibits the proliferation of human AML cell lines harboring FLT3-ITD mutations, namely MV4-11 and MOLM13.[1][2] The anti-proliferative effect was observed to be more pronounced in these cell lines compared to those with wild-type FLT3.[1][2]

Induction of Apoptosis

Treatment with this compound has been shown to induce apoptosis in the MV4-11 cell line.[1][2] This was evidenced by an increase in the sub-G1 cell population, a hallmark of apoptotic cells.[1][2]

Experimental Protocols
  • Cell Lines and Culture:

    • MV4-11 (human biphenotypic B myelomonocytic leukemia) and MOLM13 (human acute myeloid leukemia) cell lines, both expressing FLT3-ITD, were used.

    • Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTS/MTT):

    • Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.

    • Cells were treated with increasing concentrations of this compound or vehicle control (DMSO) for 72 hours.

    • MTS or MTT reagent was added to each well and incubated for 2-4 hours.

    • The absorbance was measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

    • Cell viability was calculated as a percentage relative to the vehicle-treated control. IC50 values were determined by non-linear regression analysis.

  • Apoptosis Assay (Flow Cytometry):

    • MV4-11 cells were treated with this compound or vehicle control for 48 hours.

    • Cells were harvested, washed with PBS, and resuspended in binding buffer.

    • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.

    • For cell cycle analysis, cells were fixed in ethanol, treated with RNase A, and stained with PI. The distribution of cells in different phases of the cell cycle (including sub-G1) was analyzed by flow cytometry.

  • Western Blot Analysis:

    • Cells were treated with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_invivo In Vivo Experiment cluster_outcomes Outcomes Leukemia_Cells Leukemia Cell Lines (MV4-11, MOLM13) OTS447_Treatment_InVitro This compound Treatment (Dose-Response) Leukemia_Cells->OTS447_Treatment_InVitro Cell_Viability Cell Viability Assay (MTS/MTT) OTS447_Treatment_InVitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) OTS447_Treatment_InVitro->Apoptosis_Assay Western_Blot Western Blot OTS447_Treatment_InVitro->Western_Blot Inhibition_Proliferation Inhibition of Proliferation Cell_Viability->Inhibition_Proliferation Induction_Apoptosis Induction of Apoptosis Apoptosis_Assay->Induction_Apoptosis Inhibition_Signaling Inhibition of Downstream Signaling Western_Blot->Inhibition_Signaling Xenograft_Model MV4-11 Xenograft Model (Immunocompromised Mice) OTS447_Treatment_InVivo This compound Treatment (Dose-Dependent) Xenograft_Model->OTS447_Treatment_InVivo Tumor_Measurement Tumor Volume Measurement OTS447_Treatment_InVivo->Tumor_Measurement Tumor_Growth_Inhibition Tumor Growth Inhibition Tumor_Measurement->Tumor_Growth_Inhibition

Figure 2: Workflow of preclinical studies for this compound in leukemia.

In Vivo Studies

Xenograft Model

The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model using the MV4-11 human AML cell line.[1][2] This model is a well-established tool for assessing the efficacy of anti-leukemic agents. The study demonstrated that this compound administration resulted in a dose-dependent inhibition of tumor growth.[1][2]

Experimental Protocol
  • Animal Model:

    • Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, were used. Animals were housed in a pathogen-free environment.

  • Tumor Cell Implantation:

    • MV4-11 cells were harvested from culture during the exponential growth phase.

    • A suspension of 5 x 10^6 to 10 x 10^6 cells in 100-200 µL of a mixture of PBS and Matrigel (1:1 ratio) was injected subcutaneously into the flank of each mouse.

  • Treatment:

    • Tumor growth was monitored regularly using calipers.

    • When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups.

    • This compound was administered (e.g., orally or intraperitoneally) at various doses daily or on a specified schedule. The vehicle used to dissolve this compound was administered to the control group.

  • Efficacy Evaluation:

    • Tumor volume was measured 2-3 times per week using the formula: Volume = (length x width²) / 2.

    • Body weight and the general health of the mice were monitored throughout the study.

    • At the end of the study, mice were euthanized, and tumors were excised and weighed.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a targeted therapy for leukemia, particularly for patients with activating FLT3 mutations. Its high potency and selectivity, coupled with demonstrated in vitro and in vivo efficacy, make it a promising clinical candidate. Future preclinical work may focus on evaluating this compound in combination with standard-of-care chemotherapies or other targeted agents to assess potential synergistic effects and overcome resistance mechanisms. Further investigation into its efficacy against a broader range of leukemia subtypes and patient-derived xenograft models will also be crucial in defining its clinical potential. The favorable preclinical profile of this compound warrants its advancement into clinical trials for patients with FLT3-mutated leukemia.

References

OTS447: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Target Profile and Kinase Selectivity of OTS447

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound, particularly in the context of Acute Myeloid Leukemia (AML).

Introduction

This compound is a novel and selective inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in Acute Myeloid Leukemia (AML). Activating mutations in FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis. This compound has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common mechanisms of resistance to other FLT3 inhibitors.

It is important to distinguish this compound from OTS167 (also known as OTSSP167), which is an inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). These are distinct molecules with different primary targets. This guide will focus exclusively on the available data for this compound as an FLT3 inhibitor.

Target Profile of this compound

The primary molecular target of this compound is the FMS-like tyrosine kinase 3 (FLT3).[1] this compound has shown potent inhibitory activity against FLT3, although there are conflicting reports regarding its precise IC50 value. One source reports an IC50 of 0.19 nM, while another, citing a patent application, reports an IC50 of 21 nM.[1][2] This discrepancy may be due to different experimental conditions or assays used.

Table 1: Potency of this compound against FLT3

TargetIC50 (nM)Source
FLT30.19AACR Annual Meeting 2022 Abstract[1]
FLT321MedchemExpress (citing WO2012016082A1)[2]

This compound has also demonstrated potent anti-proliferative effects in AML cell lines with FLT3-ITD mutations, such as MV4-11 and MOLM13, showing stronger suppression in these cells compared to FLT3-wild type cell lines.[1] Furthermore, it has shown inhibitory activity against FLT3-ITD-TKD double mutants, which are a known mechanism of resistance to other FLT3 inhibitors.[1]

Kinase Selectivity

A human kinase profile assay was conducted to investigate the selectivity of this compound.[1] At a concentration of 5 nM, this compound inhibited the activity of only seven kinases, including FLT3, by 80% or more out of a panel of 371 human kinases.[1] This suggests that this compound is a highly selective kinase inhibitor. However, a detailed quantitative kinase selectivity profile with IC50 values for other kinases is not publicly available in the reviewed literature.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the FLT3 signaling pathway. In AML cells with activating FLT3 mutations, the FLT3 receptor is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. These pathways include the STAT5, RAS/MAPK, and PI3K/AKT pathways.

By inhibiting the autophosphorylation of FLT3, this compound blocks the activation of these downstream signaling molecules.[1] This leads to a dose-dependent decrease in the phosphorylation of STAT5, ERK, and AKT.[1] The inhibition of these pro-survival pathways ultimately induces apoptosis and an increase in the sub-G1 population in AML cells.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FLT3 Inhibition

Figure 1: this compound Inhibition of the FLT3 Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on the available literature for this compound and similar kinase inhibitors, the following are representative methodologies that are likely employed.

In Vitro Kinase Assay

A representative in vitro kinase assay to determine the IC50 of an inhibitor like this compound against FLT3 would involve the following general steps:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FLT3 Kinase - Kinase Buffer - ATP (radiolabeled or cold) - Substrate (e.g., synthetic peptide) start->reagents inhibitor Prepare Serial Dilutions of this compound reagents->inhibitor incubation Incubate Kinase, Substrate, ATP, and this compound inhibitor->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Substrate Phosphorylation (e.g., filter binding, luminescence) stop_reaction->detection data_analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 detection->data_analysis end End data_analysis->end

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay

Protocol Steps:

  • Preparation of Reagents: Recombinant human FLT3 enzyme, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT), ATP (often radiolabeled with ³²P or ³³P, or in a system with a luminescent readout), and a specific FLT3 substrate peptide are prepared.

  • Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The FLT3 enzyme, substrate, and varying concentrations of this compound are incubated together in the kinase buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a defined period at a specific temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped, for example, by adding a stop solution or by spotting the mixture onto a filter membrane.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the incorporated radioactivity. In other assay formats, luminescence or fluorescence is measured.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Cell-Based Proliferation Assay

To determine the anti-proliferative effects of this compound on AML cell lines, a cell viability assay such as the MTS or CellTiter-Glo® assay is typically used.

Protocol Steps:

  • Cell Seeding: AML cell lines (e.g., MV4-11, MOLM13) are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well.

  • Signal Measurement: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The cell viability is normalized to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is calculated.

Western Blotting for Phospho-Protein Analysis

To confirm the mechanism of action, western blotting can be used to assess the phosphorylation status of FLT3 and its downstream targets.

Protocol Steps:

  • Cell Treatment and Lysis: AML cells are treated with this compound for a specific time, then lysed to extract proteins.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, ERK, and AKT.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

  • Analysis: The band intensities are quantified to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a potent and highly selective inhibitor of FLT3 with demonstrated activity against clinically relevant mutations in AML. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of key pro-survival signaling pathways and the induction of apoptosis in AML cells. While the publicly available data on this compound is currently limited, the initial findings suggest that it is a promising therapeutic candidate for the treatment of FLT3-mutated AML. Further studies are warranted to fully elucidate its kinase selectivity profile and to advance its clinical development.

References

An In-depth Technical Guide on the Downstream Signaling Pathway Inhibition of OTS447 and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and downstream signaling pathway inhibition of the maternal embryonic leucine zipper kinase (MELK) inhibitor OTSSP167 and the FMS-like tyrosine kinase 3 (FLT3) inhibitor OTS447. Given the overlap in nomenclature and the extensive research available on OTSSP167, this guide will focus primarily on its inhibitory actions, with a dedicated section summarizing the current understanding of this compound.

Core Concepts: Kinase Inhibition in Cancer Therapy

Protein kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors that target specific kinases can disrupt the signaling cascades that drive tumor growth and survival. This guide delves into the specifics of two such inhibitors, OTSSP167 and this compound, detailing their effects on downstream signaling pathways.

OTSSP167: A Potent Inhibitor of MELK

OTSSP167 is an orally available small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is highly expressed in various cancers and is implicated in cancer cell survival, proliferation, and the maintenance of cancer stem cells.[1][2][3]

OTSSP167 exerts its anti-cancer effects by modulating several key downstream signaling pathways:

  • The MELK-FOXM1 Axis: One of the most critical downstream targets of MELK is the Forkhead Box M1 (FOXM1) transcription factor. MELK directly phosphorylates and activates FOXM1, a key regulator of cell cycle progression and proliferation. OTSSP167 treatment leads to a significant reduction in the phosphorylation of FOXM1, thereby inhibiting its transcriptional activity.[4][5][6] This, in turn, downregulates the expression of FOXM1 target genes involved in the G2/M phase of the cell cycle, such as Cyclin B1 and CDK1.[2]

  • The PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. Treatment with OTSSP167 has been shown to decrease the phosphorylation of AKT at Ser473, as well as the phosphorylation of downstream effectors such as mTOR and the ribosomal protein S6.[2][4][7][8] This inhibition of the AKT pathway contributes to the anti-proliferative effects of OTSSP167.

  • Other Key Signaling Nodes: Beyond the FOXM1 and AKT pathways, OTSSP167 has been reported to impact other signaling molecules, including:

    • ERK1/2: Reduced phosphorylation of ERK1/2 has been observed following OTSSP167 treatment.[2]

    • JNK/ATF2: OTSSP167 can inhibit the phosphorylation of JNK and its downstream substrate ATF2.[9]

    • NOTCH1: Inhibition of the NOTCH1 pathway has also been documented.[9]

    • Cell Cycle Regulators: OTSSP167 treatment leads to the downregulation of Cdc25B and EZH2.[5] It also upregulates the expression of the tumor suppressor proteins p53 and p21.[2]

The following tables summarize the half-maximal inhibitory concentrations (IC50) of OTSSP167 in various cancer cell lines.

Table 1: IC50 Values of OTSSP167 in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)
KOPT-K1T-cell Acute Lymphoblastic Leukemia10
ALL-SILT-cell Acute Lymphoblastic Leukemia15
DND-41T-cell Acute Lymphoblastic Leukemia57
RI-1Diffuse Large B-cell Lymphoma (ABC)~6
SU-DHL-6Diffuse Large B-cell Lymphoma (GCB)~30
IMR-32Neuroblastoma17
LA-N-6Neuroblastoma (drug-resistant)334.8

Data sourced from multiple studies.[5][9][10]

Table 2: IC50 Values of OTSSP167 in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer6.7
T47DBreast Cancer4.3
DU4475Breast Cancer2.3
22Rv1Prostate Cancer6.0

Data sourced from in vitro studies.[11]

OTSSP167_Signaling_Pathway cluster_0 MELK-FOXM1 Axis cluster_1 PI3K/AKT/mTOR Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits Apoptosis Apoptosis OTSSP167->Apoptosis Induces FOXM1 FOXM1 MELK->FOXM1 Phosphorylates AKT AKT MELK->AKT Activates pFOXM1 p-FOXM1 (Active) FOXM1->pFOXM1 CellCycle G2/M Progression (Cyclin B1, CDK1) pFOXM1->CellCycle Promotes pAKT p-AKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR pmTOR p-mTOR (Active) mTOR->pmTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes

Caption: OTSSP167 inhibits MELK, leading to decreased FOXM1 and AKT phosphorylation.

2.4.1. Western Blotting for Phosphorylated Proteins

This protocol is essential for assessing the phosphorylation status of downstream targets of MELK.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with OTSSP167 at various concentrations and time points.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12] Keep samples on ice throughout the process.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Add an equal volume of 2x SDS-PAGE sample buffer to the protein lysate and denature by heating at 95°C for 5 minutes.[13]

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[12]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FOXM1, anti-phospho-AKT) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three to four times with TBST for 5 minutes each.[13]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again as in step 3.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[14]

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.

2.4.2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Procedure:

    • Plate cells in a 96-well plate at a density of 2 x 10^4 cells per well.[9]

    • Treat the cells with a range of concentrations of OTSSP167 or a vehicle control (DMSO) for 48-72 hours.[9][11]

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescent signal using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[9]

2.4.3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with OTSSP167 or a vehicle control for the desired time period.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.[15][16]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye such as propidium iodide (PI) and RNase A to prevent staining of double-stranded RNA.[16]

    • Incubate the cells in the dark for at least 15-30 minutes.[16]

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cells, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Experimental_Workflow CellCulture Cancer Cell Lines Treatment Treat with OTSSP167 (Dose-Response & Time-Course) CellCulture->Treatment Lysis Cell Lysis (+ Phosphatase Inhibitors) Treatment->Lysis ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay FlowCytometry Cell Cycle Analysis (PI Staining) Treatment->FlowCytometry WesternBlot Western Blot (p-FOXM1, p-AKT, etc.) Lysis->WesternBlot DataAnalysis Data Analysis (IC50, Cell Cycle Distribution) WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis FlowCytometry->DataAnalysis

Caption: General experimental workflow for assessing OTSSP167 activity.

This compound: A Selective Inhibitor of FLT3

This compound is a novel, potent, and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[17] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[17][18]

This compound targets the constitutively active FLT3 receptor, leading to the inhibition of its downstream signaling pathways:

  • STAT5, ERK, and AKT: Upon inhibition of FLT3 autophosphorylation by this compound, the phosphorylation of key downstream signaling molecules, including STAT5, ERK, and AKT, is decreased in a dose-dependent manner.[17] The inhibition of these pathways disrupts the pro-survival and proliferative signals that drive the growth of FLT3-mutated AML cells.

Table 3: IC50 Value of this compound

TargetIC50 (nM)
FLT30.19

Data from an in-house proprietary compound library screening.[17] Another source reports an IC50 of 21 nM.[19]

This compound has been shown to more strongly suppress the proliferation of FLT3-ITD (internal tandem duplication) AML cell lines, such as MV4-11 and MOLM13, compared to FLT3-wild type cell lines.[17]

OTS447_Signaling_Pathway This compound This compound FLT3 FLT3 Receptor (Mutated/Active) This compound->FLT3 Inhibits Autophosphorylation STAT5 STAT5 FLT3->STAT5 Phosphorylates ERK ERK FLT3->ERK Activates AKT AKT FLT3->AKT Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Leukemic Cell Proliferation & Survival pSTAT5->Proliferation Promotes pERK p-ERK ERK->pERK pERK->Proliferation Promotes pAKT p-AKT AKT->pAKT pAKT->Proliferation Promotes

Caption: this compound inhibits FLT3, blocking downstream STAT5, ERK, and AKT signaling.

Conclusion and Future Directions

OTSSP167 and this compound are promising kinase inhibitors that target distinct signaling pathways crucial for cancer cell proliferation and survival. OTSSP167 demonstrates broad anti-cancer activity through the inhibition of the MELK-FOXM1 and PI3K/AKT axes, while this compound shows potent and selective inhibition of the FLT3 signaling cascade in AML. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of these inhibitors and develop novel therapeutic strategies. Future research should continue to explore the full spectrum of their downstream effects, potential resistance mechanisms, and their efficacy in combination with other anti-cancer agents.

References

OTS447: A Potent Inhibitor of FLT3-ITD-TKD Double Mutants in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development, and its mutation is a frequent driver in Acute Myeloid Leukemia (AML), conferring a poor prognosis. While first and second-generation FLT3 inhibitors have shown clinical efficacy, the emergence of resistance, often through secondary mutations in the tyrosine kinase domain (TKD), presents a significant therapeutic challenge. Notably, FLT3-ITD-TKD double mutants can render many existing therapies ineffective. This technical guide details the preclinical data and methodologies for evaluating OTS447, a novel and highly potent FLT3 inhibitor with significant activity against both FLT3-ITD and clinically relevant FLT3-ITD-TKD double mutants.

Introduction to FLT3 Mutations and Resistance

Activating mutations in the FLT3 gene are found in approximately 30% of AML patients.[1] The most common are internal tandem duplications (ITD) in the juxtamembrane domain, followed by point mutations in the tyrosine kinase domain (TKD), such as at the D835 residue.[1] These mutations lead to constitutive activation of the FLT3 receptor, driving downstream signaling pathways including STAT5, MAPK, and AKT, which promote cell proliferation and survival.[2]

The clinical use of FLT3 inhibitors has improved outcomes for patients with FLT3-mutated AML. However, resistance frequently develops, with a common mechanism being the acquisition of secondary TKD mutations, creating FLT3-ITD-TKD double mutants.[2] These double mutants can alter the conformation of the ATP-binding pocket, reducing the efficacy of many FLT3 inhibitors.[3] This underscores the urgent need for novel inhibitors that can effectively target these resistant double-mutant forms of FLT3.

This compound: A Novel FLT3 Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor of FLT3. Preclinical studies have demonstrated its strong inhibitory activity against both FLT3-ITD and, critically, FLT3-ITD-TKD double mutants, which are known mechanisms of resistance to other FLT3 inhibitors.[1]

In Vitro Efficacy

This compound has shown potent inhibitory activity against the FLT3 kinase.[1] In vitro studies using Ba/F3 cells, a murine pro-B cell line dependent on IL-3 that can be rendered cytokine-independent by the expression of an oncogenic kinase, have been instrumental in characterizing the activity of this compound against various FLT3 mutations.

Table 1: In Vitro Inhibitory Activity of this compound against FLT3 Kinase

TargetIC50 (nM)
FLT30.19

Data sourced from a screening of an in-house proprietary compound library.[1]

Table 2: Anti-proliferative Activity of this compound in FLT3-Mutant Cell Lines

Cell Line ModelFLT3 Mutation StatusThis compound Inhibitory Effect
Ba/F3FLT3-ITDStrong Inhibition
Ba/F3FLT3-ITD-D835YAs strong as FLT3-ITD
Ba/F3FLT3-ITD-F691IMore strongly inhibited than parental Ba/F3
MV4-11 (AML)FLT3-ITDStrong Suppression
MOLM13 (AML)FLT3-ITDStrong Suppression

Qualitative summary from preclinical abstracts. Specific IC50 values for the double mutants are not yet publicly available.[1]

Mechanism of Action: Inhibition of Downstream Signaling

This compound exerts its anti-leukemic effects by inhibiting the constitutive autophosphorylation of the mutated FLT3 receptor. This, in turn, blocks the activation of key downstream signaling pathways that are crucial for the proliferation and survival of AML cells.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_mut FLT3-ITD or FLT3-ITD-TKD STAT5 STAT5 FLT3_mut->STAT5 MAPK MAPK (ERK) FLT3_mut->MAPK AKT AKT FLT3_mut->AKT This compound This compound This compound->FLT3_mut Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation AKT->Proliferation

Caption: this compound inhibits mutated FLT3, blocking downstream signaling pathways.

Western blot analyses have confirmed that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of FLT3, as well as the downstream signaling molecules STAT5, ERK, and AKT in FLT3-ITD positive cells.[1] Furthermore, this inhibition of signaling translates to the induction of apoptosis.[1]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in a mouse xenograft model using the human AML cell line MV4-11, which harbors an FLT3-ITD mutation. The results demonstrated that this compound exhibits potent, dose-dependent tumor growth inhibition in this in vivo model.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and have been adapted to the specific context of FLT3 inhibitor research.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of the FLT3 kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FLT3 - Kinase Buffer - ATP - Substrate start->reagents dilution Serial Dilution of this compound reagents->dilution reaction Incubate: This compound + FLT3 + Substrate + ATP dilution->reaction detection Measure Kinase Activity (e.g., Luminescence) reaction->detection analysis Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for the in vitro FLT3 kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Dilute recombinant human FLT3 kinase (wild-type, ITD, or ITD-TKD mutants) in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare a stock solution of a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • Compound Dilution:

    • Create a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted this compound or vehicle control (DMSO).

    • Add the diluted FLT3 kinase to each well and incubate briefly.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. A common method is a luminescence-based assay such as ADP-Glo™.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability / Anti-proliferative Assay

This assay measures the effect of this compound on the proliferation and viability of AML cell lines.

Methodology:

  • Cell Culture:

    • Culture human AML cell lines (e.g., MV4-11, MOLM-13) or Ba/F3 cells expressing FLT3 mutants in the appropriate growth medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Add various concentrations of this compound or a vehicle control (DMSO) to the wells.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Detection:

    • Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTT to each well.

    • Incubate for the manufacturer's recommended time.

    • Measure the luminescent or colorimetric signal, which is proportional to the number of viable cells.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value.

Western Blot Analysis of FLT3 Signaling

This method is used to confirm the on-target activity of this compound in cells by assessing the phosphorylation status of FLT3 and its downstream targets.

Western_Blot_Workflow start Start treatment Treat Cells with this compound start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer probing Antibody Probing: - Primary (p-FLT3, etc.) - Secondary (HRP) transfer->probing detection Chemiluminescent Detection probing->detection analysis Image Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of FLT3 signaling.

Methodology:

  • Cell Treatment and Lysis:

    • Treat FLT3-ITD positive cells (e.g., MV4-11) with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, and AKT.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo AML Xenograft Model

This protocol describes the use of a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Implantation:

    • Subcutaneously inject a suspension of MV4-11 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound or vehicle control orally at specified doses and schedules.

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, calculate tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis (Optional):

    • Tumors can be harvested at various time points after the final dose for Western blot analysis to assess target inhibition in vivo.

Conclusion and Future Directions

The preclinical data for this compound strongly suggest its potential as a highly effective therapeutic agent for AML, particularly in cases of resistance to current FLT3 inhibitors driven by secondary TKD mutations. Its potent, single-digit nanomolar inhibition of FLT3 and its demonstrated activity against FLT3-ITD-TKD double mutants address a critical unmet need in the treatment of FLT3-mutated AML.

Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its safety profile. The promising preclinical data presented here provide a strong rationale for the continued development of this compound and its advancement into clinical trials for patients with relapsed or refractory FLT3-mutated AML. The detailed protocols provided in this guide offer a framework for the continued investigation of this compound and other novel FLT3 inhibitors.

References

OTS447: A Targeted Approach to Inducing Apoptosis in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Acute Myeloid Leukemia (AML) is a hematologically aggressive malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A key feature of AML cells is their ability to evade programmed cell death, or apoptosis, leading to their accumulation and the suppression of normal hematopoiesis.[1] The maternal embryonic leucine-zipper kinase (MELK) has emerged as a promising therapeutic target in AML due to its significant upregulation in AML cells, particularly in less differentiated and stem cell-enriched populations, and its association with poorer clinical outcomes.[2] OTS447 (also known as OTS167) is a potent and selective small molecule inhibitor of MELK that has demonstrated significant anti-leukemia activity by inducing differentiation and apoptosis in AML cells.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in inducing apoptosis in AML cells, detailed experimental protocols, and a summary of key quantitative data.

Core Mechanism of Action: MELK Inhibition and Downstream Effects

This compound exerts its anti-leukemic effects by inhibiting the kinase activity of MELK.[2] MELK is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[4] In AML, MELK is often overexpressed and contributes to the malignant phenotype.[2]

The primary mechanism by which MELK inhibition by this compound leads to apoptosis in AML cells involves the downregulation of the transcription factor FOXM1 and its downstream targets.[2][4] FOXM1 is a key regulator of cell cycle progression and is frequently overexpressed in various cancers, including AML.[2][4] MELK directly interacts with and phosphorylates FOXM1, enhancing its transcriptional activity and promoting the expression of mitotic regulators such as CDC25B, Aurora B, and Survivin.[4] By inhibiting MELK, this compound disrupts this signaling cascade, leading to decreased FOXM1 activity and the subsequent downregulation of its pro-survival and anti-apoptotic target genes.[2] This disruption of the MELK-FOXM1 axis ultimately triggers the apoptotic machinery within the AML cells.[2]

Furthermore, this compound has been shown to block the translation of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML, by inhibiting the phosphorylation of key translation initiation factors.[5] This provides an additional mechanism for its anti-leukemic activity, particularly in FLT3-mutant AML.[5]

Quantitative Data on this compound Efficacy in AML

The preclinical efficacy of this compound has been evaluated in various AML cell lines, demonstrating potent cytotoxic and pro-apoptotic effects. The following tables summarize the key quantitative findings.

AML Cell LineIC50 of this compound (nM)
MV4-118
THP-1~20-30 (estimated from graph)
Other AML cell lines8 - 70
Data sourced from studies on the MELK inhibitor OTS167 (this compound).[2]
Cell LineTreatmentDuration (hours)Apoptotic Population (%)
MV4-1125 nM this compound72~70-80% (increase of 30-40% at 48h)
50 nM this compound72~70-80% (increase of 30-40% at 48h)
100 nM this compound72~70-80% (increase of 30-40% at 48h)
THP-125 nM this compound72~20-75% (increase of 7-40% at 48h)
50 nM this compound72~20-75% (increase of 7-40% at 48h)
100 nM this compound72~20-75% (increase of 7-40% at 48h)
Apoptosis assessed by Annexin V and Propidium Iodide (PI) staining.[2][3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway and experimental workflows.

MELK_Signaling_Pathway This compound This compound MELK MELK This compound->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates Apoptosis Apoptosis MELK->Apoptosis Inhibits Downstream_Targets Downstream Targets (e.g., CDC25B, Aurora B, Survivin) FOXM1->Downstream_Targets Upregulates Proliferation Cell Proliferation & Survival Downstream_Targets->Proliferation

Caption: MELK Signaling Pathway Inhibition by this compound.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cluster_western_blot Western Blot Analysis AML_Cells AML Cells (e.g., MV4-11, THP-1) Treatment Treat with this compound (various concentrations and time points) AML_Cells->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Treatment->Lysis Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (Cleaved Caspase-3, MELK, p-FOXM1, etc.) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental Workflow for Assessing Apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on AML cells and to calculate the IC50 value.[6]

Materials:

  • AML cell lines (e.g., MV4-11, THP-1)

  • This compound

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[6]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative analysis of apoptosis in this compound-treated AML cells using flow cytometry.[6][7]

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates at an appropriate density and treat with various concentrations of this compound for 24-72 hours. Include a vehicle control.[6]

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.[6]

  • Wash the cells twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression and phosphorylation status of MELK, FOXM1, and apoptosis-related proteins like cleaved Caspase-3.[2][9]

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat AML cells with this compound as described for the apoptosis assay.

  • Harvest and lyse the cells in ice-cold lysis buffer.[9]

  • Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • Denature equal amounts of protein (20-30 µg) by boiling with Laemmli sample buffer.[9]

  • Separate the proteins by SDS-PAGE.[6]

  • Transfer the proteins to a PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.[6]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[6] Use β-actin as a loading control to ensure equal protein loading.[6]

Conclusion

This compound represents a promising targeted therapy for AML by effectively inhibiting the MELK kinase, leading to the suppression of the pro-leukemic FOXM1 signaling pathway and the induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MELK inhibition in AML and to advance novel anti-leukemia strategies. Further preclinical and clinical investigations are warranted to fully establish the efficacy and safety of this compound as a novel treatment for AML patients.[2]

References

Unlocking New Avenues in Relapsed/Refractory AML: An In-depth Technical Guide to the Preclinical Activity of OTS447

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the landscape of acute myeloid leukemia (AML) treatment evolves, the challenge of addressing relapsed and refractory forms of the disease remains a critical area of research. A promising investigational agent, OTS447 (also known as OTSSP167), a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has demonstrated significant anti-leukemic activity in preclinical models, offering a potential new therapeutic strategy for this patient population. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying mechanisms of this compound in relapsed/refractory AML models, intended for researchers, scientists, and drug development professionals.

Core Efficacy Data of this compound in AML Models

This compound has shown potent anti-proliferative and pro-apoptotic effects across a panel of AML cell lines and in primary patient samples. The half-maximal inhibitory concentration (IC50) values in various AML cell lines highlight its broad activity.

Cell LineIC50 (nM)[1]
MOLM13~10
MV4-11~15
OCI-AML3~20
KG-1~25
U937~30
THP-1~40
HL-60~50
K562~60
HEL~70

Furthermore, studies have indicated that higher MELK expression is associated with chemotherapy-resistant AML, suggesting that targeting MELK with this compound could be particularly beneficial in the relapsed/refractory setting.

Induction of Apoptosis

Treatment with this compound has been shown to induce apoptosis in AML cells in a dose- and time-dependent manner. In the MV4-11 and THP-1 cell lines, significant increases in the apoptotic population were observed following treatment.

Cell LineTreatmentDurationApoptotic Population Increase
MV4-1125-100 nM this compound48 hours30-40%[1]
MV4-1125-100 nM this compound72 hours70-80%[1]
THP-125-100 nM this compound48 hours7-40%[1]
THP-125-100 nM this compound72 hours20-75%[1]

Mechanism of Action: Targeting the MELK Signaling Axis

This compound exerts its anti-leukemic effects by inhibiting the kinase activity of MELK, a protein overexpressed in AML and implicated in leukemogenesis and the maintenance of leukemia stem cells. Inhibition of MELK leads to the downregulation of its downstream effector, the transcription factor FOXM1, and its target genes, which are crucial for cell cycle progression and survival. This disruption of the MELK-FOXM1 signaling axis ultimately leads to cell cycle arrest and apoptosis in AML cells.

MELK_Signaling_Pathway This compound This compound MELK MELK This compound->MELK Inhibition Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest FOXM1 FOXM1 MELK->FOXM1 Activation CellCycleGenes Cell Cycle Progression Genes (e.g., Cyclin B1, CDK1) FOXM1->CellCycleGenes Transcriptional Activation FOXM1->Apoptosis Inhibition of Apoptosis (via downstream targets) CellCycleGenes->CellCycleArrest caption MELK Signaling Pathway Inhibition by this compound

Caption: MELK Signaling Pathway Inhibition by this compound

Preclinical Activity in Relapsed/Refractory AML Models

A key area of investigation is the efficacy of this compound in models that mimic the clinical scenario of relapsed or refractory AML. Preclinical studies have explored its activity in combination with other targeted agents, particularly in the context of mutations associated with resistance.

Synergistic Effects with FLT3 Inhibitors

In a preclinical study utilizing a FLT3-mutant AML xenograft mouse model, the combination of this compound with a FLT3 tyrosine kinase inhibitor (TKI) resulted in a synergistic induction of cell death and prolonged survival compared to either agent alone.[2] This suggests that targeting the MELK pathway may be a valuable strategy to overcome resistance mechanisms associated with FLT3 inhibitors.

The promising preclinical data has led to the initiation of a Phase I clinical trial (NCT02795520) to evaluate the safety and efficacy of this compound in patients with relapsed or refractory AML.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to evaluate the activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on AML cell lines.

Protocol:

  • AML cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.

  • Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 48-72 hours.

  • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved by adding 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • AML cells are treated with various concentrations of this compound or vehicle control for the desired time points (e.g., 48 and 72 hours).

  • Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Studies

Objective: To evaluate the anti-leukemic activity of this compound in a living organism.

Protocol:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are sublethally irradiated.

  • AML cells (e.g., MV4-11, MOLM-13, or patient-derived xenograft cells) are injected intravenously or subcutaneously into the mice.

  • Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and control groups.

  • This compound is administered via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule.

  • Tumor burden is monitored regularly throughout the study.

  • Animal survival is recorded, and at the end of the study, tissues such as bone marrow, spleen, and liver are harvested for analysis of leukemic infiltration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation AML_Cells AML Cell Lines & Primary Samples MTT MTT Assay (Cell Viability) AML_Cells->MTT Apoptosis_Assay Annexin V/PI Assay (Apoptosis) AML_Cells->Apoptosis_Assay Western_Blot Western Blot (MELK, FOXM1) AML_Cells->Western_Blot PDX_Model Relapsed/Refractory AML PDX Model MTT->PDX_Model Promising Results Treatment This compound Treatment PDX_Model->Treatment Monitoring Tumor Burden Monitoring Treatment->Monitoring Survival Survival Analysis Monitoring->Survival caption Preclinical Evaluation Workflow for this compound in AML

Caption: Preclinical Evaluation Workflow for this compound in AML

Conclusion and Future Directions

The preclinical data for this compound in AML models, particularly in the context of relapsed and refractory disease, are encouraging. The potent, single-agent activity and the potential for synergistic combinations with other targeted therapies provide a strong rationale for its continued clinical development. Future research should focus on identifying predictive biomarkers of response to this compound and exploring its efficacy in a broader range of relapsed/refractory AML subtypes, including those with specific genetic and molecular alterations that confer resistance to standard therapies. The ongoing clinical trial will be instrumental in defining the safety and therapeutic potential of this novel MELK inhibitor for patients with this challenging disease.

References

Structural Basis for OTS447 FLT3 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), representing a key therapeutic target. OTS447 has emerged as a highly potent and selective inhibitor of FLT3. This technical guide consolidates the current understanding of the structural basis for this compound-mediated FLT3 inhibition, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological and experimental frameworks. While a co-crystal structure of this compound with FLT3 is not publicly available, this guide provides a comprehensive overview based on existing data to support further research and development.

Introduction to FLT3 and this compound

FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of AML patients and are associated with a poor prognosis. These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells.

This compound is a novel small molecule inhibitor that has demonstrated potent and selective inhibitory activity against both wild-type and mutated forms of FLT3. Its efficacy against clinically relevant resistance-conferring mutations makes it a promising candidate for the treatment of AML.

Quantitative Data on this compound Inhibition of FLT3

This compound exhibits potent inhibition of FLT3 kinase activity. The following tables summarize the available quantitative data on its efficacy.

Table 1: Biochemical Inhibition of FLT3 by this compound

TargetIC50 (nM)Source
FLT30.19(AACR Abstract 5456, 2022)[1]
FLT321(WO2012016082A1)[2]

Table 2: Cellular Activity of this compound against FLT3-Mutant AML

Cell LineFLT3 Mutation StatusAssay TypeEndpointFindingSource
MV4-11FLT3-ITDProliferationNot specifiedStronger suppression compared to FLT3-WT cell lines.[1](AACR Abstract 5456, 2022)[1]
MOLM13FLT3-ITDProliferationNot specifiedStronger suppression compared to FLT3-WT cell lines.[1](AACR Abstract 5456, 2022)[1]
Ba/F3FLT3-ITD-D835YProliferationNot specifiedInhibited as strongly as FLT3-ITD mutant.[1](AACR Abstract 5456, 2022)[1]
Ba/F3FLT3-ITD-F691IProliferationNot specifiedMore strongly inhibited than Ba/F3 parental cells.[1](AACR Abstract 5456, 2022)[1]
MV4-11FLT3-ITDApoptosisIncreased Sub-G1Treatment with this compound induced apoptosis.[1](AACR Abstract 5456, 2022)[1]
MV4-11FLT3-ITDIn vivo XenograftTumor GrowthDose-dependent potent growth inhibition.[1](AACR Abstract 5456, 2022)[1]

Structural Basis of FLT3 Inhibition by this compound

A definitive understanding of the structural basis of inhibition is best achieved through co-crystallography of the inhibitor bound to its target protein. As of the latest available information, a co-crystal structure of this compound in complex with the FLT3 kinase domain has not been deposited in the Protein Data Bank (PDB).

However, based on its high potency and its activity against both ITD and TKD mutants, it can be inferred that this compound likely binds to the ATP-binding pocket of the FLT3 kinase domain. The ability of this compound to inhibit the F691I "gatekeeper" mutation suggests that its binding mode may be less sensitive to steric hindrance at this position compared to some other FLT3 inhibitors.

Computational modeling and molecular docking studies could provide valuable insights into the putative binding mode of this compound. Such studies would involve docking the chemical structure of this compound into the known crystal structures of the FLT3 kinase domain (e.g., PDB IDs: 4RT7, 1RJB) to predict key interactions with amino acid residues in the active site.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, this section provides representative protocols for the key assays typically used to characterize FLT3 inhibitors.

FLT3 Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 protein. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant FLT3 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute the recombinant FLT3 enzyme and the kinase substrate to their final desired concentrations in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO control.

  • Initiate Reaction: Add the enzyme/substrate mixture to each well, followed by the addition of ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Measure Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of AML cells harboring FLT3 mutations.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the DMSO control and plot the percentage of viable cells against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of FLT3 Signaling

This method is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation levels of the target proteins.

Visualizations

FLT3 Signaling Pathway and Inhibition

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand FL->FLT3 Binds RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->Dimerization Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions B Add FLT3 Enzyme & Substrate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min, 30°C) C->D E Stop Reaction & Detect ADP D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro FLT3 kinase inhibition assay.

Logic of this compound Action on FLT3 Mutants

OTS447_Logic cluster_FLT3 FLT3 Kinase WT Wild-Type FLT3 ITD FLT3-ITD TKD FLT3-TKD (e.g., D835Y) Gatekeeper FLT3 Gatekeeper Mutant (e.g., F691I) This compound This compound Inhibition Potent Inhibition of Kinase Activity This compound->Inhibition Inhibition->WT Inhibition->ITD Inhibition->TKD Inhibition->Gatekeeper

Caption: this compound demonstrates potent inhibition across various FLT3 forms.

Conclusion

This compound is a highly potent inhibitor of FLT3, including clinically relevant ITD and TKD mutations that confer resistance to other inhibitors. While the precise structural basis of its interaction with FLT3 remains to be elucidated by co-crystallography, the available data strongly suggest that it targets the ATP-binding pocket of the kinase domain. The representative experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and other novel FLT3 inhibitors. Future structural studies are critical to fully understand its binding mode and to guide the development of next-generation inhibitors for AML.

References

In Vitro Potency of OTS447: A Technical Guide to IC50 Values and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of OTS447, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The document summarizes key IC50 values, details the experimental protocols used for their determination, and illustrates the underlying signaling pathways.

Core Data: In Vitro Potency of this compound (OTSSP167)

This compound, also known as OTSSP167, demonstrates high potency against its primary target, the MELK enzyme, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its efficacy extends to various cancer cell lines, where it inhibits cell growth at low nanomolar concentrations.

Table 1: IC50 Value of this compound against MELK Kinase
TargetIC50 (nM)
MELK0.41
Table 2: In Vitro Growth Inhibitory Effects (IC50) of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
A549Lung Cancer6.7
T47DBreast Cancer4.3
DU4475Breast Cancer2.3
22Rv1Prostate Cancer6.0
HT1197Bladder Cancer97
T-ALL Cell LinesT-cell Acute Lymphoblastic Leukemia10-50

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro potency of this compound.

In Vitro Kinase Assay for MELK IC50 Determination

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant MELK.

Materials:

  • Recombinant human MELK protein

  • Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a generic kinase substrate or a specific MELK substrate)

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the recombinant MELK enzyme and the substrate in the kinase buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a defined concentration of ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay for IC50 Determination in Cancer Cell Lines

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture, thereby assessing the cytotoxic or growth-inhibitory effects of a compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for an additional 1-4 hours, allowing the WST-8 in the CCK-8 solution to be reduced by cellular dehydrogenases in viable cells to a colored formazan product.

  • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of MELK, a serine/threonine kinase overexpressed in numerous cancers and implicated in various cellular processes critical for tumor progression.

MELK Signaling Pathway

MELK is a central node in a complex signaling network that regulates cell cycle progression, apoptosis, and cancer stem cell survival. Its inhibition by this compound leads to the disruption of these pathways.

MELK_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound MELK MELK This compound->MELK FOXM1 FOXM1 MELK->FOXM1 P c_JUN c-JUN MELK->c_JUN activates p53 p53 MELK->p53 regulates mTOR_pathway mTOR Pathway MELK->mTOR_pathway influences NOTCH1_pathway NOTCH1 Pathway MELK->NOTCH1_pathway influences Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression c_JUN->Cell_Cycle_Progression Apoptosis Apoptosis p53->Apoptosis CSC_Survival Cancer Stem Cell Survival mTOR_pathway->CSC_Survival NOTCH1_pathway->CSC_Survival

Caption: this compound inhibits MELK, disrupting downstream signaling pathways.

Experimental Workflow for IC50 Determination

The process of determining the in vitro potency of this compound involves a series of well-defined steps, from initial compound handling to final data analysis.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep This compound Stock Solution (DMSO) Serial_Dilution Serial Dilution of this compound Compound_Prep->Serial_Dilution Cell_Culture Cancer Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment Cell Treatment (72h incubation) Serial_Dilution->Treatment Cell_Seeding->Treatment CCK8_Addition Add CCK-8 Reagent Treatment->CCK8_Addition Incubation Incubation (1-4h) CCK8_Addition->Incubation Absorbance_Reading Measure Absorbance (450 nm) Incubation->Absorbance_Reading Data_Normalization Data Normalization (% Viability) Absorbance_Reading->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Calculation IC50 Calculation Curve_Fitting->IC50_Calculation

Caption: Workflow for determining IC50 values using a cell-based assay.

Methodological & Application

Application Notes and Protocols: OTS447 Treatment of MV4-11 and MOLM13 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations, such as internal tandem duplications (ITD), are found in approximately 30% of AML patients and are associated with a poor prognosis. This compound has demonstrated significant inhibitory activity against FLT3, including common resistance-conferring mutations.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on the human AML cell lines MV4-11 and MOLM13, both of which harbor the FLT3-ITD mutation. The described methodologies will enable researchers to assess the anti-proliferative, pro-apoptotic, and cell cycle effects of this compound, as well as its impact on the FLT3 signaling pathway.

Data Presentation

Quantitative Summary of this compound Activity

The following tables summarize the known inhibitory concentrations of this compound and provide a template for recording experimental results obtained using the protocols in this document.

Parameter Value Source
Target FMS-like tyrosine kinase 3 (FLT3)[1]
Mechanism of Action ATP-competitive inhibitor of FLT3 kinase activity
In Vitro Kinase Assay IC50 0.19 nM[1]

Table 1: Kinase inhibitory activity of this compound.

Cell Line FLT3 Status This compound IC50 (nM) for Proliferation This compound EC50 (nM) for Apoptosis
MV4-11 FLT3-ITDUser-determinedUser-determined
MOLM13 FLT3-ITDUser-determinedUser-determined

Table 2: Template for summarizing the cellular activity of this compound in AML cell lines. Researchers should populate this table with their own experimental data.

Signaling Pathway and Experimental Workflow

FLT3 Signaling Pathway Inhibition by this compound

This compound exerts its cytotoxic effects by inhibiting the autophosphorylation of the mutated FLT3 receptor, which in turn blocks the activation of downstream pro-survival and proliferative signaling pathways, including the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.[1] This inhibition ultimately leads to cell cycle arrest and apoptosis.[1]

FLT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Activates ERK ERK FLT3->ERK Activates AKT AKT FLT3->AKT Activates This compound This compound This compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: this compound inhibits the FLT3-ITD receptor, blocking downstream signaling pathways.

General Experimental Workflow

The following workflow outlines the key steps for evaluating the in vitro effects of this compound on MV4-11 and MOLM13 cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start culture Culture MV4-11 & MOLM13 Cells start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle lysis Cell Lysis treat->lysis data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution, Protein Phosphorylation) viability->data apoptosis->data cell_cycle->data western Western Blot (p-FLT3, p-STAT5, p-ERK, p-AKT) lysis->western western->data end End data->end

Caption: Workflow for in vitro characterization of this compound in AML cell lines.

Experimental Protocols

Cell Culture
  • Cell Lines: MV4-11 (ATCC® CRL-9591™), MOLM13 (DSMZ ACC 554)

  • Growth Medium:

    • MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS).

    • MOLM13: RPMI-1640 Medium supplemented with 10% FBS.

  • Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • MV4-11 or MOLM13 cells

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • White, opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Plate reader with luminescence detection

  • Procedure:

    • Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1000 nM. Add the diluted compound or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Viability Measurement:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized data against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated MV4-11 or MOLM13 cells

    • Annexin V-FITC Apoptosis Detection Kit (or similar, with a fluorescent Annexin V conjugate and Propidium Iodide)

    • Cold PBS

    • Flow cytometry tubes

  • Procedure:

    • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M). An increase in the sub-G1 population is indicative of apoptosis.[1]

  • Materials:

    • Treated and untreated MV4-11 or MOLM13 cells

    • Cold PBS

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet with cold PBS.

    • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect the phosphorylation status of FLT3 and its downstream targets to confirm the mechanism of action of this compound.

  • Materials:

    • Treated and untreated MV4-11 or MOLM13 cells

    • Ice-cold PBS

    • RIPA buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), anti-phospho-Akt (Ser473), anti-Akt, and anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent HRP substrate

  • Procedure:

    • Cell Lysis: Harvest cells and wash once with ice-cold PBS. Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • Gel Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

    • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent HRP substrate and an imaging system. Analyze the band intensities relative to the loading control.

References

OTS447 in AML Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS447, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), has demonstrated significant anti-tumor activity in preclinical models of Acute Myeloid Leukemia (AML), particularly in models utilizing the MV4-11 cell line which harbors the FLT3-ITD mutation. While specific dosage information from comprehensive preclinical studies remains proprietary, this document provides a detailed framework for researchers to design and execute in vivo efficacy studies of this compound in AML mouse xenograft models. The protocols and application notes herein are based on established methodologies for AML xenograft studies and the known signaling pathways affected by FLT3 inhibitors.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the FLT3 signaling pathway and promoting leukemic cell proliferation and survival. This compound has been identified as a highly potent and selective FLT3 inhibitor, showing promise as a therapeutic agent for FLT3-mutated AML. In preclinical evaluations, this compound exhibited dose-dependent growth inhibition of MV4-11 human AML tumors in mouse xenograft models[1]. This document outlines the essential protocols and considerations for conducting such preclinical in vivo studies.

Data Presentation

As specific quantitative data for this compound dosage is not publicly available, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: this compound Dose-Response in MV4-11 Xenograft Model (Template)

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-e.g., Oral (p.o.)e.g., Daily0
This compounde.g., 1e.g., Oral (p.o.)e.g., Daily
This compounde.g., 5e.g., Oral (p.o.)e.g., Daily
This compounde.g., 10e.g., Oral (p.o.)e.g., Daily
Positive ControlSpecifySpecifySpecify

Table 2: Animal and Cell Line Specifications (Template)

ParameterSpecification
Mouse Straine.g., NOD/SCID or NSG
Age/Weight of Micee.g., 6-8 weeks / 20-25 g
AML Cell LineMV4-11 (FLT3-ITD positive)
Cell Culture Conditionse.g., RPMI-1640, 10% FBS, 1% Pen/Strep
Number of Cells Injectede.g., 5 x 10⁶ cells per mouse
Injection Routee.g., Subcutaneous (s.c.) or Intravenous (i.v.)

Experimental Protocols

I. AML Cell Culture and Preparation
  • Cell Line Maintenance: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Viability and Counting: Prior to injection, assess cell viability using trypan blue exclusion. Ensure viability is >95%. Count cells using a hemocytometer or an automated cell counter.

  • Cell Suspension Preparation: Centrifuge the required number of cells and resuspend in sterile, serum-free media or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 5 x 10⁷ cells/mL for a 100 µL injection volume). Keep the cell suspension on ice until injection.

II. Mouse Xenograft Model Establishment
  • Animal Acclimatization: Acclimate immunodeficient mice (e.g., NOD/SCID or NSG) for at least one week under specific pathogen-free conditions.

  • Cell Inoculation:

    • Subcutaneous Model: Inject 100 µL of the cell suspension (e.g., 5 x 10⁶ cells) subcutaneously into the flank of each mouse.

    • Disseminated Model: Inject 100 µL of the cell suspension intravenously via the tail vein.

  • Tumor Growth Monitoring:

    • For subcutaneous models, monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

    • For disseminated models, monitor disease progression by observing clinical signs (e.g., weight loss, ruffled fur, hind-limb paralysis) and, if available, using bioluminescence imaging if cells are luciferase-tagged.

  • Randomization: When tumors in the subcutaneous model reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

III. This compound Administration and Efficacy Evaluation
  • Drug Formulation: Prepare this compound in a suitable vehicle for the chosen administration route (e.g., oral gavage, intraperitoneal injection). The vehicle should be tested for any intrinsic anti-tumor effects.

  • Treatment Schedule: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice daily) and duration.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe mice daily for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, exhibit signs of ulceration, or if significant toxicity is observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tissue Collection: At the end of the study, collect tumors, blood, and other relevant organs for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Mandatory Visualizations

Signaling Pathway of FLT3 Inhibition by this compound

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK This compound This compound This compound->FLT3 pSTAT5 p-STAT5 STAT5->pSTAT5 P pAKT p-AKT AKT->pAKT P pERK p-ERK ERK->pERK P Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT->Proliferation pERK->Proliferation

Caption: this compound inhibits autophosphorylation of FLT3-ITD, blocking downstream signaling pathways like STAT5, AKT, and ERK, thereby reducing AML cell proliferation and survival.

Experimental Workflow for this compound In Vivo Efficacy Study

Experimental_Workflow start Start cell_culture 1. MV4-11 Cell Culture & Preparation start->cell_culture xenograft 2. Mouse Xenograft Model Establishment (Subcutaneous) cell_culture->xenograft randomization 3. Tumor Growth & Randomization (100-200 mm³) xenograft->randomization treatment 4. This compound or Vehicle Administration randomization->treatment monitoring 5. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 6. Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint analysis 7. Data Analysis & Tissue Collection endpoint->analysis end End analysis->end

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in an AML mouse xenograft model.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated FLT3 Following OTS447 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, often resulting from mutations such as internal tandem duplications (ITD), is a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML). OTS447 is a potent inhibitor of FLT3 kinase activity with a reported IC50 of 21 nM.[1] This application note provides a detailed protocol for the detection of phosphorylated FLT3 (p-FLT3) in cell lines using Western blot analysis after treatment with this compound. This method is critical for evaluating the efficacy of this compound in inhibiting FLT3 autophosphorylation and downstream signaling.

Signaling Pathway and Mechanism of Action

Upon binding of its ligand, FLT3 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[2] FLT3 inhibitors like this compound competitively bind to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and subsequently blocking the activation of these downstream signaling cascades.[2]

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation GRB2 GRB2/SOS pFLT3->GRB2 PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAS RAS GRB2->RAS AKT AKT PI3K->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 MAPK MAPK (ERK) RAS->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation pSTAT5->Proliferation MAPK->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds This compound This compound This compound->pFLT3 Inhibits

Caption: FLT3 signaling pathway and inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human AML cell lines with FLT3-ITD mutation (e.g., MV4-11, MOLM-13).

  • Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).

  • Primary Antibodies:

    • Rabbit anti-phospho-FLT3 (Tyr591) mAb

    • Rabbit anti-FLT3 mAb

    • Mouse anti-β-actin mAb

  • Secondary Antibodies:

    • HRP-linked anti-rabbit IgG

    • HRP-linked anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Cell Culture and Treatment
  • Culture FLT3-mutated AML cells (e.g., MV4-11) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 0.5 x 10^6 cells/mL.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

Western Blot Protocol

1. Cell Lysis

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

3. Sample Preparation and SDS-PAGE

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against p-FLT3 (Tyr591) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • For total FLT3 and loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the p-FLT3 bands to the total FLT3 bands and then to the loading control (β-actin).

Western Blot Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & this compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_prep Sample Preparation (Laemmli Buffer & Boiling) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation (p-FLT3, FLT3, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging detection->imaging densitometry Densitometry Analysis imaging->densitometry

Caption: Experimental workflow for Western blot analysis.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment in MV4-11 cells treated with this compound for 2 hours. The data represents the relative density of the p-FLT3 band normalized to total FLT3 and β-actin, expressed as a percentage of the vehicle-treated control.

This compound Concentration (nM)Relative p-FLT3 Level (%)Standard Deviation (%)
0 (Vehicle)1005.2
10654.1
25323.5
50152.8
10051.9

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a typical dose-dependent inhibition of FLT3 phosphorylation by a potent inhibitor. Actual results may vary.

References

Application Notes and Protocols for Assessing OTS447-Induced Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying apoptosis in leukemia cells following treatment with OTS447, a potent maternal embryonic leucine zipper kinase (MELK) inhibitor. The following sections offer step-by-step methodologies for established apoptosis assays, guidance on data interpretation, and a proposed signaling pathway for this compound-induced apoptosis.

Introduction

This compound is a small molecule inhibitor that targets MELK, a serine/threonine kinase overexpressed in various cancers, including leukemia. Inhibition of MELK has been shown to induce cell cycle arrest and apoptosis in cancer cells. Accurate and reproducible assessment of apoptosis is crucial for evaluating the efficacy of this compound and understanding its mechanism of action. This document outlines three standard and reliable methods for detecting and quantifying apoptosis in suspension leukemia cells: Annexin V/PI Staining, Caspase-3/7 Activity Assay, and TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for organizing your results.

Table 1: Quantification of Apoptotic and Necrotic Cells using Annexin V/PI Staining

Treatment GroupConcentration (nM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control-

Table 2: Caspase-3/7 Activity Measurement

Treatment GroupConcentration (nM)Relative Fluorescence Units (RFU)Fold Change vs. Vehicle Control
Vehicle Control01.0
This compoundX
This compoundY
This compoundZ
Positive Control-

Table 3: Quantification of DNA Fragmentation using TUNEL Assay

Treatment GroupConcentration (nM)% TUNEL-Positive Cells
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control (DNase I)-

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2][3] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[1][2][4] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[1]

Materials:

  • Leukemia cell line (e.g., Jurkat, MOLM-13)

  • This compound

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1-5 x 10^5 cells/mL in a final volume of 100 µL of appropriate culture medium.

  • Drug Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: After incubation, transfer the cells to flow cytometry tubes. Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.[2]

  • Washing: Wash the cells once with 200 µL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[2][5]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI staining solution.[5] Gently vortex the cells.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2][4][5]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[4][5] Analyze the samples immediately by flow cytometry.

  • Gating Strategy:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells[2][5]

    • Annexin V+ / PI+: Late apoptotic/necrotic cells[2][5]

experimental_workflow_annexin_v cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Leukemia Cells treat Treat with this compound seed->treat harvest Harvest & Wash Cells treat->harvest Incubate stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow Incubate

Figure 1. Experimental workflow for Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay (Fluorometric)

Caspases are a family of proteases that are key mediators of apoptosis.[6] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins to trigger the morphological changes of apoptosis.[7] This assay uses a substrate that releases a fluorescent molecule upon cleavage by active caspase-3 or -7.[8][9]

Materials:

  • Leukemia cell line

  • This compound

  • Caspase-3/7 Activity Assay Kit (containing DEVD-based substrate and cell lysis buffer)

  • 96-well white or black-walled plates

  • Fluorometric plate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V/PI protocol.

  • Cell Lysis: After treatment, centrifuge the plate at 300 x g for 5 minutes. Discard the supernatant and add 50 µL of chilled cell lysis buffer to each well.[8] Incubate on ice for 10 minutes.[8]

  • Assay Reaction: Add 50 µL of the caspase-3/7 reagent (containing the DEVD substrate) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8][10]

  • Measurement: Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440 nm (or as specified by the kit manufacturer).[8][9]

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Calculate the fold change in activity relative to the vehicle-treated control.

TUNEL Assay for DNA Fragmentation

A hallmark of late-stage apoptosis is the fragmentation of genomic DNA by endonucleases.[11][12] The TUNEL assay detects these DNA strand breaks by labeling the free 3'-hydroxyl ends with fluorescently labeled dUTPs.[11][13]

Materials:

  • Leukemia cell line

  • This compound

  • TUNEL Assay Kit

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[12]

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.

  • Cell Harvesting and Fixation: Harvest cells by centrifugation. Wash with PBS and resuspend in 100 µL of 4% PFA for 15 minutes at room temperature to fix the cells.[11][12]

  • Permeabilization: Wash the fixed cells with PBS. Resuspend in permeabilization solution for 5-15 minutes on ice.[11]

  • TUNEL Reaction: Wash the cells with PBS. Resuspend the cells in the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) as per the kit instructions.

  • Incubation: Incubate for 60 minutes at 37°C in a humidified chamber.[11][12]

  • Washing: Wash the cells twice with PBS to remove unincorporated nucleotides.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to determine the percentage of TUNEL-positive cells. A nuclear counterstain (e.g., DAPI or Hoechst) can be used to visualize all cell nuclei.[12]

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling cascade of this compound in leukemia is still under investigation, based on the mechanisms of other kinase inhibitors and the central role of the mitochondrial pathway in chemotherapy-induced apoptosis, a plausible pathway can be proposed.[14] this compound, by inhibiting MELK, likely disrupts critical cell survival and proliferation signals, leading to cellular stress. This stress can converge on the intrinsic (mitochondrial) apoptosis pathway.

signaling_pathway cluster_drug Drug Action cluster_stress Cellular Stress cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis This compound This compound melk MELK Kinase This compound->melk Inhibition stress Cellular Stress (e.g., Mitotic Arrest) melk->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis (DNA Fragmentation, etc.) cas37->apoptosis

Figure 2. Proposed signaling pathway of this compound-induced apoptosis.

Pathway Description:

  • Inhibition of MELK: this compound inhibits the kinase activity of MELK.

  • Induction of Cellular Stress: The inhibition of MELK, a key regulator of cell cycle progression, leads to cellular stress, potentially through mitotic arrest.

  • Activation of the Intrinsic Pathway: This stress signal activates pro-apoptotic Bcl-2 family members like Bax and Bak.[14]

  • Mitochondrial Dysregulation: Activated Bax/Bak translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[14]

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[6]

  • Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[15]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[15]

  • Execution of Apoptosis: Active caspase-3 and -7 cleave a multitude of cellular substrates, resulting in the characteristic biochemical and morphological hallmarks of apoptosis, including DNA fragmentation.[6]

References

Application Notes and Protocols for Cell Viability Assays (MTT/alamarBlue) with OTS447

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447, also known as OTSSP167, is a potent and selective ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is implicated in carcinogenesis, cancer stem cell maintenance, and resistance to treatment. By inhibiting MELK, this compound has demonstrated significant anti-proliferative effects in various cancer models, including triple-negative breast cancer and acute myeloid leukemia, by inducing cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell lines using two common cell viability assays: MTT and alamarBlue.

Mechanism of Action of this compound

This compound targets MELK, a key regulator of cell cycle progression and cell division. Inhibition of MELK by this compound disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. One of the key downstream targets of MELK is the transcription factor FOXM1. MELK phosphorylates and activates FOXM1, which in turn promotes the expression of genes essential for mitotic progression. By inhibiting MELK, this compound leads to a decrease in FOXM1 activity.[1]

The tumor suppressor protein p53 also plays a role in the regulation of MELK expression. Wild-type p53 can suppress the expression of FOXM1, thereby indirectly downregulating MELK.[2][3] In cancer cells with mutated or non-functional p53, this suppression is lost, leading to higher levels of MELK. Inhibition of MELK by this compound has been shown to induce the expression of p21, a downstream target of p53, in a p53-independent manner, leading to G1 cell cycle arrest.[4]

This compound has also been identified as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), particularly in acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations.[5] This dual inhibitory activity makes this compound a compound of interest for various hematological and solid tumors.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeAssay UsedIC50 (nM)
A549Lung CancerCell Counting Kit-86.7[6]
T47DBreast CancerCell Counting Kit-84.3[6]
DU4475Breast CancerCell Counting Kit-82.3[6]
22Rv1Prostate CancerCell Counting Kit-86.0[6]
HT1197Bladder CancerCell Counting Kit-897[6]
MV4-11Acute Myeloid Leukemia (FLT3-ITD)Not SpecifiedPotently suppressed
MOLM13Acute Myeloid Leukemia (FLT3-ITD)Not SpecifiedPotently suppressed

Mandatory Visualizations

Signaling Pathway of MELK Inhibition by this compound```dot

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects p53_wt Wild-type p53 E2F1 E2F1 p53_wt->E2F1 inhibits FOXM1 FOXM1 E2F1->FOXM1 activates This compound This compound MELK MELK This compound->MELK inhibits MELK->FOXM1 phosphorylates & activates p21 p21 MELK->p21 inhibits Apoptosis Apoptosis MELK->Apoptosis inhibits FOXM1->MELK induces expression Proliferation Cell Proliferation FOXM1->Proliferation promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) p21->Cell_Cycle_Arrest induces Cell_Cycle_Arrest->Proliferation leads to inhibition of Apoptosis->Proliferation leads to inhibition of

Caption: General experimental workflow for cell viability assays.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [7] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile cell culture plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Protocol 2: alamarBlue (Resazurin) Assay

Principle: The alamarBlue assay is a fluorometric/colorimetric assay that uses the redox indicator resazurin to measure cell viability. In viable cells, resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) by cellular metabolic activity. The amount of resorufin produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom sterile cell culture plates (for fluorescence measurement)

  • This compound (stock solution in DMSO)

  • alamarBlue reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring fluorescence at Ex/Em ~560/590 nm or absorbance at 570 nm and 600 nm)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Protocol 1, Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 1, Step 2).

  • alamarBlue Addition and Incubation:

    • After the treatment period, add alamarBlue reagent to each well to a final concentration of 10% (v/v) of the well volume (e.g., 10 µL of reagent to 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C and 5% CO₂, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

  • Fluorescence/Absorbance Measurement:

    • Fluorescence: Measure the fluorescence intensity of each well with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Absorbance: Measure the absorbance of each well at 570 nm and 600 nm.

  • Data Analysis:

    • Subtract the average fluorescence/absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

      • For Fluorescence: % Cell Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100

      • For Absorbance: First, calculate the percent reduction of alamarBlue for each sample, then normalize to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value.

Concluding Remarks

The provided protocols for MTT and alamarBlue assays offer robust methods for evaluating the cytotoxic and anti-proliferative effects of the MELK inhibitor this compound. Careful optimization of experimental parameters such as cell seeding density and incubation times is crucial for obtaining accurate and reproducible results. The data generated from these assays will be instrumental for researchers and drug development professionals in characterizing the efficacy of this compound and advancing its potential as a targeted cancer therapeutic.

References

Application Notes and Protocols for Establishing OTS447-Resistant Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447, also known as OTSSP167, is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the proliferation and maintenance of cancer stem cells in various malignancies, including Acute Myeloid Leukemia (AML).[1] While showing promise as a therapeutic agent, the development of drug resistance remains a significant challenge in cancer therapy. The establishment of this compound-resistant AML cell lines is a critical step in understanding the molecular mechanisms that drive resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it. These well-characterized resistant cell lines serve as invaluable in vitro models for preclinical research and drug discovery.

This document provides a comprehensive guide for generating and characterizing this compound-resistant AML cell lines. The protocols outlined below are based on established methodologies for developing drug-resistant cell lines and are intended to serve as a foundational resource.[2][3][4]

Data Presentation

Table 1: Representative IC50 Values of this compound in Sensitive and Resistant AML Cell Lines

The following table summarizes hypothetical yet plausible quantitative data for this compound sensitivity in parental (sensitive) and derived resistant AML cell lines. Actual values will vary depending on the specific AML cell line and experimental conditions.

Cell LineGenotype (Example)Parental IC50 (nM)Resistant IC50 (nM)Fold Increase in Resistance
MOLM-13FLT3-ITD8 - 20> 500> 25 - 62.5
MV4-11FLT3-ITD10 - 30> 700> 23 - 70
THP-1MLL-AF950 - 70> 2000> 28 - 40
KG-1Complex Karyotype40 - 60> 1500> 25 - 37.5

Note: The IC50 values for parental cell lines are based on published data for OTS167.[1] The resistant IC50 and fold increase values are extrapolated based on typical resistance development for targeted therapies in AML.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant AML Cell Lines

This protocol describes the generation of this compound-resistant AML cell lines through continuous exposure to escalating concentrations of the drug.[2][4]

Materials:

  • Parental AML cell lines (e.g., MOLM-13, MV4-11, THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin)

  • This compound (Stock solution in DMSO)

  • Cell culture flasks (T-25, T-75)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Cryovials

Procedure:

  • Initial Cell Culture and IC50 Determination:

    • Culture the parental AML cell line in complete medium.

    • Determine the initial 50% inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). This will serve as a baseline for resistance development.

  • Initiation of Resistance Induction:

    • Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth) or slightly below the IC50 value.

    • Initially, a significant decrease in cell proliferation and an increase in cell death are expected.

  • Dose Escalation and Cell Recovery:

    • Maintain the cells in the presence of the initial this compound concentration. The medium containing the drug should be replaced every 2-3 days.

    • Allow the cells to recover and resume stable proliferation. This process may take several weeks.

    • Once the cells are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • At each dose escalation, monitor cell viability and morphology closely. Allow the cells to adapt and resume proliferation before the next concentration increase.

  • Establishment of Resistant Clones:

    • Continue the dose escalation process over a period of several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-50 fold higher than the parental IC50).

    • At this stage, the cell line is considered resistant.

  • Cryopreservation and Maintenance:

    • Cryopreserve aliquots of the resistant cells at various stages of resistance development for future experiments.

    • Maintain the established resistant cell line in a medium containing a constant concentration of this compound (typically the concentration at which they were selected) to preserve the resistant phenotype.

Protocol 2: Characterization of this compound-Resistant Phenotype

A. Determination of IC50 and Fold Resistance:

  • Seed both parental and resistant cells in 96-well plates.

  • Treat the cells with a range of this compound concentrations for 72 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Calculate the IC50 values for both parental and resistant cell lines and determine the fold-change in resistance (IC50 of resistant line / IC50 of parental line).

B. Proliferation Assay:

  • Seed parental and resistant cells at the same density in complete medium with and without this compound (at a concentration that inhibits parental cell growth but not the resistant cells).

  • Count viable cells at different time points (e.g., 24, 48, 72 hours) to compare proliferation rates.

C. Apoptosis Assay:

  • Treat parental and resistant cells with various concentrations of this compound for 24-48 hours.

  • Assess apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

D. Molecular Characterization (Optional but Recommended):

  • Western Blotting: Analyze the expression and phosphorylation status of proteins in the MELK signaling pathway and potential bypass pathways (e.g., PI3K/Akt, MAPK/ERK).

  • Gene Expression Analysis: Use qPCR or RNA-sequencing to identify changes in gene expression associated with resistance.

  • Genomic Sequencing: Perform whole-exome or targeted sequencing to identify potential mutations in MELK or other genes that may confer resistance.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Establishing this compound-Resistant AML Cell Lines cluster_setup Initial Setup cluster_induction Resistance Induction cluster_establishment Resistant Line Establishment cluster_characterization Characterization start Parental AML Cell Line Culture ic50_det Determine Parental IC50 of this compound start->ic50_det low_dose Continuous Exposure to Low Dose this compound (IC20-IC50) ic50_det->low_dose recovery Cell Recovery and Proliferation low_dose->recovery dose_increase Stepwise Increase in this compound Concentration recovery->dose_increase Stable Proliferation dose_increase->recovery Repeat for several months resistant_clone Establishment of Resistant Clones dose_increase->resistant_clone maintenance Maintenance in High Dose this compound resistant_clone->maintenance cryo Cryopreservation resistant_clone->cryo phenotype Phenotypic Characterization (IC50, Proliferation, Apoptosis) resistant_clone->phenotype molecular Molecular Characterization (Western Blot, Sequencing) phenotype->molecular

Caption: Workflow for generating and characterizing this compound-resistant AML cell lines.

signaling_pathway Potential Mechanisms of Resistance to this compound in AML cluster_melk MELK Signaling cluster_resistance Resistance Mechanisms cluster_on_target On-Target Alterations cluster_off_target Off-Target (Bypass Pathways) This compound This compound MELK MELK This compound->MELK Downstream Downstream Effectors (e.g., FOXM1, Bcl-2) MELK->Downstream Proliferation Proliferation/ Survival Downstream->Proliferation MELK_mut MELK Gatekeeper Mutation MELK_mut->MELK Prevents this compound binding RTK Upregulation of Receptor Tyrosine Kinases (e.g., FLT3, AXL) RAS_MAPK Activation of RAS/MAPK Pathway RTK->RAS_MAPK PI3K_AKT Activation of PI3K/Akt Pathway RTK->PI3K_AKT RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Putative signaling pathways involved in this compound resistance in AML.

References

Application Notes and Protocols for OTS447 in In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a novel and highly potent small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are associated with a poor prognosis.[1] this compound has demonstrated potent and selective inhibitory activity against both FLT3-ITD and FLT3-ITD-TKD double mutants, suggesting its potential as a therapeutic agent for AML patients, including those who have developed resistance to other FLT3 inhibitors.[1] Preclinical studies have shown that this compound induces apoptosis and exhibits anti-tumor activity in a mouse xenograft model of AML.[1]

These application notes provide a comprehensive overview of the available preclinical data on this compound and detailed protocols for conducting in vivo efficacy studies in mice, specifically using the MV4-11 human AML cell line xenograft model. Due to the limited public availability of detailed quantitative data for this compound, representative data from studies of other selective FLT3 inhibitors in the same model are included to provide a practical framework for experimental design and data interpretation.

Mechanism of Action

This compound exerts its anti-leukemic effects by selectively targeting and inhibiting the enzymatic activity of FLT3. In AML cells harboring activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and inhibit apoptosis. This compound has been shown to decrease the autophosphorylation of FLT3 and subsequently suppress the phosphorylation of key downstream signaling molecules, including STAT5, ERK, and AKT.[1] This inhibition of pro-survival signaling pathways ultimately leads to apoptosis and a reduction in tumor growth.[1]

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates P_FLT3 p-FLT3 FLT3_Receptor->P_FLT3 Autophosphorylation This compound This compound This compound->P_FLT3 Inhibits RAS RAS P_FLT3->RAS PI3K PI3K P_FLT3->PI3K STAT5 STAT5 P_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Studies in Mice

The MV4-11 xenograft model is a widely used and relevant model for studying the in vivo efficacy of FLT3 inhibitors, as this cell line harbors the FLT3-ITD mutation.

Representative In Vivo Efficacy Data (Similar FLT3 Inhibitor)

The following tables present representative data from a study of a selective FLT3 inhibitor in an MV4-11 subcutaneous xenograft model. This data is intended to serve as a reference for expected outcomes when testing a potent FLT3 inhibitor like this compound.

Table 1: Representative Tumor Growth Inhibition in MV4-11 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (% TGI)
Vehicle Control-OralDaily1500 ± 250-
FLT3 Inhibitor10OralDaily300 ± 8080%
FLT3 Inhibitor30OralDaily100 ± 4093%

Table 2: Representative Survival Analysis in MV4-11 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMedian Survival (Days)Percent Increase in Lifespan
Vehicle Control-OralDaily25-
FLT3 Inhibitor30OralDaily50100%

Experimental Protocols

Protocol 1: MV4-11 Subcutaneous Xenograft Model for Efficacy Studies

1. Cell Culture and Preparation:

  • Culture human MV4-11 AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells twice with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

2. Animal Model:

  • Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice).

  • Allow mice to acclimate for at least one week before the start of the experiment.

  • Provide sterile food, water, and bedding. All procedures should be conducted in a laminar flow hood to maintain sterility.

3. Tumor Implantation:

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 MV4-11 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth.

4. Tumor Growth Monitoring and Randomization:

  • Once tumors become palpable, measure tumor dimensions 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Drug Formulation and Administration:

  • Note: The optimal formulation for this compound is not publicly available. A common vehicle for oral administration of small molecule inhibitors is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Prepare the this compound formulation fresh daily.

  • Administer this compound or vehicle control to the respective groups via oral gavage at the desired doses and schedule (e.g., daily for 21 days).

6. Endpoint Analysis:

  • Continue to monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and pharmacodynamic effects.

  • For survival studies, monitor mice daily and euthanize when they meet pre-defined humane endpoints (e.g., tumor volume >2000 mm³, >20% body weight loss, signs of distress).

Experimental Workflow

Experimental_Workflow Cell_Culture 1. MV4-11 Cell Culture & Preparation Tumor_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. This compound or Vehicle Administration Randomization->Treatment Endpoint_Analysis 6. Endpoint Analysis (Tumor Volume, Survival) Treatment->Endpoint_Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

Toxicity Assessment

Preclinical toxicity studies are essential to determine the safety profile of a new drug candidate.

Common Parameters for Toxicity Assessment in Mice:
  • Mortality: Daily monitoring for any drug-related deaths.

  • Clinical Observations: Daily observation for any signs of toxicity, such as changes in behavior, posture, activity level, and physical appearance.

  • Body Weight: Measurement of body weight 2-3 times per week. Significant weight loss can be an indicator of toxicity.

  • Gross Necropsy: At the end of the study, a visual examination of organs and tissues for any abnormalities.

  • Histopathology: Microscopic examination of major organs to identify any cellular changes or damage.

  • Clinical Pathology: Analysis of blood samples for hematology and clinical chemistry parameters to assess effects on blood cells and organ function.

Representative Toxicity Data (Similar FLT3 Inhibitor)

Table 3: Representative Body Weight Changes During Treatment

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline at Day 21 (%)
Vehicle Control-+5%
FLT3 Inhibitor10+3%
FLT3 Inhibitor30-2%

Conclusion

This compound is a promising selective FLT3 inhibitor with demonstrated preclinical activity in an AML xenograft model. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to design and execute in vivo efficacy and toxicity studies to further evaluate the therapeutic potential of this compound and similar compounds. Rigorous and well-controlled in vivo experiments are crucial for advancing novel cancer therapeutics towards clinical development.

References

Application Note: Analysis of Apoptosis Induction by OTS447 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

OTS447 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies. Constitutive activation of FLT3 by mutations, such as internal tandem duplications (ITD), leads to the aberrant activation of downstream signaling pathways, including STAT5, RAS/MAPK/ERK, and PI3K/AKT, which promote cell proliferation and inhibit apoptosis.[1][2] By inhibiting FLT3 autophosphorylation, this compound effectively blocks these pro-survival signals, leading to the induction of apoptosis in cancer cells harboring FLT3 mutations.

This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines, such as the human AML cell line MV4-11, following treatment with this compound. The primary method described is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, a robust and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence. Dual staining with Annexin V-FITC and PI allows for the quantitative assessment of different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

The following table presents representative data on the dose-dependent induction of apoptosis in MV4-11 cells treated with this compound for 48 hours. Data was acquired by flow cytometry after Annexin V and PI staining.

This compound Concentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)92.5 ± 2.13.1 ± 0.82.5 ± 0.51.9 ± 0.4
185.3 ± 3.58.2 ± 1.24.1 ± 0.72.4 ± 0.6
1065.7 ± 4.218.5 ± 2.512.3 ± 1.83.5 ± 0.9
10030.1 ± 5.135.4 ± 3.728.9 ± 3.15.6 ± 1.1

Note: The data presented in this table is for illustrative purposes and is representative of the expected outcome of the experiment.

Experimental Protocols

Materials
  • This compound

  • AML cell line (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Culture MV4-11 cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

Annexin V/PI Staining Procedure
  • Cell Harvesting: After the treatment period, collect the cells from each well into separate flow cytometry tubes. For suspension cells, this can be done by gentle pipetting. For adherent cells, use a non-enzymatic cell dissociation solution to avoid membrane damage.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant and wash the cell pellet once with 1 mL of cold PBS.

  • Resuspension: Centrifuge again at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis
  • Analyze the samples on a flow cytometer immediately after staining.

  • Set up the flow cytometer with appropriate laser and filter settings for FITC (FL1 channel) and PI (FL3 channel).

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and define the quadrants for analysis.

  • Acquire a sufficient number of events (e.g., 10,000) for each sample.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Annexin V/PI Staining cluster_analysis Flow Cytometry Analysis cell_culture Cell Culture (e.g., MV4-11 cells) seeding Cell Seeding (0.5 x 10^6 cells/mL) cell_culture->seeding treatment This compound Treatment (0, 1, 10, 100 nM) seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_stain Incubate 15 min (Room Temperature, Dark) stain->incubate_stain acquire Acquire Data on Flow Cytometer incubate_stain->acquire analyze Data Analysis (Quadrant Gating) acquire->analyze quantify Quantify Cell Populations analyze->quantify

Caption: Experimental workflow for apoptosis analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival Genes STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition This compound This compound This compound->FLT3

References

Application Notes & Protocols: Long-Term OTS447 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: OTS447 is a potent and highly selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] Activating mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a critical therapeutic target.[1] this compound has demonstrated efficacy in inhibiting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3.[1] Its mechanism of action involves the suppression of the FLT3 signaling pathway, which leads to cytotoxic effects and the induction of apoptosis in cancer cells.[1] These application notes provide detailed protocols for studying the long-term effects of this compound in relevant cell culture models, which is crucial for understanding acquired resistance, chronic toxicity, and sustained efficacy.

Quantitative Data Summary

The following table summarizes the key in vitro characteristics of this compound, highlighting its potency and selectivity.

ParameterValue / DescriptionCell Lines / SystemReference
Target Kinase FMS-like tyrosine kinase 3 (FLT3)Human Kinase Panel[1]
Potency (IC₅₀) 0.19 nMIn vitro FLT3 kinase assay[1]
Selectivity Inhibited only 7 out of 371 human kinases by ≥80% at a 5 nM concentration.Human Kinase Panel[1]
Cellular Effects - Potent anti-proliferative activity. - Induction of apoptosis (increased sub-G1 population). - Inhibition of FLT3 autophosphorylation. - Decreased phosphorylation of downstream targets (STAT5, ERK, AKT).MV4-11, MOLM13 (FLT3-ITD AML cell lines); Ba/F3 cells[1]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

The diagram below illustrates the mechanism by which this compound inhibits the FLT3 signaling pathway. By blocking the autophosphorylation of the FLT3 receptor, this compound prevents the activation of key downstream pro-survival and proliferation pathways, ultimately leading to apoptosis.[1]

OTS447_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 p-STAT5 FLT3->STAT5 ERK p-ERK FLT3->ERK AKT p-AKT FLT3->AKT This compound This compound This compound->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Downregulation leads to

Caption: this compound inhibits FLT3, blocking downstream STAT5, ERK, and AKT pathways.

General Workflow for Long-Term this compound Treatment

This workflow outlines the key phases of a long-term cell culture experiment designed to assess the sustained effects of this compound, including the potential development of resistance.

Long_Term_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Long-Term Treatment (Weeks to Months) cluster_analysis Phase 3: Endpoint and Intermediate Analysis Start 1. Select Cell Line (e.g., MV4-11, MOLM13) Seeding 2. Determine Optimal Seeding Density Start->Seeding IC50 3. Determine Initial IC₅₀ (72h Assay) Seeding->IC50 Dose 4. Start Treatment at Low Concentration (e.g., IC₂₀) IC50->Dose Culture 5. Continuous Culture with Regular Media Changes Dose->Culture Repeat Cycle Escalate 6. Gradually Escalate Dose (e.g., increase by 25-50%) Culture->Escalate Repeat Cycle Monitor 7. Monitor Cell Morphology and Proliferation Rate Escalate->Monitor Repeat Cycle Monitor->Culture Repeat Cycle Viability A. Viability/Proliferation (MTT, CCK-8) Monitor->Viability Periodic Sampling Western B. Western Blot (p-FLT3, p-STAT5, etc.) Monitor->Western Periodic Sampling Apoptosis C. Apoptosis Assay (Flow Cytometry) Monitor->Apoptosis Periodic Sampling Resistance D. Resistance Assessment (Re-evaluate IC₅₀) Monitor->Resistance Periodic Sampling

Caption: Workflow for long-term this compound cell culture studies.

Experimental Protocols

Protocol 1: Establishing Long-Term this compound Treatment and Resistance Models

This protocol describes a method for culturing cancer cell lines with gradually increasing concentrations of this compound to study long-term effects and select for resistant populations.[2][3]

Materials:

  • AML Cell Lines (e.g., MV4-11, MOLM13)

  • Complete Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO, stored at -80°C)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25, T-75) and plates (96-well, 6-well)

  • Trypsin-EDTA (for adherent cells, if applicable)

  • Cell counting apparatus (e.g., hemocytometer or automated counter)

Procedure:

  • Initial IC₅₀ Determination:

    • Seed cells in 96-well plates at a pre-determined optimal density.[4]

    • Prepare a serial dilution of this compound (e.g., from 0.01 nM to 1 µM).

    • Treat cells for 72 hours.

    • Determine cell viability using an MTT or CCK-8 assay (see Protocol 2).

    • Calculate the initial IC₅₀ and IC₂₀ (concentration inhibiting 20% of growth) values.[3]

  • Initiation of Long-Term Culture:

    • Seed cells in a T-25 flask.

    • Begin treatment with this compound at the calculated IC₂₀ concentration.

    • Culture the cells under standard conditions (37°C, 5% CO₂).

  • Maintenance and Dose Escalation:

    • Change the medium containing the same concentration of this compound every 2-3 days.

    • When cells reach 80-90% confluency, passage them into a new flask at a lower density, maintaining the drug concentration.

    • Once the cell population stabilizes and resumes a normal proliferation rate (typically after 2-3 passages), increase the this compound concentration by 25-50%.[3]

    • If significant cell death (>50%) is observed after a dose increase, revert to the previous concentration until the culture recovers before attempting to escalate again.[3]

    • Repeat this cycle of adaptation and dose escalation for the desired duration (e.g., 3-6 months).

  • Cryopreservation:

    • At each stable concentration level, freeze vials of cells as backup stocks.[2] This ensures the preservation of cells at intermediate stages of resistance.

Protocol 2: Cell Viability and Proliferation Assay (MTT)

This protocol is used to quantify the cytotoxic and anti-proliferative effects of this compound.[4]

Materials:

  • Cells cultured with or without long-term this compound exposure

  • 96-well clear flat-bottom plates

  • This compound serial dilutions

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 3: Western Blot Analysis of FLT3 Pathway Phosphorylation

This protocol assesses the inhibitory effect of this compound on the FLT3 signaling pathway.[1]

Materials:

  • Cell lysates from long-term treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels.

Protocol 4: Apoptosis Assessment by Flow Cytometry (Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells by measuring the sub-G1 cell population, which contains fragmented DNA.[1]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1x10⁶ cells by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Analysis: Gate the cell populations based on their DNA content. The population of cells to the left of the G1 peak (sub-G1) represents the apoptotic cells. Quantify the percentage of cells in the sub-G1 phase.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Assessing Synergy Between OTS447 and Chemotherapy

Abstract

This document provides a comprehensive protocol for evaluating the synergistic anti-cancer effects of this compound, a T-LAK cell-originated protein kinase (TOPK) inhibitor, when used in combination with conventional chemotherapeutic agents. The protocols outlined herein cover initial single-agent dose-response analysis, combination synergy assessment using the Chou-Talalay method, and subsequent mechanistic studies to elucidate the biological basis of the observed interactions.[1][2][3] Detailed methodologies for cell viability, apoptosis, and cell cycle assays are provided, along with templates for data presentation and visualizations of the experimental workflow and the targeted signaling pathway.

Introduction: The Rationale for Combination Therapy

T-LAK cell-originated protein kinase (TOPK), also known as PBK, is a serine/threonine kinase that is frequently overexpressed in various human cancers while having limited expression in normal tissues. Its role in critical cellular processes such as mitosis, cytokinesis, and apoptosis signaling makes it a compelling target for cancer therapy. This compound is a potent and specific small-molecule inhibitor of TOPK.

Combination therapy is a cornerstone of cancer treatment, aiming to achieve synergistic therapeutic effects, reduce doses to mitigate toxicity, and overcome or delay the development of drug resistance.[1][3] Combining this compound with standard chemotherapies is hypothesized to create a synergistic effect by targeting distinct but complementary cellular pathways. For instance, while many chemotherapies induce DNA damage, this compound can disrupt the cell's ability to properly progress through mitosis, leading to enhanced cell death.

This protocol employs the Chou-Talalay method, a widely accepted quantitative approach for analyzing drug combinations.[1][2][3][4][5] This method uses the Combination Index (CI) to define the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., breast, lung, pancreatic) with known TOPK expression.

  • Culture Medium: As recommended for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Chemotherapeutic Agents: Stock solutions of relevant drugs (e.g., Paclitaxel, Doxorubicin, Gemcitabine) in the appropriate solvent.

  • Assay Reagents:

    • Cell viability assay kit (e.g., MTT, MTS, or a luminescence-based kit like CellTiter-Glo®).[6]

    • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).[7][8]

    • Reagents for cell cycle analysis (e.g., Propidium Iodide, RNase A).[7][9]

    • Reagents for Western Blotting (lysis buffer, antibodies for TOPK, p-TOPK, PARP, Caspase-3, etc.).

  • Equipment: 96-well plates, multichannel pipettes, CO2 incubator, plate reader (absorbance/luminescence), flow cytometer, Western blot apparatus.

Phase 1: Single-Agent IC50 Determination

The half-maximal inhibitory concentration (IC50) for each drug must be determined individually to inform the design of the combination studies.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to attach overnight.

  • Drug Preparation: Prepare 2-fold serial dilutions of this compound and the chemotherapeutic agent in culture medium, covering a broad concentration range.

  • Treatment: Replace the medium in the wells with the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate plates for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate as per the manufacturer's protocol.[10][11][12]

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells to determine the percent viability. Plot percent viability versus log[drug concentration] and use non-linear regression to calculate the IC50 value.

Phase 2: Combination Synergy Assessment

Protocol:

  • Experimental Design: Based on the individual IC50 values, design a combination matrix. A common and efficient method is the constant-ratio design, where the drugs are combined at a fixed ratio of their respective IC50s (e.g., if IC50 of Drug A is 10 µM and Drug B is 20 µM, the ratio is 1:2). Prepare serial dilutions of this combination stock.

  • Treatment: Seed cells as in 2.2.1. Treat cells with this compound alone, the chemotherapeutic agent alone, and the combination dilutions.

  • Incubation & Viability Assessment: Follow steps 2.2.4 through 2.2.6.

  • Synergy Analysis:

    • Calculate the fraction of cells affected (Fa) for each dose, where Fa = 1 - (percent viability / 100).

    • Use software such as CompuSyn or similar programs that implement the Chou-Talalay method to calculate the Combination Index (CI).[1][13]

    • A CI value below 1 indicates synergy.[3] The software can generate a CI plot (Fa-CI plot) and isobolograms for visualization.

Phase 3: Mechanistic Evaluation

To understand the biological basis of synergy, perform the following assays using synergistic concentrations identified in Phase 2 (e.g., concentrations that yield a CI < 0.7).

2.4.1. Apoptosis Analysis via Annexin V/PI Staining Apoptosis, or programmed cell death, is a key mechanism for cancer therapeutics.[14] This assay quantifies the induction of apoptosis.

  • Treatment: Treat cells in 6-well plates with this compound alone, chemotherapy alone, and the combination for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7]

2.4.2. Cell Cycle Analysis This assay determines if the drug combination causes cells to arrest at a specific phase of the cell cycle, which can be a precursor to apoptosis.[15]

  • Treatment: Treat cells as in 2.4.1.1.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells and resuspend in a PBS solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Single-Agent IC50 Values (72h Treatment)

Cell Line Drug IC50 (nM)
Cell Line A This compound Value
Chemotherapy X Value
Cell Line B This compound Value

| | Chemotherapy X | Value |

Table 2: Combination Index (CI) Values for this compound + Chemotherapy X

Cell Line Fraction Affected (Fa) Combination Index (CI) Interaction
Cell Line A 0.50 (IC50) Value Synergy/Additive/Antagonism
0.75 Value Synergy/Additive/Antagonism
0.90 Value Synergy/Additive/Antagonism
Cell Line B 0.50 (IC50) Value Synergy/Additive/Antagonism
0.75 Value Synergy/Additive/Antagonism

| | 0.90 | Value | Synergy/Additive/Antagonism |

Table 3: Summary of Mechanistic Assay Results (48h Treatment)

Treatment Group % Total Apoptosis (Annexin V+) % G2/M Phase Arrest
Cell Line A
Control Value Value
This compound Value Value
Chemotherapy X Value Value

| Combination | Value | Value |

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Synergy Assessment cluster_2 Phase 3: Mechanistic Studies P1_Seed Seed Cells (96-well) P1_Treat Treat with Single Agents (Serial Dilutions) P1_Seed->P1_Treat P1_Incubate Incubate (72h) P1_Treat->P1_Incubate P1_Viability Cell Viability Assay P1_Incubate->P1_Viability P1_Analyze Calculate IC50 Values P1_Viability->P1_Analyze P2_Design Design Combination Doses (Constant Ratio based on IC50s) P1_Analyze->P2_Design Informs Design P2_Treat Treat with Combinations and Single Agents P2_Design->P2_Treat P2_Viability Cell Viability Assay (72h) P2_Treat->P2_Viability P2_Analyze Calculate Combination Index (CI) using Chou-Talalay Method P2_Viability->P2_Analyze P3_Treat Treat Cells with Synergistic Combination P2_Analyze->P3_Treat Identifies Synergistic Doses P3_Apoptosis Apoptosis Assay (Annexin V/PI) P3_Treat->P3_Apoptosis P3_CellCycle Cell Cycle Assay (PI Staining) P3_Treat->P3_CellCycle P3_WB Western Blot (e.g., p-TOPK, Cleaved PARP) P3_Treat->P3_WB

Caption: Workflow for assessing synergy between this compound and chemotherapy.

TOPK_pathway cluster_input cluster_core cluster_output Mitogens Growth Factors, Mitogens CDK1 CDK1/Cyclin B1 Mitogens->CDK1 activates TOPK TOPK CDK1->TOPK phosphorylates (activates) Cytokinesis Cytokinesis Control (MKLP1, PRC1) TOPK->Cytokinesis promotes Apoptosis Suppression of Apoptosis TOPK->Apoptosis promotes This compound This compound This compound->TOPK inhibits Proliferation Cell Proliferation & Tumor Growth Cytokinesis->Proliferation Apoptosis->Proliferation Chemotherapy Chemotherapy (e.g., DNA Damage) Chemotherapy->Proliferation inhibits

Caption: TOPK signaling pathway and points of therapeutic intervention.

References

OTS447 Administration for In Vivo Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

OTS447, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), has demonstrated significant anti-tumor activity in preclinical in vivo models, particularly in the context of Acute Myeloid Leukemia (AML) with FLT3 mutations. This document provides a comprehensive overview of the administration routes, protocols, and relevant data from in vivo studies of this compound, designed to guide researchers in their experimental design.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the FLT3 signaling pathway. In AML cells harboring FLT3-ITD (internal tandem duplication) or FLT3-TKD (tyrosine kinase domain) mutations, the FLT3 receptor is constitutively activated, leading to uncontrolled cell proliferation and survival. This compound blocks the autophosphorylation of FLT3 and the phosphorylation of its downstream signaling molecules, including STAT5, ERK, and AKT. This inhibition of the signaling cascade induces apoptosis (programmed cell death) and reduces the population of cancerous cells.

In Vivo Administration Overview

While specific details regarding the administration route of this compound in peer-reviewed publications are limited, a key patent document (WO2012016082A1) provides insight into its preclinical evaluation. The primary route of administration described for in vivo efficacy studies is oral (p.o.) administration .

Experimental Protocols

The following protocols are based on the methodologies suggested in the available documentation and general practices for in vivo studies with small molecule inhibitors.

Mouse Xenograft Model Protocol

This protocol outlines a typical efficacy study using a mouse xenograft model, a common method for evaluating anti-cancer agents.

1. Cell Line and Animal Model:

  • Cell Line: MV4-11, a human AML cell line with an FLT3-ITD mutation, is a suitable model.

  • Animal Model: Immunocompromised mice, such as NOD/SCID or NSG mice, are used to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • MV4-11 cells are cultured to a sufficient number.

  • A suspension of MV4-11 cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers.

3. This compound Formulation and Administration:

  • Formulation: this compound is typically formulated for oral administration. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose in sterile water. The specific formulation should be optimized to ensure solubility and stability.

  • Dosage: The patent suggests a dose range of 10 mg/kg to 100 mg/kg, administered once daily (q.d.). Dose-dependent anti-tumor activity has been observed.

  • Administration: The formulated this compound is administered to the mice via oral gavage using a suitable gavage needle.

4. Study Monitoring and Endpoints:

  • Tumor Volume: Tumor size is measured regularly (e.g., 2-3 times per week) and volume is calculated using the formula: (Length x Width^2) / 2.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Efficacy Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of this compound.

Data Presentation

The following tables summarize the key quantitative data for in vivo studies of this compound.

Parameter Details
Drug This compound
Target FLT3
Animal Model Mouse (e.g., NOD/SCID, NSG)
Tumor Model Subcutaneous Xenograft
Cell Line MV4-11 (Human AML, FLT3-ITD)
Administration Route Dosage Range Frequency Vehicle (Example) Observed Outcome
Oral (p.o.)10 - 100 mg/kgOnce daily (q.d.)0.5% MethylcelluloseDose-dependent tumor growth inhibition

Visualizations

Signaling Pathway of this compound Action

OTS447_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor pFLT3 Phosphorylated FLT3 FLT3->pFLT3 Autophosphorylation This compound This compound This compound->pFLT3 Inhibits STAT5 STAT5 pFLT3->STAT5 ERK ERK pFLT3->ERK AKT AKT pFLT3->AKT pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK pERK ERK->pERK pERK->Proliferation pAKT pAKT AKT->pAKT pAKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of leads to

Caption: Signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture Culture MV4-11 AML Cells start->cell_culture tumor_implantation Subcutaneous Implantation of Cells into Mice cell_culture->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (p.o.) or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Reach Study Endpoint monitoring->endpoint data_analysis Analyze Data (e.g., TGI) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo efficacy study of this compound.

Measuring the Inhibition of FLT3 Autophosphorylation by OTS447: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development and proliferation of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, lead to its constitutive, ligand-independent activation.[1][2] This aberrant autophosphorylation of the FLT3 receptor drives uncontrolled proliferation and survival of leukemic blasts, making it a critical therapeutic target.[1]

OTS447 is a novel and highly potent small molecule inhibitor of FLT3, demonstrating significant selectivity and inhibitory activity against both wild-type and mutated forms of the kinase.[3][4] Reports indicate an IC50 value of 0.19 nM for this compound against FLT3.[4] Its mechanism of action involves the inhibition of FLT3 autophosphorylation, which in turn blocks downstream signaling pathways, including STAT5, ERK, and AKT, leading to anti-proliferative effects and induction of apoptosis in FLT3-mutated AML cells.[4]

These application notes provide detailed protocols for measuring the inhibitory effect of this compound on FLT3 autophosphorylation in both in-vitro and cell-based assay formats.

FLT3 Signaling Pathway and this compound Inhibition

The binding of the FLT3 ligand (FL) to the FLT3 receptor triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This creates docking sites for various signaling proteins, initiating downstream cascades like the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways that are crucial for cell proliferation and survival.[6][7] In FLT3-ITD mutant AML, this dimerization and autophosphorylation occur constitutively, independent of ligand binding.[6][7] this compound, as a FLT3 inhibitor, competes with ATP in the kinase domain, thereby preventing this autophosphorylation and blocking the subsequent activation of pro-survival signaling pathways.[4][8]

FLT3_Pathway cluster_membrane Plasma Membrane FLT3_Receptor FLT3 Receptor Dimerization Dimerization & Autophosphorylation (pFLT3) FLT3_Receptor->Dimerization FL_Ligand FLT3 Ligand (FL) FL_Ligand->FLT3_Receptor Binds This compound This compound This compound->Dimerization Inhibits Downstream_Signaling Downstream Signaling (STAT5, PI3K/AKT, RAS/MAPK) Dimerization->Downstream_Signaling Activates Apoptosis Apoptosis Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Downstream_Signaling->Apoptosis Inhibition leads to

FLT3 signaling and this compound inhibition.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: In-Vitro Kinase Assay - this compound Inhibition of Recombinant FLT3

Kinase TargetThis compound IC50 (nM)
Recombinant Human FLT30.19[4]

Table 2: Cell-Based Assay - this compound Activity in AML Cell Lines

Cell LineFLT3 StatusAssay TypeEndpointThis compound IC50 (nM)
MV4-11FLT3-ITDWestern Blotp-FLT3 InhibitionDose-dependent reduction[4]
MOLM-13FLT3-ITDWestern Blotp-FLT3 InhibitionDose-dependent reduction[4]
MV4-11FLT3-ITDProliferation AssayCell ViabilityPotent Inhibition[4]
MOLM-13FLT3-ITDProliferation AssayCell ViabilityPotent Inhibition[4]

Experimental Protocols

Protocol 1: In-Vitro FLT3 Kinase Assay (ADP-Glo™ Format)

This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant FLT3 kinase by quantifying the amount of ADP produced.[9][10]

Materials and Reagents:

  • Recombinant human FLT3 protein (active)

  • This compound

  • Myelin Basic Protein (MBP) or a specific FLT3 peptide substrate[8][11]

  • ATP

  • Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[8]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

In_Vitro_Workflow A Prepare this compound Serial Dilutions B Add Diluted this compound to Plate A->B C Add Recombinant FLT3 Enzyme B->C D Incubate (10-15 min) C->D E Initiate Reaction with Substrate/ATP Mixture D->E F Incubate (60-120 min) E->F G Stop Reaction with ADP-Glo™ Reagent F->G H Incubate (40 min) G->H I Add Kinase Detection Reagent H->I J Incubate (30-60 min) I->J K Measure Luminescence J->K L Data Analysis (IC50) K->L

Workflow for an in-vitro FLT3 kinase assay.

Procedure:

  • Prepare this compound Dilutions: Create a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in kinase assay buffer to achieve a range of concentrations for IC50 determination (e.g., 10 µM to 0.01 nM). Include a DMSO-only control.

  • Plate Inhibitor: Add 2.5 µL of the diluted this compound or DMSO control to the wells of the assay plate.

  • Add Recombinant FLT3 Enzyme: Dilute the recombinant FLT3 enzyme in kinase assay buffer (e.g., to 3 ng/µL).[9] Add 12.5 µL of the diluted enzyme to each well containing the inhibitor. Gently mix and incubate for 10-15 minutes at room temperature.[8]

  • Initiate Kinase Reaction: Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be near its Km for FLT3 (typically 10-100 µM).[8] Add 10 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-120 minutes.[8][9]

  • Detect Kinase Activity:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][10]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the "blank" (no enzyme) reading from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based FLT3 Autophosphorylation Assay (Western Blot)

This protocol is used to confirm the on-target activity of this compound in cells by assessing the phosphorylation status of FLT3.[7]

Materials and Reagents:

  • AML cell lines with FLT3-ITD mutation (e.g., MV4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cold PBS

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-FLT3 (Tyr591)[12]

    • Rabbit anti-total FLT3[12]

    • Loading control antibody (e.g., anti-GAPDH or anti-β-tubulin)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Experimental Workflow:

Western_Blot_Workflow A Seed and Culture AML Cells (MV4-11) B Treat Cells with this compound (Dose-Response, 2-4h) A->B C Harvest and Lyse Cells B->C D Determine Protein Concentration C->D E SDS-PAGE and Transfer to PVDF D->E F Block Membrane (5% BSA) E->F G Incubate with Primary Antibody (p-FLT3 or Total FLT3) F->G H Wash and Incubate with Secondary Antibody G->H I Detect with ECL Substrate H->I J Image and Quantify Bands I->J

Workflow for Western blot analysis.

Procedure:

  • Cell Culture and Treatment: Seed MV4-11 or MOLM-13 cells in appropriate culture medium. Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) and a DMSO control for a specified time (e.g., 2-4 hours).[7]

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3, diluted 1:1000) overnight at 4°C.[13]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis:

    • Wash the membrane thoroughly with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.[7]

    • To confirm equal protein loading, strip the membrane and re-probe with an anti-total FLT3 antibody and then a loading control antibody (e.g., GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the phospho-FLT3 signal to the total FLT3 signal to determine the extent of autophosphorylation inhibition.

Conclusion

The protocols outlined provide robust methods for quantifying the inhibitory activity of this compound against FLT3 autophosphorylation. The in-vitro kinase assay offers a direct measure of enzymatic inhibition, while the cell-based Western blot confirms the compound's on-target activity in a relevant biological context. These assays are essential tools for the preclinical evaluation and characterization of FLT3 inhibitors like this compound in the drug development pipeline for AML.

References

Application Notes and Protocols for Generating Dose-Response Curves of OTS447

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for generating dose-response curves for OTS447, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document outlines the mechanism of action of this compound, detailed protocols for key in vitro assays, and methods for data analysis and presentation. The provided protocols for cell viability, apoptosis, and western blot analysis will enable researchers to accurately determine the potency and mechanism of action of this compound in relevant cancer cell lines, particularly those with FLT3 mutations prevalent in Acute Myeloid Leukemia (AML).

Introduction

This compound is a novel small molecule inhibitor targeting the FLT3 receptor tyrosine kinase. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common drivers in AML, leading to constitutive activation of the FLT3 signaling pathway and promoting cancer cell proliferation and survival. This compound has demonstrated potent inhibitory activity against both wild-type and mutated FLT3. Understanding the dose-dependent effects of this compound is critical for its preclinical and clinical development. This document provides standardized protocols to assess the biological activity of this compound and generate robust dose-response curves.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation. This blockade prevents the activation of downstream signaling cascades crucial for cell survival and proliferation, including the STAT5, PI3K/AKT, and RAS/MAPK pathways. By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in FLT3-dependent cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of FLT3 Inhibitors in AML Cell Lines (Representative Data)
Cell LineFLT3 StatusThis compound IC₅₀ (nM)Midostaurin IC₅₀ (nM)Gilteritinib IC₅₀ (nM)
MOLM-13ITDData to be determined~200Data to be determined
MV4-11ITDData to be determinedData to be determinedData to be determined
OCI-AML3WTData to be determined>1000Data to be determined
HL-60WTData to be determined>1000Data to be determined

Note: The IC₅₀ values for this compound are to be determined by the user following the provided protocols. The values for Midostaurin are representative and included for comparative purposes.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3 Inhibition

Caption: this compound inhibits the FLT3 signaling pathway.

Dose_Response_Workflow cluster_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed AML Cells (e.g., MOLM-13, MV4-11) Treat Treat with this compound (serial dilutions) Seed->Treat MTS MTS/MTT Assay (Cell Viability) Treat->MTS AnnexinV Annexin V/PI Staining (Apoptosis) Treat->AnnexinV Western Western Blot (Protein Phosphorylation) Treat->Western Readout Measure Absorbance/ Fluorescence/Chemiluminescence MTS->Readout AnnexinV->Readout Western->Readout Curve Generate Dose-Response Curve Readout->Curve IC50 Calculate IC₅₀ Curve->IC50

Caption: Experimental workflow for dose-response analysis.

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is designed to determine the effect of this compound on the viability of AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3, HL-60)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader (spectrophotometer)

Protocol:

  • Cell Seeding:

    • Culture AML cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Add 100 µL of the 2x this compound dilutions to the corresponding wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTS/MTT Assay:

    • For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.

    • Read the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed 1 x 10⁶ cells in a 6-well plate.

    • Treat cells with varying concentrations of this compound (e.g., IC₅₀ and 10x IC₅₀) for 24-48 hours.

    • Include a vehicle control.

  • Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in 1x binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a specified time (e.g., 2-6 hours).

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to generate reliable dose-response curves for this compound. By following these standardized methods, researchers can accurately assess the potency and elucidate the mechanism of action of this promising FLT3 inhibitor, thereby contributing to its further development as a potential therapeutic agent for AML.

Troubleshooting & Optimization

OTS447 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for working with OTS447, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. This guide is intended to assist researchers in overcoming common challenges, particularly precipitation in aqueous solutions, to ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that selectively targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell growth. This compound inhibits the autophosphorylation of FLT3 and the phosphorylation of its downstream signaling molecules, including STAT5, ERK, and AKT.[2] This inhibition of the FLT3 signaling pathway ultimately induces apoptosis (programmed cell death) in cancer cells.[2]

Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What is the likely cause?

Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a common issue. This often occurs because the compound is poorly soluble in water-based media. The switch from a high-concentration organic solvent stock (like DMSO) to an aqueous environment can cause the compound to fall out of solution.

Q3: How can I prevent this compound from precipitating in my experiments?

Several strategies can be employed to prevent precipitation:

  • Proper Stock Solution Preparation: Ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid in dissolution.

  • Intermediate Dilution Steps: Avoid adding the highly concentrated DMSO stock directly to the aqueous medium. Instead, perform one or more intermediate dilutions in pre-warmed (37°C) cell culture medium while gently vortexing.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effect on compound solubility.

  • Pre-warmed Medium: Always add the this compound solution to pre-warmed (37°C) cell culture medium. Temperature can significantly affect solubility.

  • pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as pH can influence the solubility of small molecules.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.

Problem Potential Cause Recommended Solution
Cloudiness or visible precipitate immediately upon adding this compound to aqueous medium. - this compound concentration exceeds its solubility limit in the final solution.- Direct addition of a highly concentrated DMSO stock to the aqueous medium.- Determine the maximum soluble concentration of this compound in your specific medium (see Experimental Protocols).- Perform serial dilutions of your DMSO stock in pre-warmed medium.
Precipitation observed after a period of incubation (e.g., hours to days). - Compound degradation over time.- Evaporation of the medium, leading to increased this compound concentration.- Interaction with components of the cell culture medium or serum.- Prepare fresh working solutions for each experiment.- Ensure proper humidification in the incubator to minimize evaporation.- Test for precipitation in a simpler buffered solution like PBS to identify problematic media components.
Inconsistent experimental results, possibly due to precipitation. - Incomplete dissolution of the initial this compound powder.- Variability in solution preparation techniques.- Ensure the initial stock is fully dissolved by vortexing and, if necessary, brief sonication.- Standardize the solution preparation protocol across all experiments.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, with a focus on preventing precipitation.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (in DMSO):

    • To prepare a 10 mM stock solution of this compound (Molecular Weight: 473.6 g/mol ), weigh out 4.736 mg of this compound powder and dissolve it in 1 mL of high-purity DMSO.

    • Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Working Solutions (in Cell Culture Medium):

    • Pre-warm the complete cell culture medium (e.g., RPMI-1640 with 10% FBS) to 37°C.

    • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM DMSO stock solution in pre-warmed medium. For example, to prepare a 100 µM working stock, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium and mix gently by inversion.

    • Final Dilution: From the intermediate dilution, prepare the final desired concentrations for your experiment by further diluting in pre-warmed medium. For example, to achieve a final concentration of 100 nM, add 1 µL of the 100 µM intermediate stock to 999 µL of pre-warmed medium. The final DMSO concentration in this example would be 0.001%.

Protocol 2: In Vitro FLT3 Kinase Inhibition Assay

This protocol is adapted from standard kinase assay procedures and can be used to assess the inhibitory activity of this compound on FLT3.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer from your stock solution.

    • Prepare a solution of recombinant FLT3 enzyme in kinase assay buffer.

    • Prepare a solution of a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) and ATP in kinase assay buffer.

  • Assay Procedure:

    • Add the diluted this compound solutions to the wells of a 96-well plate. Include a DMSO-only control.

    • Add the FLT3 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphotyrosine-specific antibody in an ELISA format or a luminescence-based ATP detection assay.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cells (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in pre-warmed complete medium from your working stock solution.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 5 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway and Experimental Workflow Diagrams

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binding & Dimerization P1 P FLT3_Receptor->P1 P2 P FLT3_Receptor->P2 P3 P FLT3_Receptor->P3 This compound This compound This compound->FLT3_Receptor Inhibition RAS RAS P1->RAS Activation PI3K PI3K P2->PI3K JAK JAK P3->JAK P4 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition STAT5 STAT5 JAK->STAT5 STAT5->Proliferation_Survival

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare_Stock Prepare 10 mM this compound Stock in DMSO Serial_Dilution Prepare Serial Dilutions of this compound in Medium Prepare_Stock->Serial_Dilution Culture_Cells Culture AML Cells (e.g., MV4-11) Treat_Cells Treat Cells with this compound (72 hours) Culture_Cells->Treat_Cells Serial_Dilution->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_GI50 Determine GI50 Value Calculate_Viability->Determine_GI50

Caption: Workflow for an anti-proliferative (MTT) assay using this compound.

References

Technical Support Center: Optimizing OTS447 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of OTS447 for in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, leading to uncontrolled cell proliferation and survival in certain cancers, particularly Acute Myeloid Leukemia (AML). This compound functions by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as STAT5, ERK, and AKT.[1] This inhibition of FLT3 signaling leads to cytotoxic effects in cancer cells harboring FLT3 mutations.[1]

Q2: What is a recommended starting concentration range for this compound in a new experiment?

For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line and assay. Based on its high potency, a starting range of 0.1 nM to 1 µM is advisable. This range should allow for the determination of the half-maximal inhibitory concentration (IC50) and the assessment of dose-dependent effects.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM. It is crucial to ensure the powder is fully dissolved. Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is important to keep the final DMSO concentration in your experiment below 0.5%, and ideally below 0.1%, as higher concentrations can have cytotoxic effects on their own. Always include a vehicle control (media with the same final DMSO concentration as your highest this compound treatment) in your experiments.

Q4: How selective is this compound? Should I be concerned about off-target effects?

This compound is a highly selective inhibitor for FLT3.[1] A kinase profile assay demonstrated that at a concentration of 5 nM, this compound inhibited the activity of only seven kinases (including FLT3) by 80% or more out of a panel of 371 human kinases.[1] This high selectivity minimizes the likelihood of off-target effects at lower, effective concentrations. However, as with any small molecule inhibitor, the potential for off-target effects increases with higher concentrations. It is therefore recommended to use the lowest effective concentration of this compound to achieve the desired biological effect while minimizing the risk of off-target activities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well and that the cells are evenly distributed.
Pipetting errors during serial dilutions.Calibrate pipettes regularly and use fresh tips for each dilution to ensure accuracy.
Degradation of this compound stock solution.Prepare fresh working solutions from a properly stored, single-use aliquot of the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.
This compound appears to have low or no activity. Incorrect concentration calculation.Double-check all calculations for stock and working solution dilutions.
Cell line is not dependent on FLT3 signaling.Confirm that your cell line expresses FLT3 and, if applicable, carries an activating mutation. This compound is significantly more potent in FLT3-ITD mutant cell lines.[1]
Compound precipitation in media.Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing fresh dilutions or assessing the solubility limits in your specific media.
Observed cytotoxicity in control (non-target) cell lines. High concentration of this compound leading to off-target effects.Perform a dose-response curve on a non-target cell line to determine the threshold for cytotoxicity. Use a concentration that is effective against your target cells but has minimal impact on non-target cells.
High DMSO concentration in the final culture volume.Ensure the final DMSO concentration is below 0.5% and include a vehicle control to assess the effect of DMSO alone.
Inconsistent results in cell viability assays (e.g., MTT vs. ATP-based). Different assays measure different aspects of cell health.An ATP-based assay (like CellTiter-Glo) directly measures cell viability, while an MTT assay measures metabolic activity, which can be affected by treatments without directly causing cell death. Consider using an orthogonal method to confirm your results.

Quantitative Data Summary

The following table summarizes the known in vitro potency of this compound. Researchers should note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.

Target Cell Line/Assay IC50 Value Reference
FLT3 KinaseBiochemical Assay0.19 nM[1]
FLT3-ITDMV4-11More strongly suppressed than FLT3-WT cell lines[1]
FLT3-ITDMOLM13More strongly suppressed than FLT3-WT cell lines[1]
FLT3-ITD-D835YBa/F3As strongly inhibited as FLT3-ITD[1]
FLT3-ITD-F691IBa/F3More strongly inhibited than parental Ba/F3 cells[1]

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is a general guideline for determining the IC50 of this compound in a cancer cell line.

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Harvest and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 2x serial dilution of this compound in culture medium from your DMSO stock. A typical starting range for the 2x solution would be 2 µM to 0.2 nM.

    • Remove the media from the wells and add 50 µL of fresh media.

    • Add 50 µL of the 2x this compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1x concentrations.

    • Include wells with a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently by pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

FLT3_Signaling_Pathway FLT3 Signaling Pathway and this compound Inhibition FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Activates This compound This compound This compound->Dimerization Inhibits STAT5 STAT5 Dimerization->STAT5 PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway (ERK) Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound Concentration Optimization Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Cell_Culture Culture Target Cell Line Start->Cell_Culture Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Stock->Prepare_Dilutions Seed_Plate Seed Cells in 96-well Plate Cell_Culture->Seed_Plate Seed_Plate->Prepare_Dilutions Treat_Cells Treat Cells with this compound & Vehicle Control Prepare_Dilutions->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Troubleshooting Low this compound Activity Start Low or No this compound Activity Observed Check_Concentration Verify this compound Concentration & Dilution Calculations Start->Check_Concentration Concentration_OK Calculations Correct? Check_Concentration->Concentration_OK Check_Cell_Line Confirm Cell Line is FLT3-dependent Cell_Line_OK Cell Line Appropriate? Check_Cell_Line->Cell_Line_OK Check_Solubility Inspect for Compound Precipitation in Media Solubility_OK No Precipitation? Check_Solubility->Solubility_OK Check_Stock Prepare Fresh this compound Stock Solution Stock_OK Issue Resolved? Check_Stock->Stock_OK Concentration_OK->Check_Concentration No Concentration_OK->Check_Cell_Line Yes Cell_Line_OK->Check_Solubility Yes End_Fail Consult Further Cell_Line_OK->End_Fail No Solubility_OK->Check_Stock Yes Solubility_OK->End_Fail No End_Success Problem Solved Stock_OK->End_Success Yes Stock_OK->End_Fail No

Caption: A decision tree for troubleshooting low this compound activity.

References

Technical Support Center: Troubleshooting Inconsistent OTS447 Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in Western blot results when studying the effects of OTS447, a potent and selective FLT3 inhibitor.[1][2] This guide provides detailed FAQs, troubleshooting tables, experimental protocols, and visual diagrams to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the proteins I am studying?

This compound is a small molecule inhibitor that potently and selectively targets the Fms-like tyrosine kinase 3 (FLT3).[1][2] In many cancer types, particularly Acute Myeloid Leukemia (AML), FLT3 is constitutively activated, leading to uncontrolled cell proliferation and survival. This compound works by inhibiting the autophosphorylation of FLT3, which in turn blocks downstream signaling pathways.[1][3] Consequently, you should expect to see a dose-dependent decrease in the phosphorylation of key signaling molecules such as STAT5, ERK, and AKT upon treatment with this compound.[1][4]

Q2: I am seeing two bands for total FLT3. Is this normal?

Yes, it is common to observe two bands for the FLT3 protein.[5][6] The lower molecular weight band, around 130 kDa, represents the immature, unglycosylated form of FLT3 located in the endoplasmic reticulum. The higher molecular weight band, at approximately 160 kDa, is the mature, fully glycosylated form found on the cell surface.[5][6][7] The presence of both bands is expected when studying FLT3.

Q3: My phospho-protein signal is very weak or absent. What are the most common causes?

Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of phosphate groups.[8][9] Key reasons for weak or no signal include:

  • Inadequate sample preparation: Failure to use phosphatase inhibitors during cell lysis can lead to rapid dephosphorylation of your target protein.[8][9][10][11][12]

  • Suboptimal antibody performance: The primary antibody may not be sensitive or specific enough for the phosphorylated target.

  • Incorrect blocking buffer: Using milk-based blockers can interfere with the detection of some phospho-proteins due to the presence of casein, a phosphoprotein.[9][10] It is often recommended to use Bovine Serum Albumin (BSA) for phospho-westerns.[5][8][13]

Q4: The background on my blot is very high, making it difficult to see my bands. How can I reduce it?

High background can obscure your results. Common strategies to reduce background include:

  • Optimizing blocking conditions: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-proteins) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).[4][14][15]

  • Thorough washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[5]

  • Antibody concentration: Excessive concentrations of primary or secondary antibodies can lead to high background.[5] Titrating your antibodies to find the optimal concentration is crucial.

Troubleshooting Common Western Blot Issues

Problem Possible Cause Recommended Solution References
Weak or No Signal Inefficient protein transfer.Confirm successful transfer by staining the membrane with Ponceau S after transfer.[8][15][8][15]
Insufficient protein loading.For low-abundance phospho-proteins, you may need to load more protein (up to 100 µg for tissue extracts).[11][12][11][12]
Primary antibody concentration is too low.Increase the primary antibody concentration or incubate overnight at 4°C.[16][16]
Inactive secondary antibody.Ensure the secondary antibody is compatible with the primary antibody and has been stored correctly.[17]
Use of milk as a blocking agent for phospho-proteins.Switch to 5% BSA in TBST as the blocking buffer.[9][10][13][9][10][13]
Absence of phosphatase inhibitors in lysis buffer.Always add a phosphatase inhibitor cocktail to your lysis buffer immediately before use.[8][9][10][11][12][8][9][10][11][12]
High Background Blocking is insufficient.Increase blocking time to 1 hour at room temperature or try a different blocking agent.[5][5]
Antibody concentration is too high.Titrate primary and secondary antibodies to determine the optimal dilution.[5]
Inadequate washing.Increase the number and duration of washes with TBST.[5][5]
Membrane was allowed to dry out.Ensure the membrane remains submerged in buffer during all incubation and washing steps.[16]
Non-Specific Bands Primary antibody is not specific enough.Use a highly specific monoclonal antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.[11]
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.[9][12][9][12]
Too much protein loaded.Reduce the amount of protein loaded per lane.[16]
Inconsistent Results Variability in sample preparation.Standardize the cell lysis and protein quantification procedures. Use fresh lysis buffer with inhibitors for each experiment.[9]
Inconsistent transfer efficiency.Ensure a tight "sandwich" with no air bubbles between the gel and the membrane. Use a consistent voltage and transfer time.
Re-use of diluted antibodies.Prepare fresh antibody dilutions for each experiment to ensure consistent performance.[12][12]

Experimental Protocols

Cell Lysis for Phospho-Protein Analysis
  • After treating cells with this compound, place the culture dish on ice and wash the cells with ice-cold PBS.[4][15]

  • Aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[4][14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15][18]

  • Incubate on ice for 30 minutes with occasional vortexing.[4][15][18]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4][14][15][18]

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.[15][18]

  • Determine the protein concentration using a BCA assay.[4][18]

  • Add 2x Laemmli sample buffer to the lysates, boil at 95-100°C for 5-10 minutes, and store at -20°C.[4]

Western Blotting Protocol for p-FLT3, p-STAT5, p-ERK, and p-AKT
  • SDS-PAGE: Load 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[8][14][15]

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.[4][8][14]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (see table below for suggested dilutions) in 5% BSA/TBST overnight at 4°C with gentle agitation.[4][14][19]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[14][18]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[14][18]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.[15]

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total FLT3, STAT5, ERK, or AKT, and a loading control like β-Actin or GAPDH.[18]

Recommended Antibody Dilutions and Expected Molecular Weights
Target Protein Suggested Primary Antibody Dilution Expected Molecular Weight (kDa) References
p-FLT3 (Tyr591)1:1000~130 and ~160[20]
Total FLT31:1000~130 and ~160[21]
p-STAT5 (Tyr694)Varies by manufacturer, titrate for optimal results~84[14][22]
Total STAT5Varies by manufacturer, titrate for optimal results~84[23]
p-ERK1/2 (Thr202/Tyr204)1:2000 - 1:500042, 44[24]
Total ERK1/21:5000 - 1:1000042, 44[25]
p-AKT (Ser473)Varies by manufacturer, titrate for optimal results~60[18][19]
Total AKTVaries by manufacturer, titrate for optimal results~60[17]

Visual Guides

This compound Signaling Pathway

OTS447_Signaling_Pathway This compound This compound FLT3 FLT3 Receptor This compound->FLT3 Inhibits Autophosphorylation pFLT3 p-FLT3 (Active) FLT3->pFLT3 Ligand Binding or Activating Mutation STAT5 STAT5 pFLT3->STAT5 ERK ERK pFLT3->ERK AKT AKT pFLT3->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_treatment Cell Treatment with this compound cell_lysis Cell Lysis with Protease/Phosphatase Inhibitors cell_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging detection->imaging stripping Stripping & Re-probing (Total Protein & Loading Control) imaging->stripping quantification Densitometry & Quantification stripping->quantification Troubleshooting_Logic start Inconsistent this compound Western Blot Results check_signal Weak or No Signal? start->check_signal check_background High Background? check_signal->check_background No solution_signal Increase protein load Optimize antibody concentration Use phosphatase inhibitors Use BSA for blocking check_signal->solution_signal Yes check_bands Non-Specific Bands? check_background->check_bands No solution_background Optimize blocking Increase washing steps Titrate antibodies check_background->solution_background Yes end Consistent Results check_bands->end No solution_bands Use specific antibody Ensure fresh protease inhibitors Reduce protein load check_bands->solution_bands Yes solution_signal->check_background solution_background->check_bands solution_bands->end

References

Technical Support Center: Investigating Potential Off-Target Effects of OTS447 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of OTS447 (also known as OTSSP167) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). It has been shown to suppress the growth of various cancer cell lines, including glioblastoma and small cell lung cancer.[1][2]

Q2: Is there evidence to suggest that the observed effects of this compound are due to off-target activity?

Yes, a significant body of research suggests that the cytotoxic effects of this compound may be mediated by off-target interactions. Studies using CRISPR-mediated gene editing have demonstrated that the elimination of MELK does not impact cancer cell fitness, yet these MELK-knockout cells remain sensitive to this compound.[3] This indicates that the drug's efficacy might be independent of its intended target, MELK.[3]

Q3: Have any specific off-targets of this compound been identified?

Some research has pointed to Aurora B kinase as a potential off-target of this compound.[1] However, the inhibitory activity of this compound against MELK is reported to be many times greater than its effect on Aurora B kinase.[1] A comprehensive understanding of all this compound off-targets requires broader screening and proteomic approaches.

Q4: Why is it common for kinase inhibitors like this compound to have off-target effects?

Most kinase inhibitors are designed to target the ATP-binding site of the kinase. Due to the structural similarity of this site across the several hundred kinases in the human genome, achieving strict selectivity is a significant challenge.[4] This can lead to the inhibitor binding to and affecting kinases other than the intended target.[4]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and helps to dissect on-target versus off-target effects.

Issue 1: this compound shows efficacy in a cell line where MELK expression is low or absent.

  • Possible Cause: This is a strong indicator of off-target effects. If the intended target is not present, the drug's activity must be mediated through other molecular interactions.[3]

  • Troubleshooting Steps:

    • Confirm MELK knockout: If using a MELK-knockout cell line, verify the complete absence of the MELK protein via Western blot.

    • Broaden the investigation: Employ techniques like in vitro kinase profiling or proteomic analysis to identify other potential targets of this compound in your cell line.

  • Troubleshooting Steps:

    • Prioritize CRISPR validation: For target validation, CRISPR-Cas9 knockout is considered a more definitive method than RNAi.

    • Re-evaluate previous data: If your research has been based on RNAi data, consider validating your findings with a MELK knockout model.

Issue 3: Unexpected toxicity is observed in cell lines treated with this compound.

  • Possible Cause: Unforeseen toxicity can be a hallmark of off-target effects. The inhibitor may be interacting with other essential cellular proteins, leading to adverse biological consequences.

  • Troubleshooting Steps:

    • Perform dose-response curves: Determine the IC50 values of this compound in a panel of cancerous and non-cancerous cell lines to assess the therapeutic window and potential for general cytotoxicity.

    • Utilize proteomic approaches: A cellular thermal shift assay (CETSA) followed by mass spectrometry can help identify which proteins this compound is binding to within the cell at toxic concentrations.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's in vitro activity.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineIC50 (nM)
U87MG~150
U251~120
T98G~180
A172~110
U118MG~200
LN229~100

Data extracted from a study on the effects of OTSSP167 on glioblastoma cell proliferation.[1]

Table 2: Comparative Inhibitory Activity of this compound

TargetIC50 (nM)Notes
MELKVaries by assayPotent inhibition observed in multiple studies.
Aurora B Kinase~25Identified as a potential off-target.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol provides a general framework for screening this compound against a panel of purified, recombinant kinases to determine its selectivity.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to generate a range of concentrations for testing (e.g., from 1 nM to 10 µM).

  • Assay Setup:

    • Utilize a commercial kinase profiling service or an in-house panel of kinases.

    • In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation:

    • Add this compound at the desired concentrations to the kinase reaction mixtures.

    • Include appropriate controls: a "no inhibitor" (DMSO only) control and a known inhibitor for each kinase as a positive control.

  • Reaction and Detection:

    • Incubate the plates at the optimal temperature for the kinases (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).[8][9]

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibited by this compound relative to the "no inhibitor" control for each kinase.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value for each interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[6][10]

  • Cell Treatment:

    • Culture the cell line of interest to approximately 80% confluency.

    • Treat the cells with either this compound at the desired concentration or a vehicle control (DMSO) for a specified time.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells.

    • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Analyze the amount of the target protein (e.g., MELK) remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein against the temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that the compound has bound to and stabilized the target protein.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation Target Validation cluster_identification Off-Target Identification cluster_confirmation Confirmation problem This compound shows efficacy, but on-target effect is questioned crispr CRISPR-Cas9 Knockout of MELK problem->crispr efficacy_test Test this compound efficacy in MELK-KO cells crispr->efficacy_test kinase_profiling In Vitro Kinase Profiling efficacy_test->kinase_profiling If efficacy persists proteomics Chemical Proteomics (e.g., CETSA-MS) efficacy_test->proteomics If efficacy persists confirmation Validate identified off-targets kinase_profiling->confirmation proteomics->confirmation

Caption: Experimental workflow for identifying this compound off-target effects.

troubleshooting_logic start Start: Unexpected This compound activity observed check_target Is the intended target (MELK) expressed in the cell line? start->check_target knockout_exp Perform CRISPR-Cas9 knockout of MELK check_target->knockout_exp Yes off_target_conclusion Conclusion: Observed effect is likely due to off-targets check_target->off_target_conclusion No test_efficacy Does this compound still show efficacy? knockout_exp->test_efficacy test_efficacy->off_target_conclusion Yes on_target_conclusion Conclusion: Effect is likely on-target (MELK-dependent) test_efficacy->on_target_conclusion No

Caption: Troubleshooting logic for dissecting on-target vs. off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound MELK MELK This compound->MELK Inhibits OffTarget Off-Target (e.g., Aurora B) This compound->OffTarget Inhibits Downstream1 Downstream Signaling 1 MELK->Downstream1 Phenotype1 Cancer Cell Proliferation Downstream1->Phenotype1 Downstream2 Downstream Signaling 2 OffTarget->Downstream2 Phenotype2 Cytotoxicity Downstream2->Phenotype2

Caption: Simplified signaling illustrating on-target vs. potential off-target effects of this compound.

References

OTS447 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OTS447. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation and stability of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. This compound, like many kinase inhibitors, exhibits good solubility in DMSO, allowing for the preparation of high-concentration stock solutions.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate this:

  • Lower the final concentration: Working at a lower final concentration of this compound in your assay may prevent precipitation.

  • Optimize DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize its effect on the assay and maintain compound solubility.

  • Use a gentle dilution process: Instead of a single large dilution, perform serial dilutions. Add the this compound stock solution to the aqueous buffer slowly while gently vortexing.

  • Sonication: Brief sonication of the final diluted solution can help dissolve any small precipitates that may have formed.

Q3: How should I store this compound as a solid and in solution to ensure its stability?

A3: Proper storage is critical to prevent degradation.

  • Solid Compound: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. When thawing an aliquot, allow it to reach room temperature before opening to minimize condensation.

Q4: I suspect my this compound solution is degrading. How can I confirm this?

A4: Degradation can be confirmed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of a freshly prepared solution with that of the suspect solution. The appearance of new peaks or a decrease in the area of the parent this compound peak suggests degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in cell-based assays Poor solubility or precipitation of this compound in the cell culture medium, leading to an inaccurate effective concentration.Visually inspect assay plates for precipitation. Perform a solubility test of this compound in your specific cell culture medium. Consider the mitigation strategies for precipitation mentioned in the FAQs.
Reduced or no activity of the inhibitor Degradation of this compound due to improper storage or handling.Verify that the solid compound and stock solutions have been stored at the correct temperatures and protected from light. Use a fresh aliquot for your experiment. If degradation is suspected, confirm with HPLC analysis.
Precipitate observed in stock solution upon thawing The stock concentration may exceed the solubility limit in DMSO at lower temperatures, or the DMSO may have absorbed water.Gently warm the vial to room temperature and vortex to redissolve the precipitate. If it persists, brief sonication may help. Ensure you are using high-quality, anhydrous DMSO for reconstitution.

Quantitative Data Summary

While specific public data on this compound degradation kinetics is limited, the following table provides a hypothetical stability profile based on typical kinase inhibitors. This data should be used as a guideline, and it is recommended to perform your own stability studies for your specific experimental conditions.

Solvent/Buffer Temperature pH Estimated Half-life (t½)
DMSO-80°CN/A> 1 year
DMSO4°CN/A~1-2 weeks
DMSORoom TempN/A~24-48 hours
PBS37°C7.4~8-12 hours
Cell Culture Medium + 10% FBS37°C7.4~6-10 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound lyophilized powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected (amber) tubes.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

Objective: To determine the stability of this compound in an aqueous buffer over time using HPLC.

Materials:

  • This compound DMSO stock solution (10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a C18 column and UV detector

  • Incubator at 37°C

Procedure:

  • Prepare a 10 µM solution of this compound in PBS by diluting the DMSO stock solution. The final DMSO concentration should be ≤ 0.1%.

  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain the initial chromatogram.

  • Incubate the remaining solution at 37°C.

  • At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot, and analyze it by HPLC.

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at t=0.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: this compound inhibits the FLT3 signaling pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start This compound Stock in DMSO dilution Dilute into Aqueous Buffer start->dilution incubate Incubate at 37°C dilution->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Determine % Remaining hplc->data

Caption: Workflow for assessing this compound stability.

Navigating Unexpected Results with OTS447: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OTS447 in their experiments. Our aim is to help you interpret unexpected results and optimize your experimental workflow.

A crucial point of clarification has emerged from recent findings regarding the primary target of this compound. While some earlier research may have associated similar compound series with the maternal embryonic leucine zipper kinase (MELK), current and specific data identify This compound as a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor . This is a critical distinction for designing and interpreting experiments.

Frequently Asked Questions (FAQs)

Q1: I thought this compound was a MELK inhibitor. Why are my results inconsistent with MELK inhibition?

A1: This is a key point of potential confusion. While a related compound, OTS167, is known as a MELK inhibitor, the compound this compound has been specifically identified as a potent and selective FLT3 inhibitor.[1] An abstract from the American Association for Cancer Research journal specifies that this compound has an IC50 of 0.19 nM against FLT3 and shows high selectivity in a kinase panel.[1] Therefore, your experimental design and interpretation of results should be centered around the inhibition of FLT3 signaling, primarily in the context of diseases like Acute Myeloid Leukemia (AML) where FLT3 mutations are common.[2][3]

Q2: What are the expected cellular effects of this compound?

A2: As a potent FLT3 inhibitor, this compound is expected to suppress the proliferation of cancer cells that are dependent on FLT3 signaling, particularly those with activating mutations like internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) mutations.[1] Expected effects include:

  • Inhibition of FLT3 autophosphorylation.

  • Decreased phosphorylation of downstream signaling proteins such as STAT5, ERK, and AKT.[1]

  • Induction of apoptosis and cell cycle arrest in FLT3-mutant cells.[1]

  • Inhibition of tumor growth in xenograft models of FLT3-driven cancers.[1]

Q3: In which cancer cell lines is this compound expected to be most active?

A3: this compound is expected to be most potent in AML cell lines harboring FLT3-ITD mutations.[1] Commonly used sensitive cell lines include MV4-11 and MOLM-13.[1]

Q4: What are the known resistance mechanisms to FLT3 inhibitors like this compound?

A4: Resistance to FLT3 inhibitors can occur through two main mechanisms:

  • On-target resistance: This typically involves the acquisition of secondary mutations in the FLT3 kinase domain that prevent the inhibitor from binding effectively.[4][5][6][7]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling, or the emergence of a subclone of cells that is not dependent on FLT3.[4][6][7]

Troubleshooting Guide for Unexpected Results

Unexpected Result Possible Causes Troubleshooting Steps
No or low inhibition of cell viability in a FLT3-mutant cell line (e.g., MV4-11, MOLM-13). 1. Compound inactivity: The this compound compound may have degraded. 2. Cell line resistance: The cell line may have acquired resistance to FLT3 inhibitors. 3. Suboptimal assay conditions: Incorrect seeding density, incubation time, or assay choice.1. Confirm compound activity: Test a fresh stock of this compound on a known sensitive cell line. 2. Verify cell line integrity: Obtain a new vial of the cell line from a reputable source. Sequence the FLT3 gene to check for resistance mutations. 3. Optimize assay: Perform a cell titration to find the optimal seeding density. Conduct a time-course experiment to determine the best incubation time. Consider using an orthogonal viability assay (e.g., ATP-based vs. metabolic-based).
High variability in IC50 values between experiments. 1. Inconsistent cell seeding: Uneven cell distribution in the assay plate. 2. Compound precipitation: this compound may be precipitating at higher concentrations. 3. Edge effects: Evaporation from the outer wells of the plate.1. Ensure single-cell suspension: Gently triturate the cell suspension before plating. 2. Check solubility: Visually inspect the compound dilutions for any signs of precipitation. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile media or PBS.
Unexpected cell death in FLT3 wild-type cell lines. 1. Off-target effects: this compound may inhibit other kinases at higher concentrations. 2. Non-specific toxicity: The compound may have some general cellular toxicity at high concentrations.1. Perform a kinase selectivity screen: If available, test this compound against a panel of kinases to identify potential off-targets. 2. Lower the concentration: Determine the lowest effective concentration in your FLT3-mutant cell line and use a similar range for your wild-type cells.
No decrease in phosphorylation of downstream targets (STAT5, ERK, AKT) after this compound treatment. 1. Insufficient treatment time or concentration: The cells may not have been exposed to the inhibitor for long enough or at a high enough concentration. 2. Technical issues with Western blotting: Problems with antibody quality, protein transfer, or detection.1. Optimize treatment conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting downstream signaling. 2. Troubleshoot Western blot: Include positive and negative controls for phosphorylation. Ensure the primary and secondary antibodies are working correctly.

Data Presentation

Table 1: In Vitro Activity of this compound

Target Assay Cell Line IC50 (nM) Reference
FLT3Kinase Assay-0.19[1]
FLT3-ITDCell ProliferationMV4-11Potently Suppressed[1]
FLT3-ITDCell ProliferationMOLM-13Potently Suppressed[1]

Experimental Protocols

1. In Vitro FLT3 Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against recombinant FLT3 kinase. A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Materials:

    • Recombinant FLT3 enzyme

    • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • This compound

    • DMSO

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase assay buffer.

    • Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the FLT3 enzyme to the wells and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Kₘ for FLT3.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

2. Cell Viability Assay in AML Cell Lines (ATP-based)

This protocol measures the effect of this compound on the viability of FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, which is an indicator of metabolically active cells.

  • Materials:

    • FLT3-ITD positive AML cell line (e.g., MV4-11)

    • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • White, clear-bottom 96-well plates

    • Luminometer

  • Procedure:

    • Seed the AML cells in the 96-well plates at a predetermined optimal density.

    • Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%).

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Equilibrate the plate to room temperature for about 30 minutes.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds to Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Activates This compound This compound This compound->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: FLT3-ITD AML Cell Line Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with This compound (72h) Seed_Cells->Treat_Cells Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Treat_Cells Add_Reagent Add CellTiter-Glo® Reagent Treat_Cells->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data: Calculate IC50 Measure_Luminescence->Analyze_Data

Caption: Workflow for a Cell Viability Assay with this compound.

Troubleshooting_Logic rect_node rect_node Start Unexpected Result: No Cell Viability Inhibition Check_Compound Is the compound active? Start->Check_Compound Check_Cells Is the cell line still sensitive? Check_Compound->Check_Cells Yes Action_Compound Use fresh stock of this compound. Test on control cell line. Check_Compound->Action_Compound No Check_Assay Are assay conditions optimal? Check_Cells->Check_Assay Yes Action_Cells Use new vial of cells. Sequence FLT3 gene. Check_Cells->Action_Cells No Action_Assay Optimize cell density. Perform time-course. Check_Assay->Action_Assay No Resolved Problem Resolved Check_Assay->Resolved Yes Action_Compound->Resolved Action_Cells->Resolved Action_Assay->Resolved

References

mitigating OTS447 cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor OTS447. The primary focus is to address and mitigate the issue of cytotoxicity in non-target cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous control cell line at concentrations intended to target cancer cells. Why is this happening?

A1: This is a known issue with this compound (also referred to as OTSSP167). While it is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), it has poor selectivity.[1][2] this compound is a broad-spectrum inhibitor that affects numerous other kinases essential for cell proliferation, which likely causes the toxicity you are observing in non-target cells.[1][3] This off-target activity is a common mechanism for the anti-cancer effects of some drugs in clinical trials.[3]

Q2: How can we confirm that the cytotoxicity in our experiments is due to an off-target effect of this compound?

A2: To differentiate between on-target and off-target effects, you can employ genetic validation methods. A recommended approach is to use CRISPR/Cas9 to knock out the intended target (MELK). If this compound still induces cytotoxicity in the MELK-knockout cells, it strongly suggests the effects are off-target.[3] Comparing your results with a more selective MELK inhibitor, such as NVS-MELK8a, can also help isolate the effects of specific MELK inhibition from the broader off-target effects of this compound.[1]

Q3: What are the primary downstream signaling pathways affected by this compound?

A3: As a MELK inhibitor, this compound has been shown to decrease the activity of its downstream substrate FOXM1.[4] It can also lead to a reduction in Akt expression, ultimately inducing apoptotic cell death in cancer cells.[4] The inhibition of MELK by this compound can also lead to cytokinetic defects and cell cycle arrest.[4][5]

Q4: Are there more selective alternatives to this compound for studying MELK function?

A4: Yes, recent studies have identified more selective MELK inhibitors. NVS-MELK8a (also referred to as '8a') has been shown to be highly selective for MELK and provides a more reliable tool for functional studies compared to the nonselective this compound.[1] Using a highly selective inhibitor can help ensure that the observed cellular effects are due to the inhibition of MELK rather than off-target kinases.[1]

Q5: What practical steps can we take in our experimental design to minimize off-target cytotoxicity from this compound?

A5:

  • Dose-Response Optimization: Conduct a careful dose-response study to identify a therapeutic window where you observe an anti-proliferative effect in your cancer cell line with minimal toxicity in your non-target control line.[6]

  • Use of More Selective Inhibitors: As mentioned, switching to a more selective MELK inhibitor like NVS-MELK8a is a primary strategy to mitigate off-target effects.[1]

  • Combination Therapy: Consider using this compound at a lower, less toxic concentration in combination with other therapeutic agents. For example, this compound has been shown to sensitize adrenocortical carcinoma (ACC) models to the Wee1 inhibitor AZD1775.[7] This approach may allow for a potent anti-cancer effect while minimizing dose-dependent toxicity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting / Mitigation Strategy
High toxicity in control cells at low nanomolar concentrations. Poor inhibitor selectivity. this compound is a broad-spectrum kinase inhibitor.[1]1. Confirm IC50: Perform a cytotoxicity assay to determine the IC50 in both your target and non-target cells. 2. Validate Off-Target Effect: Use CRISPR/Cas9 to knock out MELK in your cell lines. If the cells remain sensitive to this compound, the toxicity is off-target.[3] 3. Switch Inhibitors: Use a more selective MELK inhibitor like NVS-MELK8a for functional studies.[1]
Inconsistent results between experiments. Variable on-target vs. off-target effects. The broad activity of this compound can affect multiple pathways, leading to variability.[5]1. Standardize Protocols: Ensure consistent cell passage number, density, and treatment duration. 2. Monitor Downstream Markers: Use western blotting to monitor levels of phosphorylated FOXM1 or Akt to confirm consistent target engagement at your chosen concentration.[4]
Observed phenotype (e.g., cell cycle arrest) does not match expected MELK inhibition phenotype. Confounding off-target effects. this compound inhibits multiple mitotic kinases, which can induce phenotypes like G2/M arrest independent of MELK inhibition.[1][5][7]1. Compare with RNAi: Use siRNA-mediated knockdown of MELK to establish a baseline phenotype for on-target inhibition.[4] 2. Use a Cleaner Tool Compound: Re-evaluate the phenotype using the highly selective inhibitor NVS-MELK8a.[1]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound across various cancer cell lines, demonstrating its high potency.

Cell Line TypeNumber of Cell LinesReported IC50 RangeCitation
Small Cell Lung Cancer (SCLC)11< 10 nM[4]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Panel10 - 50 nM[5]

Key Experimental Protocols

Protocol: Assessing Cytotoxicity using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from methodologies used to evaluate the cytotoxicity of this compound.[5] It measures ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • 96-well flat-bottom plates (white-walled, for luminescence)

  • Target and non-target cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Plating:

    • Trypsinize and count cells.

    • Plate cells in triplicate in a 96-well white-walled plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the appropriate wells.

    • Incubate the plate for 48-72 hours under standard cell culture conditions.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each treatment condition.

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Use a non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visual Guides

Signaling Pathways and Experimental Workflows

OTS447_Signaling_Pathway Simplified this compound Mechanism of Action cluster_ots This compound Action cluster_pathway On-Target Pathway cluster_off_target Off-Target Effects This compound This compound MELK MELK Kinase This compound->MELK Inhibits (On-Target) OtherKinases Other Mitotic Kinases (e.g., MAP2K7) This compound->OtherKinases Inhibits (Off-Target) FOXM1 FOXM1 / Akt MELK->FOXM1 Activates Proliferation Cancer Cell Proliferation FOXM1->Proliferation Promotes NonTargetToxicity Non-Target Cell Cytotoxicity OtherKinases->NonTargetToxicity Induces Cytotoxicity_Workflow Workflow for Assessing Off-Target Cytotoxicity start Start: Prepare Cells plate Plate Target (Cancer) and Non-Target (Control) Cells start->plate treat Treat with this compound Dose-Response and Vehicle Control (DMSO) plate->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., CellTiter-Glo) incubate->assay measure Measure Luminescence assay->measure calculate Calculate % Viability vs. Control and Determine IC50 Values measure->calculate compare Compare IC50 Values: Target vs. Non-Target Cells calculate->compare end_selective Conclusion: Potentially Selective Effect compare->end_selective IC50 (Target) << IC50 (Non-Target) end_toxic Conclusion: Significant Off-Target Cytotoxicity compare->end_toxic IC50 (Target) ≈ IC50 (Non-Target) Troubleshooting_Flowchart Troubleshooting Unexpected Cytotoxicity start Start: High Cytotoxicity in Non-Target Control Cells q1 Is the IC50 in non-target cells similar to target cells? start->q1 a1_yes Likely Off-Target Effect Due to Poor Selectivity q1->a1_yes Yes a1_no Toxicity may be due to other experimental factors. Re-check protocol and cell health. q1->a1_no No q2 Action: Validate Off-Target Effect a1_yes->q2 a2_crispr Option 1: Use CRISPR to KO MELK. If cells are still sensitive, effect is off-target. q2->a2_crispr a2_inhibitor Option 2: Compare with a highly selective MELK inhibitor (e.g., NVS-MELK8a). q2->a2_inhibitor q3 Mitigation Strategy a2_crispr->q3 a2_inhibitor->q3 a3_dose Attempt dose de-escalation to find a therapeutic window. q3->a3_dose a3_switch Switch to a more selective inhibitor for future experiments. q3->a3_switch a3_combo Consider lower-dose combination therapies. q3->a3_combo

References

how to avoid OTS447 precipitation during dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address a common challenge encountered during in vitro experiments: the precipitation of OTS447 upon dilution. By following these guidelines, researchers can ensure the accurate and effective delivery of this potent FLT3 inhibitor in their experimental models.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it in my cell culture medium?

A1: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment such as cell culture media or phosphate-buffered saline (PBS), the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. This is because the aqueous medium cannot effectively solvate the hydrophobic this compound molecules, leading them to aggregate and form a solid precipitate.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful organic solvent that can effectively dissolve this compound.

Q3: Can I filter my media to remove the this compound precipitate?

A3: No, it is not recommended to filter the media to remove the precipitate. The precipitate is the active compound, and filtering it will remove an unknown quantity of this compound, leading to inaccurate experimental results. The best approach is to prevent precipitation from occurring in the first place.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to minimize and prevent this compound precipitation during dilution for your experiments.

Issue: Immediate Precipitation Upon Dilution

Potential Cause 1: High Final Concentration Exceeding Aqueous Solubility

The final concentration of this compound in the aqueous medium exceeds its solubility limit.

Solution:

  • Determine the Maximum Soluble Concentration: Before proceeding with your experiment, it is advisable to perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium.

  • Lower the Working Concentration: If precipitation is observed, reduce the final working concentration of this compound in your experiment.

Potential Cause 2: Rapid Solvent Exchange

Adding a concentrated DMSO stock directly and quickly to the aqueous medium can cause a rapid shift in the solvent environment, leading to immediate precipitation.

Solution:

  • Stepwise Dilution: Instead of a single large dilution, perform a stepwise or serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the pre-warmed aqueous medium.

  • Slow Addition with Agitation: Add the this compound stock solution dropwise to the vortexing or gently swirling aqueous medium. This gradual introduction allows for better mixing and dispersion, reducing the likelihood of localized high concentrations that can trigger precipitation.

Potential Cause 3: Low Temperature of Aqueous Medium

The solubility of many compounds, including this compound, is temperature-dependent. Adding the compound to cold media can decrease its solubility.

Solution:

  • Pre-warm the Medium: Always use cell culture medium or buffer that has been pre-warmed to the experimental temperature (typically 37°C).

Issue: Delayed Precipitation (Occurs after hours or days in the incubator)

Potential Cause 1: Interaction with Media Components

This compound may interact with components in the cell culture medium over time, such as salts, amino acids, or proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.

Solution:

  • Media Formulation: If possible, test the solubility of this compound in different basal media formulations to identify one that is more compatible.

  • Serum Concentration: While serum can sometimes aid in solubilizing hydrophobic compounds, high concentrations can also lead to interactions. If permissible for your cell line, you can test if reducing the serum percentage affects precipitation.

Potential Cause 2: pH and Temperature Fluctuations in the Incubator

Changes in the pH or temperature of the culture medium over the course of a long-term experiment can affect the stability and solubility of this compound.

Solution:

  • Maintain Stable Incubator Conditions: Ensure your incubator is properly calibrated and maintains a stable temperature and CO2 level to minimize fluctuations in media pH.

  • Regular Media Changes: For long-term experiments, regular media changes with freshly prepared this compound can help maintain the desired concentration and reduce the chances of precipitation over time.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
DMSO 12.41 mg/mL (26.63 mM)Requires ultrasonication, warming, and pH adjustment to 2 with HCl and heating to 60°C for optimal dissolution.[1]
Sparingly soluble (1-10 mg/mL)As reported by Cayman Chemical.
Ethanol Sparingly soluble (1-10 mg/mL)As reported by Cayman Chemical.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous (cell culture grade) DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 466.01 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 466.01 g/mol * 1000 mg/g = 4.66 mg

  • Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve the compound:

    • Vortex the solution vigorously.

    • If the compound does not fully dissolve, warm the solution in a water bath or heat block at a temperature up to 60°C.

    • Ultrasonication can also be used to aid dissolution.

    • For challenging dissolutions, adjusting the pH to 2 with HCl may be necessary, as suggested by MedChemExpress.[1] However, for most cell culture applications, this step should be approached with caution as residual acid can affect your experiment.

  • Sterilization: The high concentration of DMSO is typically sufficient to maintain sterility. If filtration is deemed necessary, use a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound DMSO Stock into Cell Culture Medium

This protocol provides a recommended procedure for diluting the this compound DMSO stock into aqueous cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum and supplements)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • In a sterile microcentrifuge tube, prepare an intermediate dilution of your 10 mM DMSO stock in DMSO. For example, to make a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • Prepare the Final Working Solution:

    • Ensure your complete cell culture medium is pre-warmed to 37°C.

    • While gently vortexing or swirling the medium, add a small volume of the this compound DMSO stock (either the 10 mM or the 1 mM intermediate stock) to the medium.

    • Example for a 10 µM final concentration: Add 1 µL of a 10 mM stock solution to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.

  • Final Check: After dilution, visually inspect the medium for any signs of turbidity or precipitation. If the solution appears clear, it is ready for use in your experiment.

Important Consideration: The final concentration of DMSO in your cell culture should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualization

OTS447_Dilution_Workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium OTS447_powder This compound Powder Dissolve Dissolve (Vortex, Warm, Sonicate) OTS447_powder->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock_Solution 10 mM Stock in DMSO Dilute Dilute Stock_Solution->Dilute Slow, dropwise addition with vortexing Dissolve->Stock_Solution Prewarmed_Medium Pre-warmed (37°C) Cell Culture Medium Prewarmed_Medium->Dilute Final_Solution Final Working Solution (e.g., 10 µM this compound) Precipitation Precipitation Risk Dilute->Final_Solution Successful Dilute->Precipitation Unsuccessful Troubleshooting_Logic cluster_immediate Troubleshooting Immediate Precipitation cluster_delayed Troubleshooting Delayed Precipitation Start Precipitation Observed? Immediate Immediate Precipitation Start->Immediate Yes, immediately Delayed Delayed Precipitation Start->Delayed Yes, after time High_Conc Is final concentration too high? Immediate->High_Conc Media_Interaction Possible media interaction? Delayed->Media_Interaction Rapid_Dilution Was dilution too rapid? High_Conc->Rapid_Dilution No Sol_High_Conc Lower working concentration High_Conc->Sol_High_Conc Yes Cold_Medium Was medium cold? Rapid_Dilution->Cold_Medium No Sol_Rapid_Dilution Use stepwise dilution & slow addition Rapid_Dilution->Sol_Rapid_Dilution Yes Sol_Cold_Medium Pre-warm medium to 37°C Cold_Medium->Sol_Cold_Medium Yes Incubator_Fluctuations Incubator conditions stable? Media_Interaction->Incubator_Fluctuations No Sol_Media_Interaction Test different media formulations Media_Interaction->Sol_Media_Interaction Yes Sol_Incubator_Fluctuations Ensure stable T° and CO2 Incubator_Fluctuations->Sol_Incubator_Fluctuations No

References

Technical Support Center: OTS447 Kinase Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the FLT3 inhibitor, OTS447.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] It has shown strong inhibitory activity against both wild-type FLT3 and its mutated forms, such as those with internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, which are common in Acute Myeloid Leukemia (AML).[1]

Q2: What are the known downstream effects of this compound on-target inhibition?

A2: By inhibiting the autophosphorylation of FLT3, this compound blocks downstream signaling pathways. Specifically, it has been shown to decrease the phosphorylation of STAT5, ERK, and AKT in a dose-dependent manner.[1] This inhibition of signaling leads to anti-proliferative effects and induces apoptosis in cancer cells harboring FLT3 mutations.[1]

Q3: How selective is this compound?

A3: this compound is a highly selective kinase inhibitor. In a comprehensive kinase profiling assay screening 371 human kinases, this compound at a concentration of 5 nM inhibited the activity of only seven kinases (including its primary target, FLT3) by 80% or more.[1]

Q4: I am observing unexpected cellular effects. Could these be due to off-target activity?

A4: While this compound is highly selective, off-target effects are a possibility with any kinase inhibitor. If you observe phenotypes that cannot be explained by the inhibition of the FLT3 signaling pathway, it is advisable to consider potential off-target interactions. Comparing your results with a structurally different FLT3 inhibitor could help differentiate on-target from off-target effects.

Q5: My in vitro kinase assay results are inconsistent. What are some common troubleshooting steps?

A5: Inconsistent results in kinase assays can arise from several factors. Ensure the integrity and activity of your kinase and substrate. Verify the concentration and solubility of this compound in your assay buffer. Check for buffer component interference and ensure that the ATP concentration is appropriate for the assay format. It is also crucial to include proper controls, such as a vehicle-only (DMSO) control and a positive control inhibitor.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected potency in cell-based assays 1. Poor cell permeability of this compound.2. High protein binding in culture medium.3. Presence of drug efflux pumps in the cell line.1. Verify cellular uptake of the compound.2. Test the effect of reduced serum concentration in the medium.3. Use cell lines with known expression of efflux pumps or employ efflux pump inhibitors as controls.
Discrepancy between biochemical IC50 and cellular EC50 1. High intracellular ATP concentration competing with the inhibitor.2. Activation of compensatory signaling pathways in cells.1. This is an expected difference; biochemical assays have controlled ATP levels.2. Perform western blotting for key downstream and parallel pathway proteins to assess signaling dynamics.
High cell toxicity at concentrations needed for FLT3 inhibition 1. Potential off-target kinase inhibition.2. On-target toxicity in the specific cell line.1. Review the known off-target profile of this compound. If the observed toxicity does not align with FLT3 inhibition, consider off-target effects.2. Titrate the concentration of this compound to find the optimal therapeutic window for your experimental system.

Quantitative Data: Kinase Selectivity of this compound

The following table summarizes the known selectivity of this compound from a broad kinase profiling screen.

Kinase Target Concentration of this compound Number of Kinases Screened Number of Kinases with ≥80% Inhibition Specific Off-Target Kinases Identified
Human Kinome5 nM3717 (including FLT3)[1]Specific names of the six off-target kinases are not publicly available at this time.

Experimental Protocols

Representative Kinase Profiling Assay: ADP-Glo™ Kinase Assay

This protocol is a general representation of a common method used for kinase inhibitor profiling and is not specific to the original this compound screening.

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • This compound

  • Purified kinases of interest

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detect Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and reflects the kinase activity.

  • Data Analysis: Normalize the data using the DMSO control (100% activity) and a no-kinase control (0% activity). Plot the percent kinase activity against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription This compound This compound This compound->FLT3 Inhibits

Caption: this compound inhibits FLT3, blocking downstream signaling through STAT5, PI3K/AKT, and RAS/MEK/ERK pathways.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilution Assay_Plate_Prep Add Compound to Assay Plate Compound_Prep->Assay_Plate_Prep Add_Kinase_Substrate Add Kinase & Substrate Assay_Plate_Prep->Add_Kinase_Substrate Initiate_Reaction Add ATP to Start Reaction Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate at RT Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate at RT Stop_Reaction->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Data_Analysis Calculate % Inhibition & IC50 Read_Luminescence->Data_Analysis

Caption: Experimental workflow for determining the inhibitory activity of this compound using a luminescence-based kinase assay.

References

Technical Support Center: Optimizing Incubation Time for OTS447 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the incubation time of OTS447, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] In certain leukemias, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled proliferation and survival of cancer cells.[2][3][4] this compound works by binding to the ATP-binding site of the FLT3 kinase, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[5]

Q2: What is a recommended starting incubation time for this compound in cell culture experiments?

A2: The optimal incubation time for this compound is dependent on the experimental endpoint.

  • For signaling pathway analysis (e.g., Western blot for phospho-FLT3): Short-term incubations of 1 to 4 hours are often sufficient to observe a significant reduction in FLT3 phosphorylation.[6]

  • For cell viability or apoptosis assays (e.g., MTT, Annexin V staining): Longer-term incubations, typically ranging from 24 to 72 hours, are necessary to observe significant effects on cell proliferation and survival.[6]

It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: Higher concentrations of this compound are expected to induce a more rapid and robust inhibition of FLT3 signaling and its downstream effects. However, using excessively high concentrations can lead to off-target effects and non-specific cytotoxicity. Therefore, it is crucial to perform a dose-response experiment at various time points to identify the optimal concentration and incubation time that yields a potent and specific on-target effect.

Q4: Should the cell culture medium be changed during a long incubation with this compound?

A4: For incubation times exceeding 48 hours, it is advisable to replenish the medium containing fresh this compound. This ensures that the compound concentration remains stable, as small molecules can degrade or be metabolized by cells over time in culture.[5] It also replenishes essential nutrients for the cells, which is critical for maintaining cell health and obtaining reliable experimental results.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
No observable effect of this compound on cell viability. Incubation time is too short: The duration of treatment may not be sufficient to induce a measurable decrease in cell viability.Increase incubation time: Extend the treatment period to 48 or 72 hours, which are common time points for assessing effects on cell proliferation.[6]
This compound concentration is too low: The concentration used may be below the effective range for the specific cell line.Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., from 1 nM to 1 µM) to determine the IC50 value for your cell line.[6]
Cell line lacks activating FLT3 mutations: this compound is most potent against cells with activating FLT3 mutations (e.g., FLT3-ITD).Verify the FLT3 mutation status of your cell line: Use sequencing or PCR-based methods to confirm the presence of activating FLT3 mutations.
Compound instability: this compound may be degrading in the cell culture medium.Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[7] Prepare fresh dilutions in media for each experiment.
High variability between experimental replicates. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure uniform cell seeding: Thoroughly mix the cell suspension before and during plating. Use calibrated pipettes and consider plating cells in the inner wells of a 96-well plate to avoid edge effects.[5]
Pipetting errors: Inaccurate addition of this compound or assay reagents.Calibrate pipettes regularly: Ensure accurate and consistent dispensing of all solutions.
IC50 value of this compound is higher than expected. High cell density: A high cell density can reduce the effective concentration of the inhibitor per cell.Optimize cell seeding density: Perform a cell titration experiment to find a seeding density that is within the linear range of the viability assay.
Presence of growth factors in serum: Growth factors in fetal bovine serum (FBS) can activate parallel signaling pathways that may partially rescue cells from FLT3 inhibition.Reduce serum concentration: If compatible with your cell line, consider reducing the serum concentration during the this compound treatment period.[8]
Development of resistance: Prolonged exposure to the inhibitor can lead to the emergence of resistant cell populations.Use low-passage cells: Whenever possible, use cells that have been in culture for a limited number of passages. Consider testing for known resistance mutations if resistance is suspected.[9]

Data Presentation

Table 1: Illustrative Time-Dependent IC50 Values for this compound in an FLT3-ITD Positive AML Cell Line (e.g., MV4-11)

Incubation Time (hours)IC50 (nM)
2435
4825
7218

Note: These are example data and will vary depending on the cell line and specific experimental conditions. It is essential to determine these values empirically in your system.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for Cell Viability Inhibition using an MTT Assay

This protocol outlines a time-course experiment to determine the optimal incubation period for this compound to inhibit cell viability.

  • Cell Seeding: Seed a human AML cell line with an activating FLT3 mutation (e.g., MV4-11) in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Time-Course Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours, at 37°C and 5% CO₂.

  • MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. Solubilize the formazan crystals with a solubilization buffer.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot dose-response curves to determine the IC50 value at each incubation time.

Protocol 2: Time-Course Analysis of FLT3 Phosphorylation by Western Blot

This protocol details a method to assess the optimal incubation time for this compound to inhibit FLT3 autophosphorylation.

  • Cell Seeding: Plate a suitable AML cell line in 6-well plates and allow them to reach approximately 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in cell culture medium to the desired final concentration (e.g., a concentration around the IC50 value).

  • Time-Course Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (DMSO). Incubate the cells for a range of short time points (e.g., 0, 15, 30, 60, 120, 240 minutes) at 37°C.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[10]

  • Data Analysis: Quantify the band intensities for p-FLT3 and total FLT3. The optimal incubation time is the earliest point at which a maximal reduction in the p-FLT3/total FLT3 ratio is observed.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 This compound This compound This compound->FLT3_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed FLT3-mutated AML cells Prepare_this compound Prepare serial dilutions of this compound Treat_24h Incubate for 24h Prepare_this compound->Treat_24h Treat_48h Incubate for 48h Prepare_this compound->Treat_48h Treat_72h Incubate for 72h Prepare_this compound->Treat_72h Assay_24h Perform Viability Assay (e.g., MTT) Treat_24h->Assay_24h Assay_48h Perform Viability Assay (e.g., MTT) Treat_48h->Assay_48h Assay_72h Perform Viability Assay (e.g., MTT) Treat_72h->Assay_72h Analyze_Data Calculate % Viability and determine IC50 for each time point Assay_24h->Analyze_Data Assay_48h->Analyze_Data Assay_72h->Analyze_Data Optimal_Time Identify Optimal Incubation Time Analyze_Data->Optimal_Time

Caption: Experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: Troubleshooting Cell Line Contamination in OTS447 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing OTS447. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the impact of cell line contamination.

This compound Profile

This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). It has shown significant activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in acute myeloid leukemia (AML).[1] this compound exerts its cytotoxic effects by inhibiting the FLT3 signaling pathway, leading to decreased phosphorylation of downstream targets like STAT5, ERK, and AKT, ultimately inducing apoptosis in susceptible cells.[1]

Frequently Asked Questions (FAQs)

Q1: My this compound treatment shows variable or inconsistent results in my cancer cell line. What could be the cause?

A1: Inconsistent results with this compound can stem from several factors, but cell line contamination is a primary suspect. Common issues include:

  • Mycoplasma Contamination: This is a frequent and often undetected issue. Mycoplasma can alter cellular metabolism, signaling pathways, and drug sensitivity, leading to unreliable data.

  • Cell Line Misidentification or Cross-Contamination: Using the wrong cell line or a culture that has been contaminated with another, more rapidly growing cell line will produce irrelevant results. For example, if your intended FLT3-mutant AML cell line is overgrown by a cell line that does not rely on FLT3 signaling, this compound will appear ineffective.

  • Inconsistent Cell Passage Number: As cells are passaged, their genetic and phenotypic characteristics can drift. This can alter their sensitivity to this compound. It is crucial to use cells within a consistent and documented passage number range for all experiments.

  • Reagent Variability: Ensure consistent quality and concentration of this compound, media, and supplements across all experiments.

Q2: I am not observing the expected downstream inhibition of p-STAT5 or p-AKT after this compound treatment. Why might this be?

A2: If you are not seeing the expected inhibition of downstream FLT3 signaling, consider the following:

  • Confirm FLT3 Status: Verify that your cell line indeed expresses the activating FLT3 mutation you believe it does. Cell line misidentification is a common problem.

  • Contamination-Induced Pathway Alterations: Certain contaminants can activate alternative survival pathways that bypass the need for FLT3 signaling, thus making the cells appear resistant to this compound.

  • Incorrect Dosing or Treatment Duration: Refer to established protocols for the specific cell line you are using to ensure you are using an appropriate concentration of this compound and treating for a sufficient duration to observe downstream effects.

  • Experimental Error: Double-check your western blotting or other detection methods for any technical issues.

Q3: My cells are dying in the control (vehicle-treated) group. What should I investigate?

A3: Significant cell death in your control group points to a fundamental problem with your cell culture conditions.

  • Bacterial or Fungal Contamination: Overt contamination with bacteria or fungi will be toxic to your cells. This can often be visualized as turbidity or color change in the media.

  • Poor Cell Health: The cells may be unhealthy due to over-confluency, nutrient depletion, or improper storage and handling.

  • Toxicity of the Vehicle: Ensure that the concentration of your vehicle (e.g., DMSO) is not toxic to your cells. A vehicle toxicity titration experiment is recommended.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Cell Line Contamination

This guide provides a systematic approach to identifying and addressing potential cell line contamination issues that may be affecting your this compound experiments.

Table 1: Troubleshooting Inconsistent this compound Efficacy

Symptom Potential Cause Recommended Action
High variability in IC50 values across experiments.Mycoplasma contamination.Test for mycoplasma using a PCR-based or culture-based kit. If positive, discard the culture and start with a fresh, authenticated stock.
This compound appears less potent than expected.Cell line misidentification or cross-contamination.Perform Short Tandem Repeat (STR) profiling to authenticate your cell line. Compare the profile to a reference database (e.g., ATCC, DSMZ).
Gradual loss of this compound sensitivity over time.High passage number leading to genetic drift.Thaw a new, low-passage aliquot of the cell line. Maintain a strict record of passage numbers and do not use cells beyond a defined limit.
Unexpected cell morphology or growth rate.Bacterial or fungal contamination.Visually inspect cultures for turbidity, color changes, or filamentous structures. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.
Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

  • Sample Collection: Collect 1 mL of spent culture medium from a 70-80% confluent flask of cells.

  • DNA Extraction: Use a commercial PCR-based mycoplasma detection kit and follow the manufacturer's instructions for DNA extraction from the cell culture supernatant.

  • PCR Amplification: Perform PCR using the primers and polymerase provided in the kit, which are specific for mycoplasma 16S rRNA genes. Include positive and negative controls.

  • Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.

Protocol 2: Cell Line Authentication using STR Profiling

  • Cell Pellet Collection: Harvest approximately 1-5 million cells and wash with PBS.

  • Genomic DNA Extraction: Use a commercial DNA extraction kit to isolate high-quality genomic DNA.

  • STR Locus Amplification: Amplify the extracted DNA with a multiplex PCR kit that targets multiple STR loci (e.g., the 8 loci required by ATCC).

  • Fragment Analysis: Analyze the fluorescently labeled PCR products using capillary electrophoresis on a genetic analyzer.

  • Data Analysis: Compare the resulting STR profile (the number of repeats at each locus) to the reference profile of the expected cell line from a reputable cell bank.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Cell Culture Preparation cluster_exp This compound Treatment cluster_analysis Downstream Analysis start Thaw Authenticated Cell Stock culture Culture Cells (Low Passage) start->culture test Test for Mycoplasma culture->test seed Seed Cells for Experiment test->seed treat Treat with this compound or Vehicle seed->treat harvest Harvest Cells/Lysates treat->harvest viability Viability Assay (e.g., MTT, CTG) harvest->viability western Western Blot for p-FLT3, p-STAT5, etc. harvest->western

Caption: A generalized workflow for conducting this compound experiments with integrated quality control steps.

flt3_pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK This compound This compound This compound->FLT3 Inhibition Proliferation Proliferation STAT5->Proliferation Survival Survival AKT->Survival ERK->Proliferation

Caption: A simplified diagram of the FLT3 signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to OTS447 and Gilteritinib for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two tyrosine kinase inhibitors, OTS447 and gilteritinib, for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). While gilteritinib is an established therapeutic, this compound is a promising preclinical candidate. This document synthesizes available experimental data to offer an objective comparison of their performance.

Executive Summary

Gilteritinib (Xospata®) is a second-generation, FDA-approved FLT3 tyrosine kinase inhibitor (TKI) with demonstrated efficacy in patients with relapsed or refractory FLT3-mutated AML. It is a potent dual inhibitor of FLT3 and AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibition. This compound is a novel and highly potent preclinical FLT3 inhibitor that has shown significant activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including those that confer resistance to other TKIs. While direct head-to-head comparative studies are not yet available, this guide collates and contrasts existing preclinical data for both compounds.

Mechanism of Action

Both this compound and gilteritinib are small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for the proliferation and survival of leukemic cells.

Gilteritinib is classified as a type I TKI, enabling it to bind to the active conformation of the FLT3 kinase. This allows for the inhibition of both FLT3-ITD and FLT3-TKD mutations.[1] Furthermore, its inhibitory activity against AXL is thought to contribute to overcoming resistance mechanisms.[1]

This compound is also a potent FLT3 inhibitor, though its classification as a type I or type II inhibitor is not yet explicitly detailed in available literature. It has demonstrated potent inhibition of both FLT3-ITD and clinically relevant FLT3-ITD-TKD double mutants.[2]

Signaling Pathway Inhibition

Both inhibitors block the constitutive activation of downstream signaling pathways mediated by mutated FLT3, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes FLT3 FLT3 Receptor RAS RAS/MEK/ERK Pathway FLT3->RAS PI3K PI3K/AKT/mTOR Pathway FLT3->PI3K JAK JAK/STAT Pathway FLT3->JAK This compound This compound This compound->FLT3 Inhibition Apoptosis Apoptosis This compound->Apoptosis Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibition Gilteritinib->Apoptosis Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation

Figure 1: Simplified FLT3 signaling pathway and points of intervention by this compound and gilteritinib.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and gilteritinib from preclinical studies. It is important to note that the data for this compound is preliminary and derived from a conference abstract, while the data for gilteritinib is from multiple peer-reviewed publications. Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity (IC50)
CompoundFLT3 Kinase (Biochemical Assay)FLT3-ITD (Cell-based Assay)FLT3-WT (Cell-based Assay)FLT3-ITD-D835Y (Cell-based Assay)FLT3-ITD-F691I (Cell-based Assay)AXL Kinase (Cell-based Assay)
This compound 0.19 nM[2]Strong Inhibition in MV4-11 & MOLM13[2]Weaker Inhibition vs. FLT3-ITD[2]Strong Inhibition[2]Strong Inhibition[2]Data not available
Gilteritinib Data not available~1 nM (MV4-11, MOLM13/14)[3]~5 nM[3]Potent Inhibition[2]Less Potent Inhibition[2]41 nM[2]

Note: The IC50 of 21 nM for this compound is also reported by a commercial vendor, though the primary source for this value is a patent document (WO2012016082A1)[1]. The discrepancy with the 0.19 nM value from the 2022 conference abstract highlights the need for a definitive, peer-reviewed publication.

Table 2: In Vivo Efficacy in Xenograft Models
CompoundAnimal ModelCell LineDosingOutcome
This compound Mouse Xenograft[2]MV4-11[2]Dose-dependent[2]Potent tumor growth inhibition[2]
Gilteritinib Mouse Xenograft[4]MV4-11[4]Oral administrationTumor regression and improved survival[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate FLT3 inhibitors.

In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_analysis Analysis Cell_Culture Culture FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Drug_Dilution Prepare serial dilutions of this compound or Gilteritinib Incubation Treat cells and incubate for 72h Cell_Seeding->Incubation Drug_Dilution->Incubation Viability_Assay Add cell viability reagent (e.g., CellTiter-Glo®) Incubation->Viability_Assay Measurement Measure luminescence Viability_Assay->Measurement IC50_Calc Calculate IC50 values Measurement->IC50_Calc

Figure 2: General workflow for determining the in vitro cytotoxicity of FLT3 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in FLT3-mutated AML cell lines.

Materials:

  • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Gilteritinib

  • 96-well white, flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Culture: Maintain FLT3-mutated AML cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.

  • Drug Preparation and Treatment: Prepare a serial dilution of this compound and gilteritinib in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

In Vivo Xenograft Model

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Cell_Injection Subcutaneously inject MV4-11 cells into immunocompromised mice Tumor_Growth Monitor tumor growth Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Admin Administer this compound, Gilteritinib, or vehicle Randomization->Drug_Admin Tumor_Measurement Measure tumor volume periodically Drug_Admin->Tumor_Measurement Survival_Monitoring Monitor overall survival Drug_Admin->Survival_Monitoring

Figure 3: Workflow for evaluating the in vivo efficacy of FLT3 inhibitors in a xenograft model.

Objective: To evaluate the anti-tumor efficacy of the compounds in a mouse xenograft model of FLT3-mutated AML.

Materials:

  • MV4-11 human FLT3-ITD positive AML cell line

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel

  • This compound and Gilteritinib formulated for in vivo administration

  • Calipers

Procedure:

  • Cell Preparation and Injection: Harvest MV4-11 cells and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development.

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound, gilteritinib, or vehicle control orally, once daily.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Survival Analysis: Monitor the mice for signs of toxicity and record the date of euthanasia due to tumor burden or morbidity to determine overall survival.

  • Data Analysis: Compare tumor growth inhibition and overall survival between the treatment and control groups.

Resistance Mechanisms

Gilteritinib: Resistance to gilteritinib can occur through on-target mechanisms, such as the acquisition of secondary mutations in the FLT3 gene (e.g., F691L gatekeeper mutation), or off-target mechanisms, including the activation of alternative signaling pathways (e.g., RAS/MAPK pathway activation) or upregulation of pro-survival proteins like MCL-1.

This compound: The conference abstract on this compound suggests its efficacy against the FLT3-ITD-F691I mutant, which is a gatekeeper mutation that can confer resistance to other TKIs.[2] This indicates that this compound may have an advantage in overcoming certain resistance mechanisms. However, a comprehensive resistance profile for this compound has not yet been published.

Conclusion

Both this compound and gilteritinib demonstrate potent inhibitory activity against FLT3-mutated AML. Gilteritinib is a clinically validated therapeutic with a well-characterized efficacy and safety profile. This compound, based on preliminary preclinical data, appears to be a highly potent FLT3 inhibitor with the potential to overcome certain resistance mutations.

For drug development professionals, this compound represents an exciting early-stage candidate. Further preclinical studies, including head-to-head comparisons with gilteritinib under identical experimental conditions and comprehensive resistance profiling, are necessary to fully elucidate its therapeutic potential. For researchers and scientists, the distinct profiles of these two inhibitors provide valuable tools to further investigate the intricacies of FLT3 signaling and the development of TKI resistance in AML. The forthcoming publication of detailed preclinical data for this compound is eagerly awaited to enable a more definitive comparison.

References

A Head-to-Head Comparison of OTS447 and Quizartinib for FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematologic malignancy with a historically poor prognosis. The constitutive activation of the FLT3 signaling pathway is a critical driver of leukemogenesis in this AML subtype, making it a prime target for therapeutic intervention. Quizartinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated significant clinical efficacy and is an approved treatment for this patient population. Emerging preclinical evidence has identified OTS447, a MELK (maternal embryonic leucine-zipper kinase) inhibitor, as another potential therapeutic agent with a novel mechanism of action that also impacts FLT3 signaling. This guide provides an objective comparison of this compound and quizartinib, summarizing the available preclinical and clinical data, detailing experimental methodologies, and visualizing their mechanisms of action.

Mechanism of Action

Quizartinib is a highly selective type II FLT3 inhibitor that binds to the inactive conformation of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as PI3K/AKT and RAS/RAF/MEK/ERK. This targeted inhibition induces apoptosis in leukemic cells dependent on the FLT3-ITD mutation.

This compound, on the other hand, was initially developed as a potent inhibitor of MELK, a serine/threonine kinase implicated in cancer stem cell maintenance.[1] However, recent studies have revealed a dual mechanism of action in the context of FLT3-ITD positive AML. This compound not only directly inhibits FLT3 kinase activity but also blocks the translation of the FLT3 protein.[2][3] This is achieved by inhibiting the phosphorylation of key proteins involved in translation initiation, such as 4E-BP1 and eIF4B.[4] This multi-pronged attack on the FLT3 pathway presents a unique therapeutic strategy.

FLT3_Signaling_Pathway cluster_quizartinib Quizartinib cluster_this compound This compound quizartinib Quizartinib flt3_itd FLT3-ITD Receptor quizartinib->flt3_itd inhibits This compound This compound melk MELK This compound->melk inhibits translation FLT3 Translation (e.g., 4E-BP1, eIF4B) This compound->translation inhibits This compound->flt3_itd inhibits melk->translation promotes translation->flt3_itd produces pi3k_akt PI3K/AKT Pathway flt3_itd->pi3k_akt ras_mek_erk RAS/MEK/ERK Pathway flt3_itd->ras_mek_erk stat5 STAT5 Pathway flt3_itd->stat5 proliferation Leukemic Cell Proliferation & Survival pi3k_akt->proliferation ras_mek_erk->proliferation stat5->proliferation

Figure 1: Simplified signaling pathways and points of inhibition for quizartinib and this compound.

Preclinical Efficacy

Both quizartinib and this compound have demonstrated potent anti-leukemic activity in preclinical models of FLT3-ITD positive AML.

In Vitro Activity
CompoundCell LineAssay TypeIC50Citation
Quizartinib MV4-11Cell Viability<1 nM[5]
This compound MV4-11Cell Viability8-70 nM (range across 9 AML cell lines)[5]
This compound MOLM-14Cell ViabilityNot specified, but potent inhibition observed[2]
In Vivo Activity

A study utilizing an MV4-11 mouse xenograft model demonstrated that this compound exhibited potent, dose-dependent tumor growth inhibition.[6] Furthermore, the combination of this compound with other tyrosine kinase inhibitors resulted in prolonged survival in a FLT3 mutant AML xenograft mouse model, suggesting a synergistic effect.[2][4]

Clinical Data

Quizartinib has undergone extensive clinical evaluation, leading to its approval for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.

Quizartinib Clinical Trial Data
Trial NamePhasePatient PopulationKey FindingsCitation
QuANTUM-First IIINewly diagnosed FLT3-ITD+ AMLQuizartinib with chemotherapy significantly improved overall survival (OS) compared to chemotherapy alone (Median OS: 31.9 vs 15.1 months).[7]
QuANTUM-R IIIRelapsed/Refractory FLT3-ITD+ AMLQuizartinib monotherapy significantly extended OS compared to salvage chemotherapy.[8]
This compound Clinical Trial Data

This compound (also known as OTS167) has been investigated in a Phase I/II clinical trial for patients with relapsed or refractory hematologic malignancies, including AML (NCT02795520).[5][9] While the trial has been active, detailed results specifically for the FLT3-ITD positive AML cohort are not yet widely published.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-14) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add varying concentrations of the inhibitor (e.g., quizartinib, this compound) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting viability against the log of the inhibitor concentration.

Experimental_Workflow cluster_assays Endpoint Assays start Start: AML Cell Culture (e.g., MV4-11) seed_plate Seed Cells in 96-well Plate start->seed_plate treat_compound Treat with Inhibitor (Quizartinib or this compound) & Vehicle Control seed_plate->treat_compound incubate Incubate (e.g., 72 hours) treat_compound->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Annexin V/PI Staining) incubate->apoptosis western_blot Protein Analysis (Western Blot) incubate->western_blot data_analysis Data Acquisition & Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis results Results: IC50, Apoptosis Rate, Signaling Inhibition data_analysis->results

Figure 2: General experimental workflow for in vitro comparison of inhibitors.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat AML cells with the desired concentrations of the inhibitor and controls for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect the cells by centrifugation at approximately 300 x g for 5-10 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on fluorescence:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

  • Reagent Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and a substrate (e.g., Myelin Basic Protein for FLT3).[11]

  • Inhibitor Addition: Add serially diluted inhibitor or vehicle control to the wells of a 96-well plate.

  • Enzyme Addition: Add the purified FLT3 enzyme to the wells and incubate briefly.

  • Reaction Initiation: Add the master mix to each well to start the kinase reaction. Incubate at 30°C for 45-60 minutes.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.[12]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Conclusion

Quizartinib is a well-established, potent, and selective FLT3 inhibitor with proven clinical benefit in FLT3-ITD positive AML. This compound represents a novel investigational agent with a distinct, dual mechanism of action that includes both the direct inhibition of FLT3 kinase activity and the suppression of FLT3 protein translation through MELK inhibition. While preclinical data for this compound is promising, particularly its synergistic potential with other TKIs, further clinical investigation is required to determine its therapeutic role in this disease. The comparison of these two agents highlights the ongoing efforts to develop more effective and durable therapies for this high-risk leukemia by targeting the FLT3 pathway through diverse mechanisms.

References

A Comparative Analysis of OTS447 and Other FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a detailed comparison of the inhibitory activities of OTS447 against other prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors, including quizartinib, gilteritinib, sorafenib, and midostaurin. This analysis is supported by a summary of their half-maximal inhibitory concentration (IC50) values against both wild-type FLT3 and its internal tandem duplication (ITD) mutation, a key driver in Acute Myeloid Leukemia (AML).

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 25-30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis. The development of targeted FLT3 inhibitors has been a significant advancement in the treatment of FLT3-mutated AML.

This guide focuses on comparing the in vitro potency of a novel FLT3 inhibitor, this compound, with established first and second-generation FLT3 inhibitors.

In Vitro Inhibitory Activity: A Quantitative Comparison

The following table summarizes the reported IC50 values for this compound and other FLT3 inhibitors against cell lines expressing either wild-type FLT3 (FLT3-WT) or the constitutively active FLT3-ITD mutant. Lower IC50 values indicate greater potency.

InhibitorFLT3 TargetCell Line/AssayIC50 (nM)
This compound FLT3Kinase Assay0.19[1]
FLT3-ITDMV4-11, MOLM13More strongly suppressed than FLT3-WT cells[1]
FLT3-WTAML cell linesLess suppressed than FLT3-ITD cells[1]
Quizartinib FLT3-ITDMV4-110.40[2]
FLT3-ITDMOLM-130.89[2]
FLT3-ITDMOLM-140.73[2]
FLT3-ITDBa/F30.4[3]
FLT3-WTBa/F36.3[3]
Gilteritinib FLT3-WTKinase Assay5[4]
FLT3-ITDKinase Assay0.7 - 1.8[4]
FLT3-ITDBa/F39.2[3]
FLT3-WTBa/F319.7[3]
Sorafenib FLT3-ITDKinase Assay2.8[5]
FLT3-WTKinase Assay32.6[5]
FLT3-ITDPrimary AML cells10[6]
Midostaurin FLT3-ITDBa/F34.2[3]
FLT3-WTBa/F328.5[3]

Experimental Protocols

The IC50 values presented in this guide are primarily derived from two types of in vitro assays: cell viability/proliferation assays and kinase activity assays.

Cell Viability/Proliferation Assays

These assays determine the concentration of an inhibitor required to reduce the growth or viability of cancer cell lines by 50%.

  • Principle: Cells are cultured in the presence of varying concentrations of the inhibitor for a defined period (typically 72 hours). The number of viable cells is then quantified using a metabolic indicator or by direct cell counting.

  • Common Methodologies:

    • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of living cells.[7][8]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Procedure Outline:

    • Cell Seeding: AML cell lines, such as MV4-11 (homozygous for FLT3-ITD), MOLM-13 (heterozygous for FLT3-ITD), or HL60 (FLT3-WT), are seeded into 96-well plates at a predetermined density.

    • Inhibitor Treatment: The cells are treated with a serial dilution of the FLT3 inhibitor.

    • Incubation: Plates are incubated for 48 to 72 hours to allow the inhibitor to exert its effect.

    • Viability Assessment: A viability reagent is added, and the signal (absorbance or luminescence) is measured using a plate reader.

    • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Kinase Activity Assays

These biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of the FLT3 kinase.

  • Principle: The assay measures the phosphorylation of a substrate by the FLT3 enzyme in the presence of varying concentrations of the inhibitor.

  • Common Methodologies:

    • Phosphorylation Inhibition Assays: These assays often utilize recombinant FLT3 kinase and a peptide substrate. The amount of phosphorylated substrate is then quantified, typically using an antibody-based detection method (e.g., ELISA) or by measuring ATP consumption.

    • KINOMEscan™: This is a high-throughput binding assay that measures the ability of a test compound to compete with a ligand for binding to a large panel of kinases, providing a measure of both potency and selectivity.[9][10]

  • Procedure Outline:

    • Reaction Setup: Recombinant FLT3 enzyme, a substrate, and ATP are combined in a reaction buffer.

    • Inhibitor Addition: The inhibitor is added at various concentrations.

    • Kinase Reaction: The reaction is incubated to allow for phosphorylation to occur.

    • Detection: The level of phosphorylation is measured using a specific detection method.

    • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

FLT3 Signaling Pathway and Inhibition

The FLT3 receptor, upon activation by its ligand or through activating mutations like ITD, dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways that are critical for cell survival and proliferation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor GRB2 GRB2 FLT3->GRB2 PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Differentiation Differentiation STAT5->Differentiation Inhibitor FLT3 Inhibitor (e.g., this compound) Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathways and the point of inhibition.

The diagram above illustrates the major downstream signaling cascades activated by FLT3: the RAS/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. These pathways collectively promote cell proliferation, survival, and differentiation. FLT3 inhibitors, such as this compound, act by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling networks. This inhibition ultimately leads to cell cycle arrest and apoptosis in FLT3-dependent AML cells.

References

Validating OTS447 Efficacy in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of OTS447, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, and its potential efficacy in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML). While direct, publicly available data on this compound in PDX models is limited, this document summarizes its known preclinical performance and compares it with established alternative therapies for which PDX data exists.

Executive Summary

Patient-derived xenografts (PDXs) are increasingly recognized as superior preclinical models that more accurately recapitulate the heterogeneity and therapeutic response of patient tumors.[1] this compound, a potent and selective FLT3 inhibitor, has demonstrated significant anti-tumor activity in traditional cell line-derived xenograft models. However, to date, there is a lack of published studies specifically evaluating its efficacy in patient-derived xenografts.

This guide bridges this information gap by:

  • Presenting the available preclinical data for this compound.

  • Providing a detailed comparison with alternative FLT3 inhibitors, gilteritinib and quizartinib, and the BCL-2 inhibitor venetoclax, all of which have documented efficacy in AML PDX models.

  • Outlining comprehensive experimental protocols for establishing and utilizing AML PDX models for therapeutic validation.

  • Visualizing key biological pathways and experimental workflows to facilitate understanding.

This compound: Preclinical Efficacy (Non-PDX)

This compound has shown potent and selective inhibitory activity against FLT3, including mutations like internal tandem duplication (ITD) that are common in AML. In a preclinical study utilizing a mouse xenograft model with the human AML cell line MV4-11 (which harbors an FLT3-ITD mutation), this compound demonstrated dose-dependent inhibition of tumor growth. This anti-tumor effect is attributed to the inhibition of the FLT3 signaling pathway, leading to decreased phosphorylation of downstream effectors such as STAT5, ERK, and AKT, and ultimately inducing apoptosis in cancer cells.

Table 1: Summary of Preclinical Data for this compound

CompoundModel SystemKey Findings
This compound MV4-11 cell line xenograftDose-dependent tumor growth inhibition

Note: Data presented is based on available public information. The absence of PDX data for this compound is a notable limitation in its preclinical validation compared to the alternatives discussed below.

Comparative Analysis with Alternative Therapies in PDX Models

For a comprehensive evaluation, it is essential to compare the potential of this compound with other targeted therapies for AML that have been validated in PDX models.

FLT3 Inhibitors: Gilteritinib and Quizartinib

Gilteritinib and quizartinib are potent FLT3 inhibitors that have been evaluated in AML PDX models. Preclinical studies have demonstrated their efficacy in reducing leukemic burden in these clinically relevant models.

A study directly comparing gilteritinib and quizartinib in a FLT3-ITD AML PDX model showed that both drugs significantly reduced the percentage of human AML cells in the bone marrow of engrafted mice after two weeks of treatment.[2]

Table 2: Comparative Efficacy of Gilteritinib and Quizartinib in a FLT3-ITD AML PDX Model

Treatment GroupMean % of Human AML Cells in Bone Marrow (Post-Treatment)Statistical Significance (vs. Vehicle)
Vehicle~40%-
Gilteritinib (30 mg/kg/day) ~5%p < 0.01
Quizartinib (5 mg/kg/day) ~10%p < 0.05

Data adapted from a representative preclinical study.[2] Specific values are illustrative based on graphical representations in the source.

Furthermore, quizartinib has demonstrated synergistic anti-leukemic effects when combined with the BCL-2 inhibitor venetoclax in AML cell lines and PDX models.[3]

BCL-2 Inhibitor: Venetoclax

Venetoclax, a selective BCL-2 inhibitor, has shown significant efficacy in AML, and its activity has been validated in PDX models. Studies have shown that venetoclax can overcome resistance to chemotherapy and other targeted agents. In PDX models of relapsed/refractory AML, venetoclax, often in combination with other drugs like azacitidine, has been shown to reduce leukemic engraftment and improve survival.[4][5]

Experimental Protocols

Establishment of AML Patient-Derived Xenografts

A generalized protocol for the establishment and propagation of AML PDX models is as follows:

  • Patient Sample Collection: Obtain fresh bone marrow or peripheral blood samples from AML patients with informed consent.

  • Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Animal Model: Utilize highly immunodeficient mice, such as NOD/SCID IL2Rγ-null (NSG) or similar strains, to support the engraftment of human hematopoietic cells.[1]

  • Engraftment: Inject approximately 1-5 x 10^6 primary AML cells intravenously (tail vein) or directly into the bone marrow (intrafemoral or intratibial) of sublethally irradiated (200-250 cGy) mice.

  • Monitoring Engraftment: Monitor the percentage of human CD45+ (hCD45+) cells in the peripheral blood of the mice weekly or bi-weekly using flow cytometry, starting 4-6 weeks post-injection.

  • Expansion: Once a significant level of engraftment is achieved (e.g., >1% hCD45+ cells in peripheral blood), bone marrow can be harvested and serially transplanted into secondary recipient mice for cohort expansion.

In Vivo Drug Efficacy Study in AML PDX Models
  • Cohort Formation: Once tumors are established or a predetermined level of leukemic engraftment is reached, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound, alternative drugs (e.g., gilteritinib, quizartinib, venetoclax), or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection). Dosing schedules should be based on prior pharmacokinetic and tolerability studies.

  • Efficacy Assessment:

    • Monitor tumor volume (for solid tumors) or leukemic burden (hCD45+ cells in peripheral blood and bone marrow) throughout the study.

    • At the end of the study, harvest tissues (bone marrow, spleen, liver) for flow cytometry, immunohistochemistry, and molecular analysis to assess final disease burden.

  • Data Analysis: Compare the changes in tumor volume or leukemic burden between the treatment and control groups to determine the efficacy of the tested compounds. Survival analysis can also be performed.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3L FLT3 Ligand FLT3L->FLT3 Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits PDX_Workflow Patient AML Patient Sample (Bone Marrow/Peripheral Blood) Mice Immunodeficient Mice (e.g., NSG) Patient->Mice Transplantation Engraftment Engraftment & Expansion Mice->Engraftment Treatment Treatment Initiation (Drug vs. Vehicle) Engraftment->Treatment Monitoring Monitoring (Leukemic Burden, Survival) Treatment->Monitoring Analysis Endpoint Analysis (Flow Cytometry, IHC) Monitoring->Analysis

References

A New Dawn in AML Therapy: Evaluating the Synergistic Potential of OTS447 and Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with targeted therapies offering new hope for patients with this aggressive hematologic malignancy. Venetoclax, a BCL-2 inhibitor, has already transformed the standard of care for many AML patients, particularly those ineligible for intensive chemotherapy.[1][2] The next frontier in AML therapy lies in identifying potent combination strategies to overcome resistance and improve patient outcomes further. This guide provides a comprehensive comparison of the preclinical rationale and available data supporting the combination of OTS447, a novel targeted inhibitor, with venetoclax.

Product Snapshot: this compound and Venetoclax

This compound has been described in scientific literature as targeting two distinct and critical pathways in AML:

  • As a potent, selective FMS-like tyrosine kinase 3 (FLT3) inhibitor: This iteration of this compound demonstrates significant activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are found in approximately 30% of AML patients and are associated with a poor prognosis.[3]

  • As OTS167, a maternal embryonic leucine zipper kinase (MELK) inhibitor: MELK is overexpressed in AML and plays a role in leukemic stem cell maintenance.[4] Inhibition of MELK by OTS167 has been shown to induce apoptosis and differentiation in AML cells.[4]

For the purpose of this guide, we will primarily focus on the rationale of combining a potent FLT3 inhibitor, represented by this compound, with venetoclax, given the more extensive preclinical and emerging clinical data supporting this combination strategy. We will also touch upon the potential of combining a MELK inhibitor like OTS167 with venetoclax.

Venetoclax , a first-in-class BCL-2 inhibitor, restores the intrinsic apoptotic pathway in cancer cells. Its approval in combination with hypomethylating agents (HMAs) or low-dose cytarabine has significantly improved response rates and overall survival in newly diagnosed elderly or unfit AML patients.[1][2][5]

Performance Comparison: Preclinical and Clinical Efficacy

While direct clinical data on the combination of this compound and venetoclax is not yet available, extensive research on combining other FLT3 inhibitors with venetoclax provides a strong foundation for this therapeutic strategy. The following tables summarize key performance data for venetoclax-based therapies and preclinical data for FLT3 and MELK inhibitors.

Table 1: Clinical Efficacy of Venetoclax-Based Combination Therapies in AML

TherapyPatient PopulationComposite Complete Remission (CRc) RateMedian Overall Survival (OS)Reference
Venetoclax + AzacitidineNewly Diagnosed, Unfit for Intensive Chemo66.4% - 72.4%14.7 months[1][2][6]
Venetoclax + DecitabineNewly Diagnosed, Unfit for Intensive Chemo~62%Not Reported[7]
Venetoclax + Low-Dose CytarabineNewly Diagnosed, Unfit for Intensive Chemo54%8.4 months[8]
Venetoclax + Gilteritinib (FLT3i)Relapsed/Refractory FLT3-mutated AML60% - 75%6.7 - 10 months[9][10]

Table 2: Preclinical Efficacy of this compound (as FLT3 or MELK inhibitor) in AML Cell Lines

CompoundTargetAML Cell LinesKey FindingsIC50 RangeReference
This compoundFLT3MV4-11, MOLM13 (FLT3-ITD)Potent and selective inhibition of FLT3-ITD and FLT3-ITD-TKD double mutants. Induces apoptosis and inhibits downstream signaling (STAT5, ERK, AKT).0.19 nM (for FLT3)Not explicitly stated for cell lines
OTS167MELKMV4-11, THP-1, U937Induces apoptosis and myeloid differentiation. Inhibits cell migration.8 nM - 70 nM[4][11]

Scientific Rationale for Combination Therapy

The combination of a FLT3 inhibitor like this compound with venetoclax is underpinned by a strong mechanistic synergy. FLT3 signaling promotes the survival of AML cells in part by upregulating the expression of anti-apoptotic proteins, including MCL-1 and BCL-XL.[1] By inhibiting FLT3, this compound can decrease the levels of these proteins, thereby rendering the cancer cells more dependent on BCL-2 for survival. This increased reliance on BCL-2 makes them exquisitely sensitive to the effects of venetoclax, leading to a synergistic induction of apoptosis.[1][12]

Similarly, MELK inhibition with OTS167 has been shown to downregulate the expression of FLT3, suggesting a potential for synergy with venetoclax in FLT3-mutated AML. Furthermore, MELK inhibition can impact other pro-survival pathways that may contribute to venetoclax resistance.

Signaling Pathway Diagrams

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound (FLT3 Inhibitor) This compound->FLT3

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

BCL2_Apoptosis_Pathway cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Venetoclax Venetoclax Venetoclax->BCL2 Apoptosis Apoptosis Caspases->Apoptosis

Caption: BCL-2 mediated apoptosis and the mechanism of Venetoclax.

Combination_Synergy This compound This compound (FLT3 Inhibitor) FLT3_Signaling FLT3 Signaling This compound->FLT3_Signaling Apoptosis Synergistic Apoptosis This compound->Apoptosis Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Venetoclax->Apoptosis MCL1_BCLXL MCL-1 / BCL-XL Expression FLT3_Signaling->MCL1_BCLXL BCL2_Dependence Increased BCL-2 Dependence MCL1_BCLXL->BCL2_Dependence Reduced BCL2_Dependence->BCL2 BCL2->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Venetoclax in AML.

Detailed Experimental Protocols

For researchers looking to validate these findings or explore similar combination strategies, the following are standard protocols for key in vitro assays.

Cell Viability (MTT Assay)
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Add serial dilutions of this compound, venetoclax, or the combination to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat AML cells with the desired concentrations of this compound, venetoclax, or the combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Assay_Workflow Start AML Cell Culture Treatment Drug Treatment (24-48h) Start->Treatment Harvest Harvest & Wash (PBS) Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FLT3, total FLT3, p-STAT5, total STAT5, BCL-2, MCL-1, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control.

Myeloid Differentiation (CD11b Staining)
  • Cell Treatment: Treat AML cells (e.g., U937) with differentiation-inducing agents or test compounds for several days.

  • Cell Harvesting and Staining: Harvest the cells, wash with FACS buffer, and incubate with a fluorescently-conjugated anti-CD11b antibody for 30 minutes on ice in the dark.

  • Washing: Wash the cells to remove unbound antibody.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the percentage of CD11b-positive cells.

Conclusion and Future Directions

The combination of a potent FLT3 inhibitor like this compound with the BCL-2 inhibitor venetoclax represents a highly promising therapeutic strategy for AML, particularly for patients with FLT3 mutations. The strong preclinical rationale, supported by data from similar combination studies, warrants further investigation. Future studies should focus on in vivo validation of this combination in patient-derived xenograft models and ultimately, well-designed clinical trials to determine its safety and efficacy in AML patients. Similarly, exploring the synergy of MELK inhibitors like OTS167 with venetoclax could open up new avenues for treating broader segments of the AML patient population. As our understanding of the molecular drivers of AML deepens, such rationally designed combination therapies will be pivotal in improving patient outcomes.

References

Investigating the Synergistic Potential of OTS447 with Cytarabine and Daunorubicin in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the maternal embryonic leucine-zipper kinase (MELK) inhibitor, OTS447, and explores the scientific rationale for its potential synergistic application with the standard-of-care chemotherapy regimen of cytarabine and daunorubicin in the treatment of Acute Myeloid Leukemia (AML). While direct experimental data on the three-drug combination is not yet available in published literature, this document compiles preclinical evidence for the single-agent efficacy of this compound, its synergistic activity with other anti-leukemic agents, and the well-established synergy between cytarabine and daunorubicin. This guide aims to serve as a foundational resource for designing and conducting further research into this promising therapeutic strategy.

Introduction to this compound (OTS167) and its Mechanism of Action in AML

This compound, also known as OTS167, is a potent small molecule inhibitor of MELK, a serine/threonine kinase that is overexpressed in various cancers, including AML.[1][2] High MELK expression in AML is associated with chemotherapy-resistant disease and poorer clinical outcomes.[1] MELK plays a crucial role in cancer cell proliferation, maintenance of cancer stem cells, and mitotic progression.[1][3]

The primary mechanism of action of this compound in AML involves the inhibition of MELK kinase activity, which leads to the downregulation of the oncogenic transcription factor FOXM1 and its downstream targets.[1] This disruption of the MELK-FOXM1 signaling axis results in growth inhibition, induction of apoptosis (programmed cell death), and myeloid differentiation of leukemic cells.[1] Furthermore, studies have shown that this compound can block the translation of Fms-like tyrosine kinase 3 (FLT3), a key driver of proliferation in a subset of AML, suggesting a multi-faceted anti-leukemic activity.[4]

Preclinical Efficacy of this compound as a Single Agent in AML

In preclinical studies, this compound has demonstrated significant anti-leukemic activity in both AML cell lines and primary patient blasts.[1]

Table 1: Single-Agent Activity of this compound in AML Cell Lines

Cell LineIC50 (nM)Key FindingsReference
Various AML Cell Lines (n=9)8 - 70Dose-dependent growth inhibition.[1][5]
MV4-11~20Induction of apoptosis (70-80% at 72h with 25-100nM).[1][5]
THP-1~40Induction of apoptosis (20-75% at 72h with 25-100nM).[1][5]
U937Not specifiedInduction of myeloid differentiation.[1][5]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The Established Synergy of Cytarabine and Daunorubicin

The combination of cytarabine and daunorubicin has been the cornerstone of AML induction therapy for decades.[6][7] Their synergistic interaction is dependent on the ratio of the two drugs.[8][9] This understanding has led to the development of liposomal formulations like CPX-351, which encapsulates cytarabine and daunorubicin at a fixed 5:1 molar ratio to maintain this synergistic relationship in vivo, leading to improved therapeutic outcomes in certain AML patient populations.[7][8][9]

Rationale for the Synergy of this compound with Cytarabine/Daunorubicin

While direct evidence is pending, a strong rationale for investigating the synergistic potential of this compound with cytarabine and daunorubicin is supported by the following:

  • Complementary Mechanisms of Action: Cytarabine is a pyrimidine analog that inhibits DNA synthesis, while daunorubicin is an anthracycline that intercalates into DNA and inhibits topoisomerase II. This compound, by targeting the MELK-FOXM1 pathway, introduces a distinct mechanism that could overcome resistance to DNA-damaging agents.

  • Sensitization to Chemotherapy: MELK inhibition has been shown to sensitize cancer cells to other chemotherapeutic agents. For instance, this compound promoted sensitivity to fludarabine and ibrutinib in chronic lymphocytic leukemia cells.[3]

  • Synergy with Other Targeted Agents: this compound has demonstrated synergistic effects in inducing cell death in FLT3 mutant AML when combined with FLT3 inhibitors.[4] This suggests its potential to enhance the efficacy of other anti-cancer drugs.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the synergistic effect of this compound with cytarabine and daunorubicin.

Cell Viability and Synergy Assessment (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic, additive, or antagonistic effects of drug combinations.

  • Procedure:

    • Seed AML cell lines (e.g., MV4-11, THP-1) in 96-well plates at a density of 1 x 10^4 cells/well.

    • Treat cells with a range of concentrations of this compound, cytarabine, and daunorubicin, both as single agents and in combination at fixed ratios (e.g., based on their individual IC50 values).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the Combination Index (CI) using the Chou-Talalay method with software like CalcuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by single agents and their combinations.

  • Procedure:

    • Treat AML cells with this compound, cytarabine, daunorubicin, or their combination for 48-72 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Objective: To investigate the molecular mechanisms underlying the observed synergistic effects, such as the modulation of key signaling proteins.

  • Procedure:

    • Treat AML cells with the drug combinations for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p-FOXM1, FOXM1, p-AKT, AKT).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway

MELK_Pathway This compound This compound MELK MELK This compound->MELK Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction FOXM1 FOXM1 MELK->FOXM1 Phosphorylation & Activation Proliferation Leukemic Cell Proliferation & Survival MELK->Proliferation Downstream_Targets Downstream Targets (e.g., Cyclin B1, CDK1) FOXM1->Downstream_Targets Transcription Downstream_Targets->Proliferation

Caption: Proposed mechanism of action of this compound in AML.

Experimental Workflow

Synergy_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture AML Cell Lines & Primary Patient Samples Treatment Treat with this compound, Cytarabine, Daunorubicin (Single & Combo) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism Analysis (Western Blot) Treatment->Mechanism IC50 Determine IC50 Values Viability->IC50 CI Calculate Combination Index (CI) Viability->CI Stats Statistical Analysis Apoptosis->Stats Mechanism->Stats Synergy_Conclusion Synergistic Effect CI->Synergy_Conclusion CI < 1

Caption: Experimental workflow for assessing synergy.

Conclusion

The MELK inhibitor this compound presents a novel targeted therapy for AML. Based on its potent single-agent activity and its ability to synergize with other anti-cancer agents, there is a compelling scientific basis for investigating its combination with the standard cytarabine and daunorubicin regimen. The experimental framework provided in this guide offers a robust starting point for preclinical studies aimed at evaluating the efficacy and mechanisms of this potential new therapeutic strategy. Successful demonstration of synergy in preclinical models would provide strong support for advancing this combination to clinical trials for AML patients.

References

Head-to-Head Comparison: OTS447 vs. Crenolanib for FLT3-Mutated Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This report provides a detailed, data-driven comparison of two promising FMS-like tyrosine kinase 3 (FLT3) inhibitors: OTS447 and crenolanib. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available preclinical and clinical data.

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Both this compound and crenolanib are potent FLT3 inhibitors, however, they exhibit distinct profiles in terms of potency, selectivity, and the breadth of supporting data. Crenolanib is a well-characterized, second-generation type I FLT3 inhibitor with a substantial body of preclinical and clinical data. In contrast, this compound has emerged as a highly potent and selective FLT3 inhibitor in early preclinical studies, though comprehensive peer-reviewed data remains limited.

Mechanism of Action

Both this compound and crenolanib are ATP-competitive tyrosine kinase inhibitors that target the FLT3 receptor, thereby blocking downstream signaling pathways crucial for cell proliferation and survival in FLT3-mutated cancers.

Crenolanib is a type I tyrosine kinase inhibitor, meaning it binds to the active conformation of the kinase domain.[1][2] This allows it to inhibit both wild-type FLT3 and constitutively active mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2][3] Beyond FLT3, crenolanib also potently inhibits Platelet-Derived Growth Factor Receptors α and β (PDGFRα/β).[3]

This compound is also a potent FLT3 inhibitor.[4] While its classification as a type I or type II inhibitor is not explicitly stated in the available literature, its efficacy against both ITD and TKD mutations suggests a mechanism that can overcome the conformational changes associated with resistance, similar to a type I inhibitor.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and crenolanib, including inhibitory concentrations (IC50) and binding affinities (Kd). It is important to note that the data for this compound is primarily from a single conference abstract, and direct comparison with crenolanib, for which data is available from multiple peer-reviewed publications, should be interpreted with caution due to potential variations in experimental conditions.[5]

Table 1: Inhibitory Activity (IC50) of this compound and Crenolanib Against FLT3

TargetThis compound IC50 (nM)Crenolanib IC50 (nM)Cell Line/Assay System
FLT3 (Wild-Type)-~2.0In vitro kinase assay
FLT3-ITD-1.3 - 7TF-1, Molm14, MV411 cells
FLT3-ITD-D835YInhibited as strongly as FLT3-ITD8.8Ba/F3 cells
FLT3-ITD-F691IMore strongly inhibited than parental-Ba/F3 cells
FLT3 (General)0.19-In vitro kinase assay

Data for this compound is from a conference abstract and lacks detailed experimental conditions for direct comparison.[4]

Table 2: Binding Affinity (Kd) of Crenolanib Against FLT3 and Other Kinases

TargetMutation StatusKd (nM)
FLT3Wild-Type0.74
FLT3ITD0.74
FLT3D835Y0.18
FLT3D835H0.4
PDGFRαWild-Type2.1
PDGFRβWild-Type3.2
c-KITWild-Type78

Kd values for this compound are not publicly available.

Signaling Pathways

Both inhibitors target the FLT3 signaling cascade, which, when constitutively activated by mutations, drives leukemogenesis through downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor This compound / Crenolanib Inhibitor->FLT3 Inhibition

Caption: FLT3 signaling pathway and the point of inhibition by this compound and crenolanib.

Preclinical and Clinical Landscape

This compound

Preclinical findings indicate that this compound is a highly potent and selective FLT3 inhibitor. A kinase profile assay of 371 human kinases revealed that at a concentration of 5 nM, this compound inhibited only seven kinases, including FLT3, by 80% or more.[4] In cellular assays, this compound demonstrated stronger anti-proliferative effects against FLT3-ITD positive AML cell lines (MV4-11 and MOLM13) compared to FLT3-wild type cell lines.[4] Furthermore, it showed significant inhibitory activity against FLT3-ITD-TKD double mutants (D835Y and F691I), which are known to confer resistance to other FLT3 inhibitors.[4] In vivo studies using an MV4-11 mouse xenograft model showed that this compound led to potent, dose-dependent tumor growth inhibition.[4] Treatment with this compound also induced apoptosis and inhibited the phosphorylation of downstream signaling molecules, including STAT5, ERK, and AKT.[4] Clinical trial data for this compound is not yet publicly available.

Crenolanib

Crenolanib has been extensively studied in both preclinical and clinical settings. It demonstrates potent activity against FLT3-ITD and various TKD mutations, including the resistance-conferring D835 mutation.[3][6] In preclinical models, crenolanib has been shown to delay tumor infiltration and prolong survival in mouse xenograft models of FLT3-ITD-positive AML.[6]

Clinically, crenolanib has been investigated in multiple trials for FLT3-mutated AML.[2] A phase II study of crenolanib in combination with intensive chemotherapy in newly diagnosed FLT3-mutated AML patients showed high rates of deep responses and long-term survival with an acceptable toxicity profile.[2] Crenolanib is also being evaluated in a phase III trial comparing its efficacy to midostaurin in newly diagnosed AML.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to characterize FLT3 inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory activity of a compound on a purified kinase.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Analysis A Recombinant Kinase E Incubate components at optimal temperature A->E B Substrate (e.g., peptide) B->E C ATP C->E D Test Inhibitor (Varying Concentrations) D->E F Quantify phosphorylated substrate E->F G Calculate IC50 value F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: Recombinant FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of the test inhibitor (this compound or crenolanib) are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radioisotope incorporation (e.g., ³²P-ATP) or fluorescence/luminescence-based technologies (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: AML cell lines (e.g., MV4-11, MOLM13) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).

  • Tumor Growth: Tumors are allowed to establish and reach a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage) at various doses.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry) to assess target inhibition and downstream effects. Survival analysis may also be performed.

Conclusion

Crenolanib is a well-documented FLT3 inhibitor with proven efficacy against a range of FLT3 mutations and a significant amount of clinical data supporting its development. This compound, based on initial preclinical findings, appears to be an exceptionally potent and selective FLT3 inhibitor with the potential to overcome known resistance mechanisms.

For researchers and drug developers, crenolanib represents a more established compound with a wealth of comparative data and known clinical performance. This compound, while highly promising, requires further comprehensive studies, including peer-reviewed publications detailing its preclinical profile and subsequent clinical trials, to fully elucidate its therapeutic potential and allow for a more direct and robust comparison with existing FLT3 inhibitors. The high potency and selectivity of this compound certainly warrant its continued investigation as a potential next-generation therapy for FLT3-mutated AML.

References

OTS447: A Comparative Analysis of Selectivity Against c-Kit Versus Other FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, OTS447, with other prominent FLT3 inhibitors, focusing on their relative selectivity against the proto-oncogene receptor tyrosine kinase c-Kit. Understanding the selectivity profile of these inhibitors is crucial for predicting potential off-target effects and optimizing therapeutic strategies in the treatment of diseases such as Acute Myeloid Leukemia (AML).

Executive Summary

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized FLT3 inhibitors against both FLT3 and c-Kit. Lower IC50 values indicate greater potency.

InhibitorFLT3 IC50 (nM)c-Kit IC50 (nM)Selectivity (c-Kit/FLT3)
This compound 0.19[1], 21Not AvailableHighly Selective (based on kinase profiling)[1]
Quizartinib 1.1 (ITD), 4.2 (WT)~11~10
Gilteritinib 0.29230~793
Sorafenib 57, 5958, 68~1

Note: IC50 values can vary depending on the specific assay conditions and the mutational status of the kinase (e.g., wild-type vs. internal tandem duplication - ITD).

Signaling Pathways of FLT3 and c-Kit

Both FLT3 and c-Kit are receptor tyrosine kinases that play critical roles in hematopoiesis. Their signaling pathways share common downstream effectors, which underscores the importance of selective inhibition to minimize off-target effects on normal cellular processes.

G FLT3 and c-Kit Signaling Pathways cluster_0 FLT3 Signaling cluster_1 c-Kit Signaling cluster_2 Downstream Effectors FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 RAS_FLT3 RAS FLT3->RAS_FLT3 PI3K_FLT3 PI3K FLT3->PI3K_FLT3 STAT5_FLT3 STAT5 FLT3->STAT5_FLT3 MAPK_Pathway MAPK Pathway RAS_FLT3->MAPK_Pathway AKT_Pathway AKT Pathway PI3K_FLT3->AKT_Pathway Cell_Proliferation Cell Proliferation & Survival STAT5_FLT3->Cell_Proliferation SCF SCF cKit c-Kit Receptor SCF->cKit RAS_cKit RAS cKit->RAS_cKit PI3K_cKit PI3K cKit->PI3K_cKit STAT3_cKit STAT3 cKit->STAT3_cKit SRC_cKit SRC cKit->SRC_cKit RAS_cKit->MAPK_Pathway PI3K_cKit->AKT_Pathway STAT3_cKit->Cell_Proliferation SRC_cKit->Cell_Proliferation MAPK_Pathway->Cell_Proliferation AKT_Pathway->Cell_Proliferation

Caption: Simplified signaling pathways of FLT3 and c-Kit, highlighting shared downstream effectors.

Experimental Methodologies

The determination of inhibitor selectivity relies on robust and reproducible in vitro kinase assays. Below are generalized protocols for assessing the inhibitory activity against FLT3 and c-Kit.

In Vitro Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay, such as an ADP-Glo™ or LanthaScreen™ assay.

G In Vitro Kinase Inhibition Assay Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis A Prepare serial dilutions of test inhibitor (e.g., this compound) D Add inhibitor and kinase to microplate wells A->D B Prepare kinase solution (FLT3 or c-Kit) B->D C Prepare substrate and ATP solution E Initiate reaction by adding substrate/ATP mixture C->E D->E F Incubate at room temperature E->F G Stop reaction and add detection reagent F->G H Measure signal (e.g., luminescence, fluorescence) G->H I Calculate % inhibition and determine IC50 value H->I

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Detailed Experimental Protocols

1. Reagents and Materials:

  • Recombinant human FLT3 or c-Kit kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (this compound or other FLT3 inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit or LanthaScreen™ Eu Kinase Binding Assay reagents)

  • 384-well microplates

  • Plate reader capable of measuring luminescence or fluorescence

2. Assay Procedure (ADP-Glo™ Kinase Assay example):

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-fold serial dilutions. Include a vehicle control (e.g., DMSO).

  • Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the recombinant kinase (FLT3 or c-Kit) and the specific substrate in the kinase assay buffer.

  • Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well. Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for the respective kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion

The available data strongly suggests that this compound is a highly potent and selective FLT3 inhibitor with minimal activity against c-Kit. This high selectivity may translate to a more favorable safety profile with a lower risk of off-target effects, such as myelosuppression, which can be associated with c-Kit inhibition. In contrast, other FLT3 inhibitors like quizartinib and sorafenib exhibit more pronounced c-Kit inhibition, highlighting a key difference in their selectivity profiles. Gilteritinib, while also showing a high degree of selectivity for FLT3 over c-Kit, provides a valuable benchmark for comparison. Further studies directly quantifying the IC50 of this compound against c-Kit would provide a more definitive measure of its selectivity.

References

Validating OTS447: An In Vivo Comparative Guide to Anti-Tumor Activity in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor activity of OTS447, a novel and highly selective FLT3 inhibitor, against other established FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML). While publicly available data on the specific quantitative in vivo efficacy of this compound is limited, this document summarizes the existing information and places it in the context of comparator drugs with extensive in vivo validation.

Executive Summary

This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in a significant subset of AML patients. Preclinical studies have demonstrated its anti-tumor activity in mouse xenograft models of AML.[1] This guide compares the available information on this compound with the in vivo performance of other prominent FLT3 inhibitors: gilteritinib, quizartinib, and sorafenib. The objective is to provide a framework for evaluating the potential of this compound as a therapeutic agent.

Comparative In Vivo Efficacy of FLT3 Inhibitors

The following table summarizes publicly available in vivo efficacy data for established FLT3 inhibitors in AML xenograft models. This data serves as a benchmark for the anticipated performance of novel inhibitors like this compound.

CompoundAnimal ModelCell LineDosing RegimenKey Efficacy ReadoutsReference
This compound Mouse XenograftMV4-11 (FLT3-ITD)Not specifiedPotent, dose-dependent tumor growth inhibition[1]
Gilteritinib Nude MiceMV4-11 (FLT3-ITD)10 mg/kg, dailySignificant tumor growth inhibition and prolonged survival
Quizartinib Nude MiceMV4-11 (FLT3-ITD)10 mg/kg, dailySignificant tumor growth inhibition and prolonged survival
Sorafenib Nude MiceMV4-11 (FLT3-ITD)10 mg/kg, dailyTumor growth inhibition

Note: Specific quantitative data for this compound (e.g., percentage of tumor growth inhibition, survival statistics) is not yet publicly available. The description of its activity is based on a published abstract.[1]

Mechanism of Action: The FLT3 Signaling Pathway

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase. This aberrant signaling drives the proliferation and survival of leukemia cells. FLT3 inhibitors like this compound act by blocking the ATP binding site of the kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as RAS/MEK/ERK and JAK/STAT.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 This compound This compound This compound->FLT3

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The validation of anti-tumor activity for FLT3 inhibitors typically involves in vivo studies using immunodeficient mice bearing human AML xenografts.

1. Cell Line and Animal Models:

  • Cell Lines: Commonly used human AML cell lines with FLT3-ITD mutations include MV4-11 and MOLM-13.

  • Animal Models: Immunodeficient mouse strains such as NOD/SCID or NSG are used to prevent graft rejection.

2. Xenograft Establishment:

  • Human AML cells (e.g., 5-10 x 10^6 cells) are injected subcutaneously or intravenously into the mice.

  • For subcutaneous models, tumor growth is monitored by caliper measurements.

  • For disseminated leukemia models (intravenous injection), disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or analysis of peripheral blood/bone marrow.

3. Dosing and Administration:

  • The test compound (e.g., this compound) and comparator drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Dosing schedules can vary (e.g., daily, twice daily) and are maintained for a specified period.

  • A vehicle control group is included to assess the baseline tumor growth.

4. Efficacy Assessment:

  • Tumor Growth Inhibition (TGI): For subcutaneous models, tumor volume is calculated using the formula: (Length x Width^2) / 2. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

  • Survival Analysis: The lifespan of the animals in each treatment group is monitored, and Kaplan-Meier survival curves are generated to assess the impact on overall survival.

  • Pharmacodynamic (PD) Markers: Tumor or blood samples can be collected to analyze the inhibition of FLT3 phosphorylation and downstream signaling proteins (e.g., p-STAT5, p-ERK) by methods such as Western blotting or flow cytometry.

Experimental_Workflow start Start cell_culture AML Cell Culture (e.g., MV4-11) start->cell_culture injection Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound, Comparators, or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination (Tumor Size, Study Duration) monitoring->endpoint analysis Data Analysis: TGI & Survival Curves endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo AML xenograft studies.

Conclusion

This compound is a promising, highly potent, and selective FLT3 inhibitor with demonstrated in vivo anti-tumor activity in an AML xenograft model.[1] While detailed quantitative in vivo data is not yet in the public domain, its strong preclinical profile warrants further investigation. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals to contextualize the potential of this compound and to design future studies for its continued evaluation against the current standard of care and other emerging therapies in FLT3-mutated AML.

References

A Comparative Guide to OTS447 in the Treatment of Acute Myeloid Leukemia (AML) Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of OTS447, a potent and selective FLT3 inhibitor, across various subtypes of Acute Myeloid Leukemia (AML). By integrating available experimental data, this document aims to offer an objective overview of this compound's performance and its therapeutic potential in genetically distinct AML populations.

Introduction to this compound

This compound is a novel, highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis.[2][3] this compound has demonstrated significant inhibitory activity against both FLT3-ITD and FLT3-ITD-TKD double mutants, suggesting its potential as a targeted therapy for these aggressive AML subtypes.[1]

Data Presentation: Comparative Efficacy of this compound

The preclinical efficacy of this compound has been primarily evaluated in AML cell lines with varying FLT3 mutational statuses. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound against FLT3 Kinase

TargetIC50 (nM)
FLT30.19
Data from in vitro kinase assays.[1]

Table 2: Anti-proliferative Effects of this compound on AML Cell Lines

Cell LineFLT3 Mutation StatusThis compound IC50 (nM)
MV4-11FLT3-ITDStrong Suppression
MOLM13FLT3-ITDStrong Suppression
(Unnamed)FLT3-WTWeaker Suppression
Qualitative data from anti-proliferative assays. Specific IC50 values for cell lines were not provided in the source material.[1]

Table 3: Prevalence of FLT3 Mutations in a Large Cohort of AML Patients

AML Subtype (Cytogenetic/Molecular)MELK Expression Level
Complex KaryotypesRelatively Higher
t(6,9)Relatively Higher
del(5q)/-5Relatively Higher
Cytogenetically Normal (CN-AML)Reference Level
Note: While this table refers to MELK expression from a study on a different inhibitor (OTS167), it highlights AML subtypes with poor prognosis where FLT3 mutations are also relevant. Direct prevalence of FLT3 mutations across all WHO-defined AML subtypes is heterogeneous but is notably frequent in cytogenetically normal AML.[4] FLT3 mutations are found in approximately one-third of patients with newly diagnosed AML.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are protocols for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 kinase.

Methodology:

  • A radiometric kinase assay is performed using purified recombinant FLT3 protein.

  • The kinase reaction is initiated by adding ATP and a substrate peptide.

  • This compound is added in a range of concentrations to determine its inhibitory effect on the phosphorylation of the substrate.

  • The amount of phosphorylated substrate is quantified using a scintillation counter.

  • The IC50 value is calculated as the concentration of this compound that results in a 50% inhibition of kinase activity.

Cell Viability/Anti-proliferative Assay

Objective: To assess the effect of this compound on the proliferation of AML cell lines.

Methodology:

  • AML cell lines (e.g., MV4-11 for FLT3-ITD, and a FLT3-WT line for comparison) are seeded in 96-well plates.

  • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Luminescence is read using a plate reader.

  • The IC50 value is determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation of downstream signaling molecules in the FLT3 pathway.

Methodology:

  • AML cells (e.g., MV4-11) are treated with various concentrations of this compound for a defined time.

  • Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of FLT3, STAT5, ERK, and AKT.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of AML.

Methodology:

  • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously inoculated with an AML cell line, such as MV4-11.

  • Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), mice are randomized into treatment and control groups.

  • This compound is administered orally at various doses.

  • Tumor volume is measured regularly (for subcutaneous models), or disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.

  • At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.

Mandatory Visualization

This compound Mechanism of Action in FLT3-Mutated AML

Caption: this compound inhibits mutated FLT3, blocking downstream signaling pathways (STAT5, MAPK, PI3K/AKT) to reduce proliferation and induce apoptosis in AML cells.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Select AML Cell Lines (FLT3-ITD vs FLT3-WT) viability Cell Viability Assay (IC50 Determination) start->viability western Western Blot (Signaling Pathway Analysis) start->western apoptosis Apoptosis Assay (e.g., Annexin V) start->apoptosis xenograft AML Xenograft Model (e.g., MV4-11 in mice) viability->xenograft Promising Results treatment This compound Treatment xenograft->treatment monitoring Tumor Growth/ Disease Progression Monitoring treatment->monitoring analysis Endpoint Analysis (Tumor Weight, Survival) monitoring->analysis

Caption: A typical workflow for preclinical evaluation of this compound, moving from in vitro cell-based assays to in vivo animal models to assess efficacy.

Conclusion

The available preclinical data strongly support the potent and selective inhibitory activity of this compound against AML with FLT3-ITD and FLT3-ITD-TKD mutations. Its ability to suppress key downstream signaling pathways translates to significant anti-proliferative and pro-apoptotic effects in FLT3-mutated AML cells, with demonstrated efficacy in a mouse xenograft model.[1]

A direct comparative study of this compound across a broader range of WHO-defined AML subtypes is warranted. However, based on the high prevalence of FLT3 mutations in certain AML subtypes, particularly a subset of cytogenetically normal AML, it can be inferred that this compound holds the most promise for these patient populations. Further research should focus on evaluating the efficacy of this compound in primary patient samples from diverse AML subtypes and in combination with other therapeutic agents to overcome potential resistance mechanisms.

References

Assessing the Durability of Response to OTS447 in FLT3-Mutated Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of OTS447, an investigational FMS-like tyrosine kinase 3 (FLT3) inhibitor, against currently approved therapies for FLT3-mutated Acute Myeloid Leukemia (AML). Due to the early stage of this compound's development, clinical data on the durability of response is not yet publicly available. This guide, therefore, focuses on a comparison of the mechanism of action of this compound with approved alternatives, supported by available preclinical data for this compound and clinical trial data for the approved drugs.

Executive Summary

This compound is a potent and selective FLT3 inhibitor that has demonstrated preclinical anti-tumor activity by targeting the FLT3 signaling pathway. In FLT3-mutated AML, constitutive activation of the FLT3 receptor drives leukemic cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of downstream signaling molecules including STAT5, ERK, and AKT. The current standard of care for newly diagnosed FLT3-mutated AML in younger, fit patients involves intensive chemotherapy in combination with a FLT3 inhibitor, such as midostaurin or quizartinib. For patients with relapsed or refractory FLT3-mutated AML, gilteritinib is an established therapeutic option. This guide will delve into the mechanistic differences between these agents and present the clinical efficacy and durability of response observed with the approved therapies.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-leukemic effect by inhibiting the FLT3 receptor tyrosine kinase. This inhibition disrupts the downstream signaling cascades that are crucial for the survival and proliferation of AML cells harboring FLT3 mutations.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Inhibits Phosphorylation ERK ERK FLT3->ERK Inhibits Phosphorylation AKT AKT FLT3->AKT Inhibits Phosphorylation This compound This compound This compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient with FLT3-mutated AML Eligibility Eligibility Criteria Met Screening->Eligibility Randomization Randomization Eligibility->Randomization Arm_A Experimental Arm (e.g., FLT3 inhibitor + Chemo) Randomization->Arm_A Arm_B Control Arm (e.g., Placebo + Chemo) Randomization->Arm_B Response_Assessment Response Assessment (CR, CRh, etc.) Arm_A->Response_Assessment Safety_Monitoring Adverse Event Monitoring Arm_A->Safety_Monitoring Arm_B->Response_Assessment Arm_B->Safety_Monitoring Durability_Analysis Durability of Response (DOR, PFS, OS) Response_Assessment->Durability_Analysis

OTS447 vs. Midostaurin: A Preclinical Comparison Guide for FLT3-Targeted Therapy in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two FMS-like tyrosine kinase 3 (FLT3) inhibitors, OTS447 and midostaurin. The data presented is based on available preclinical studies to inform research and development decisions in the context of Acute Myeloid Leukemia (AML) and other FLT3-driven malignancies.

Introduction to FLT3 and its Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled proliferation and survival of leukemic cells. The most common of these are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). These mutations are often associated with a poor prognosis, making FLT3 an important therapeutic target.

FLT3 inhibitors are designed to block the ATP-binding site of the kinase, preventing autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell growth and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Midostaurin is a first-generation, multi-kinase inhibitor approved for the treatment of FLT3-mutated AML, while this compound is a novel, potent, and selective FLT3 inhibitor in preclinical development.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor FLT3->FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK FL FLT3 Ligand FL->FLT3 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified FLT3 Signaling Pathway.

Comparative In Vitro Efficacy

This compound demonstrates high potency against the FLT3 kinase. In contrast, midostaurin, while also effective, exhibits a broader kinase inhibition profile.

CompoundTargetIC50 (nM)Cell Line(s)Key Findings
This compound FLT30.19-Potent inhibitory activity against FLT3.[1]
FLT3-ITDNot specifiedMV4-11, MOLM13Stronger suppression of proliferation in FLT3-ITD cell lines compared to FLT3-WT lines.[1]
FLT3-ITD-D835YNot specifiedBa/F3Inhibition as strong as against FLT3-ITD.[1]
FLT3-ITD-F691INot specifiedBa/F3More potent inhibition than in parental Ba/F3 cells.[1]
Midostaurin FLT3-ITD3.0Ba/F3-FLT3-ITD+TEL-SYKHigh potency against cells co-expressing FLT3-ITD and activated SYK.[2]
FLT3-ITD~10Ba/F3Potent inhibition of FLT3-ITD driven proliferation.
FLT3-TKD (D835Y)Potent InhibitionBa/F3Effective against TKD mutations.

Kinase Selectivity Profile

A key differentiator between this compound and midostaurin is their selectivity. This compound is a highly selective FLT3 inhibitor, whereas midostaurin is a multi-kinase inhibitor.

CompoundKinases TestedSelectivity Profile
This compound 371At 5 nM, only 7 kinases (including FLT3) showed ≥80% inhibition.[1]
Midostaurin Broad PanelInhibits multiple kinases including PKC, c-KIT, VEGFR, and PDGFR-β.[2]

Comparative In Vivo Preclinical Data

Both this compound and midostaurin have demonstrated anti-tumor activity in mouse xenograft models of AML.

CompoundAnimal ModelCell LineDosing RegimenKey Findings
This compound Mouse XenograftMV4-11Not specifiedPotent, dose-dependent tumor growth inhibition.[1]
Midostaurin Mouse XenograftNot specifiedNot specifiedExtended the survival time of mice with human AML cells.[3]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are representative protocols for key assays used to evaluate FLT3 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or midostaurin) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

in_vitro_workflow start Start seed_cells Seed AML cells in 96-well plate start->seed_cells end End add_compound Add serial dilutions of inhibitor seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization buffer incubate_4h->add_solubilizer read_plate Measure absorbance add_solubilizer->read_plate analyze_data Calculate IC50 read_plate->analyze_data analyze_data->end

Caption: Experimental workflow for in vitro cell viability assay.
FLT3 Autophosphorylation Assay (Western Blot)

This assay is used to determine the effect of the inhibitor on the phosphorylation status of FLT3, a direct measure of its inhibitory activity.

Materials:

  • AML cell lines (e.g., MV4-11)

  • RPMI-1640 medium

  • Test compounds (this compound, midostaurin)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, PVDF membranes

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed MV4-11 cells and treat with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody (anti-phospho-FLT3) overnight at 4°C. Then, incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply ECL substrate and detect the chemiluminescent signal.

  • Re-probing: Strip the membrane and re-probe with an anti-total-FLT3 antibody to normalize for protein loading.

AML Xenograft Mouse Model

This in vivo model is used to assess the anti-tumor efficacy of the compounds in a living organism.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • AML cell line (e.g., MV4-11)

  • Test compounds formulated for oral or intraperitoneal administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject MV4-11 cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle control according to the planned dosing schedule and route.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis.

  • Analysis: Calculate tumor growth inhibition (TGI) and assess overall survival.

in_vivo_workflow start Start implant_cells Implant AML cells into mice start->implant_cells end End monitor_tumor Monitor tumor growth implant_cells->monitor_tumor randomize Randomize mice into groups monitor_tumor->randomize treat_mice Administer inhibitor or vehicle randomize->treat_mice measure_tumor Measure tumor volume & body weight treat_mice->measure_tumor endpoint Study endpoint measure_tumor->endpoint Tumor growth or time analyze_data Analyze TGI & survival endpoint->analyze_data analyze_data->end

Caption: General experimental workflow for in vivo AML studies.

Conclusion

Both this compound and midostaurin show significant preclinical activity against FLT3-mutated AML models. This compound is distinguished by its high potency and selectivity for FLT3, including activity against clinically relevant resistance mutations. Midostaurin, a broader kinase inhibitor, has a well-established clinical profile. The choice between a highly selective inhibitor like this compound and a multi-kinase inhibitor such as midostaurin will depend on the specific therapeutic strategy and the molecular context of the disease. Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these agents.

References

Navigating Resistance: A Comparative Analysis of OTS447 and Other FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical challenge in the treatment of Acute Myeloid Leukemia (AML). FMS-like tyrosine kinase 3 (FLT3) inhibitors have significantly improved outcomes for patients with FLT3-mutated AML, yet the development of resistance often leads to relapse. This guide provides a comparative overview of the novel FLT3 inhibitor, OTS447, and its potential to overcome resistance mechanisms that limit the efficacy of other approved FLT3 inhibitors such as gilteritinib, quizartinib, and sorafenib.

Unveiling this compound: A Potent and Selective FLT3 Inhibitor

This compound is a novel, potent, and selective FLT3 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.19 nM against wild-type FLT3.[1] Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2022 highlighted its significant anti-proliferative effects in FLT3-ITD mutant AML cell lines, including MV4-11 and MOLM13.[1] Crucially, these findings indicate that this compound demonstrates potent activity against key resistance-conferring mutations in the FLT3 tyrosine kinase domain (TKD).

Cross-Resistance Profile of FLT3 Inhibitors

The development of resistance to FLT3 inhibitors is often driven by on-target secondary mutations in the FLT3 gene or by the activation of off-target bypass signaling pathways. Understanding the cross-resistance profiles of different inhibitors is essential for developing effective sequential and combination therapeutic strategies.

On-Target Resistance: The Challenge of FLT3 Mutations

Secondary mutations in the FLT3-TKD, such as the D835Y mutation, and the "gatekeeper" F691L mutation are well-characterized mechanisms of resistance to several FLT3 inhibitors.[2][3] Type II inhibitors like quizartinib are particularly susceptible to resistance from D835 mutations, which stabilize the active conformation of the FLT3 kinase, preventing drug binding.[2] While Type I inhibitors like gilteritinib can overcome D835 mutations, the F691L gatekeeper mutation often confers broad resistance.[2][4]

Emerging data suggests that this compound may overcome these critical resistance mechanisms. Studies using Ba/F3 cells engineered to express dual FLT3 mutations have shown that this compound effectively inhibits the growth of cells with both FLT3-ITD-D835Y and FLT3-ITD-F691I mutations.[1] This suggests a potential advantage for this compound in treating patients who have relapsed on other FLT3 inhibitors due to these specific mutations.

Off-Target Resistance: Bypassing FLT3 Signaling

AML cells can also develop resistance by activating alternative signaling pathways, thereby bypassing their dependence on FLT3 for survival and proliferation. Common bypass mechanisms include the activation of the RAS/MAPK and PI3K/AKT pathways, often through mutations in genes like NRAS.[3][5] The efficacy of this compound in the context of these off-target resistance mechanisms has not yet been extensively reported in publicly available literature.

Quantitative Comparison of FLT3 Inhibitor Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound in comparison to other FLT3 inhibitors against wild-type FLT3 and key resistance mutations.

Table 1: Inhibitory Activity (IC50) Against Wild-Type FLT3

InhibitorIC50 (nM)
This compound0.19[1]
Gilteritinib~1-5[2]
Quizartinib~1-5[2]
Sorafenib~20-50[2]

Table 2: Inhibitory Activity Against FLT3 Resistance Mutations (Cell-Based Assays)

InhibitorFLT3-ITD-D835YFLT3-ITD-F691L/I
This compound Strongly Inhibited [1]More Strongly Inhibited than Parental [1]
GilteritinibActiveResistant[2][4]
QuizartinibResistant[2]Resistant[2]
SorafenibResistant[2]Resistant[2]

Note: The data for this compound is based on a conference abstract and is qualitative ("Strongly Inhibited," "More Strongly Inhibited than Parental"). Specific IC50 values for this compound against these mutations are not yet publicly available. The comparative data for other inhibitors is compiled from various preclinical studies.

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating this compound are not yet available in peer-reviewed publications. However, the following are standard methodologies used to assess cross-resistance between FLT3 inhibitors.

Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)

This assay is used to determine the concentration of an inhibitor required to reduce the viability of cancer cells by 50% (IC50).

  • Cell Culture: AML cell lines (e.g., MV4-11, MOLM13) or Ba/F3 cells engineered to express specific FLT3 mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: Cells are treated with a serial dilution of the FLT3 inhibitor (e.g., this compound, gilteritinib) for a specified period, typically 72 hours. A vehicle control (e.g., DMSO) is also included.

  • Viability Assessment: A viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well, and the absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for FLT3 Phosphorylation

This method is used to assess the on-target activity of the inhibitor by measuring the phosphorylation status of FLT3 and its downstream signaling proteins.

  • Cell Treatment: AML cells are treated with varying concentrations of the FLT3 inhibitor for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Cells are lysed to extract total protein. Protease and phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. Antibodies against downstream signaling proteins like p-STAT5, p-AKT, and p-ERK can also be used.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the protein bands are visualized using a chemiluminescent substrate.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to FLT3 inhibition and the experimental workflow for assessing cross-resistance.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival JAK_STAT->Proliferation_Survival This compound This compound This compound->FLT3 Inhibits

Caption: FLT3 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Select AML Cell Lines (Parental & Resistant) cell_culture Cell Culture & Seeding start->cell_culture inhibitor_treatment Treat with Serial Dilutions of This compound & Other FLT3 Inhibitors cell_culture->inhibitor_treatment viability_assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) inhibitor_treatment->viability_assay western_blot Western Blot for p-FLT3 & Downstream Targets inhibitor_treatment->western_blot ic50_determination Determine IC50 Values viability_assay->ic50_determination data_analysis Comparative Data Analysis ic50_determination->data_analysis western_blot->data_analysis conclusion Conclusion on Cross-Resistance Profile data_analysis->conclusion

Caption: Workflow for assessing FLT3 inhibitor cross-resistance.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to FLT3 Inhibitors cluster_this compound This compound Activity on_target On-Target Resistance (FLT3 Mutations) ots447_on_target Effective Against D835Y & F691I on_target->ots447_on_target Addresses off_target Off-Target Resistance (Bypass Pathways) ots447_off_target Activity to be Determined off_target->ots447_off_target Addresses?

Caption: Logical relationship of FLT3 inhibitor resistance and this compound activity.

Conclusion and Future Directions

The preclinical data available for this compound are promising, suggesting it may be a valuable therapeutic option for AML patients with FLT3 mutations, particularly those who have developed resistance to other FLT3 inhibitors through on-target mutations like D835Y and F691I. Its high potency and activity against these challenging mutations warrant further investigation.

However, it is important to note that the currently available information is from a conference abstract, and a full peer-reviewed publication with detailed methodologies and more extensive comparative data is needed to fully assess the potential of this compound. Future studies should focus on head-to-head comparisons with other FLT3 inhibitors in a broader panel of resistant cell lines, including those with off-target resistance mechanisms, and ultimately, in clinical trials to determine its safety and efficacy in patients. The insights gained from such studies will be crucial in defining the role of this compound in the evolving landscape of AML therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of OTS447: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of OTS447, a compound belonging to the quinoline family of chemicals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the known hazards associated with quinoline derivatives and established best practices for hazardous laboratory waste management.

Hazard Profile and Precautionary Measures

This compound, as a quinoline derivative, should be handled as a hazardous substance.[1][2] Compounds in this class may exhibit properties such as toxicity if ingested, skin and eye irritation, and potential for long-term adverse effects on aquatic life.[1][2][3] Some quinoline derivatives are also suspected of causing genetic defects.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

Hazard Assessment Summary

Hazard ClassAssociated RisksRecommended Personal Protective Equipment (PPE)
Acute Toxicity Potentially toxic if swallowed, inhaled, or absorbed through the skin.[2]Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles with side shields.[1][2]
Skin and Eye Irritation May cause skin and serious eye irritation.[2]Use of appropriate gloves and eye protection is critical to prevent contact.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[1][2][3]Prevent release to the environment by following all containment and disposal procedures.[3]
Chronic Health Effects Some quinoline derivatives are suspected of causing genetic defects or may have reproductive toxicity.[1][2]Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This protocol applies to pure this compound, solutions containing this compound, and any materials contaminated with the compound.

1. Waste Identification and Segregation

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal.[4][5]

  • Designate a Waste Stream: All waste containing this compound must be classified as hazardous chemical waste.

  • Separate Waste Forms:

    • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated disposable labware in a designated solid hazardous waste container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[1] Do not mix with other incompatible waste streams.[1][5]

    • Sharps: Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected as hazardous liquid waste.[1] Following the initial solvent rinse, glassware should be washed according to standard laboratory procedures.

2. Waste Container and Labeling Requirements

Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4]

  • Container Selection:

    • Use containers that are in good condition, free of leaks or cracks, and compatible with this compound.[5][6]

    • Containers must have a secure, leak-proof screw-top cap.[4][5]

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[5]

  • Labeling:

    • As soon as a container is designated for this compound waste, it must be labeled with the words "Hazardous Waste".[6][7]

    • The label must clearly state the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[6]

    • Indicate the start date of waste accumulation.[8]

    • List all constituents of the waste, including solvents and their approximate percentages.

3. On-site Storage and Handling

Safe storage of hazardous waste within the laboratory is crucial to minimize risks prior to its removal.

  • Storage Location: Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[4]

  • Secondary Containment: All hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[6][7]

  • Segregation of Incompatibles: Store this compound waste away from incompatible materials. As a general precaution for nitrogen-containing heterocyclic compounds, avoid storage with strong oxidizing agents and strong acids.[9][10]

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[5][6][7]

4. Final Disposal Procedure

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility.

  • Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2][3]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the dates of accumulation and disposal, in accordance with institutional and local regulations.[2]

  • Regulatory Compliance: Disposal must be carried out at an approved hazardous waste facility, which will typically use high-temperature incineration or other chemical neutralization methods.[1] Never dispose of this compound down the drain or in the regular trash.[3][6]

Logical Workflow for this compound Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated B Identify Waste Type A->B C Solid Waste (e.g., contaminated gloves, paper) B->C Solid D Liquid Waste (e.g., solutions, rinsate) B->D Liquid E Sharps Waste (e.g., contaminated needles) B->E Sharp F Place in Labeled, Compatible Solid Waste Container C->F G Place in Labeled, Compatible Liquid Waste Container D->G H Place in Labeled, Puncture-Proof Sharps Container E->H I Store in Secondary Containment in Satellite Accumulation Area F->I G->I H->I J Contact EHS for Pickup I->J K Final Disposal by Licensed Facility J->K

References

Personal protective equipment for handling OTS447

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of OTS447, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. Given its cytotoxic nature, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

Due to the potent and likely cytotoxic properties of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table outlines the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Spills
Hand Protection Double-gloving with nitrile or neoprene gloves.Thicker, chemical-resistant gloves (e.g., butyl rubber) as an outer layer.
Eye Protection Chemical safety goggles.Full-face shield in addition to safety goggles.
Body Protection A fully buttoned lab coat.Disposable, chemical-resistant gown or coveralls.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used when handling larger quantities, if there is a risk of aerosolization, or in case of a spill.

Note: All PPE should be donned before handling this compound and removed in a designated area to prevent the spread of contamination.[1][2] Proper training on the correct use, removal, and disposal of PPE is essential.[1]

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • Ventilation: All work with this compound, especially handling of the pure compound or preparing stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.

2.2. Handling Procedures:

  • Weighing: Weighing of solid this compound should be done in a fume hood on a disposable liner to contain any potential spills.

  • Solutions: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

2.3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the compound name, concentration (if in solution), date received/prepared, and appropriate hazard warnings (e.g., "Cytotoxic," "Potent Compound").

  • Location: Store in a secure, well-ventilated, and dry location away from incompatible materials. Access to the storage area should be restricted.

Disposal Plan

As a potent cytotoxic compound, all waste contaminated with this compound must be treated as hazardous waste.

3.1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

3.2. Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Experimental Protocols: Spill and Exposure Procedures

4.1. Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE (double gloves, lab coat, eye protection).

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material into a hazardous waste container.

    • Decontaminate the area with an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, if appropriate for the surface).

    • Place all cleanup materials in the hazardous waste container.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's EHS department or emergency response team immediately.

    • Prevent the spread of the spill if it is safe to do so.

4.2. Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This compound Mechanism of Action: FLT3 Signaling Pathway

This compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). In certain leukemias, mutations in FLT3 lead to its constitutive activation, promoting cancer cell proliferation and survival through downstream signaling pathways including STAT5, RAS/MAPK (ERK), and PI3K/AKT.[1][4][5][6][7] this compound exerts its therapeutic effect by blocking this aberrant signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS This compound This compound This compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation

Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.

Quantitative Data

Toxicity ClassOral LD50 (for a 70 kg person)
Highly Toxic A few drops to one teaspoon
Moderately Toxic One teaspoon to one ounce
Slightly Toxic One ounce to one pint

Given its intended biological effect, this compound should be presumed to fall into the "Highly Toxic" category, and handling procedures should reflect this.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.